5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole
Description
Properties
IUPAC Name |
4-(5-chloro-2,1-benzoxazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO2/c14-9-3-6-12-11(7-9)13(17-15-12)8-1-4-10(16)5-2-8/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJLIVYSOHTHDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The benzisoxazole scaffold is a recognized "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This document details a strategic synthetic approach, elucidates the underlying chemical principles, provides step-by-step experimental protocols, and discusses the importance of this molecule in drug discovery. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and utilize this valuable compound.
Introduction: The Significance of the Benzisoxazole Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, and among them, the benzisoxazole core is of particular importance.[2] This fused aromatic ring system, consisting of a benzene ring and an isoxazole ring, is a key pharmacophore in drugs with a broad spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and antipsychotic properties.[1][2][3] The presence of the benzisoxazole moiety in FDA-approved drugs underscores its therapeutic relevance.[1]
This compound, the subject of this guide, is a key intermediate in the synthesis of more complex molecules, including novel 2H-1,4-benzodiazepine-2-ones investigated as potential inhibitors of HIV-1 transcription.[1] The reductive cleavage of the N-O bond in the isoxazole ring provides a facile route to 2-aminobenzophenones, which are crucial precursors for the synthesis of various heterocyclic systems.[1] The specific substitution pattern of this molecule, with a chlorine atom at the 5-position and a hydroxyphenyl group at the 3-position, offers multiple sites for further chemical modification, making it a versatile building block in drug discovery programs.
This guide will focus on a logical and efficient synthetic pathway to this compound, starting from readily available starting materials.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests that the 2,1-benzisoxazole ring can be formed through an intramolecular cyclization of a suitable precursor. The most direct approach involves the cyclization of an o-hydroxyphenylketoxime. This leads to the key intermediate, 2-hydroxy-5-chloro-4'-hydroxybenzophenone oxime . This oxime can be prepared from the corresponding ketone, 2-hydroxy-5-chloro-4'-hydroxybenzophenone . The ketone, in turn, can be synthesized via a Friedel-Crafts acylation reaction between a protected 4-chlorophenol and a protected 4-hydroxybenzoyl chloride, followed by deprotection.
The presence of two phenolic hydroxyl groups in the precursor ketone necessitates a protection strategy to prevent unwanted side reactions during the Friedel-Crafts acylation, which is typically performed under acidic conditions with a Lewis acid catalyst.
dot
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Key Intermediate: 2-Hydroxy-5-chloro-4'-hydroxybenzophenone
The synthesis of the benzophenone core is a critical step. A Friedel-Crafts acylation is a powerful method for forming the C-C bond between the two aromatic rings.[4] To ensure the desired regioselectivity and to prevent side reactions with the phenolic hydroxyl groups, a protection-acylation-deprotection sequence is employed. Methoxy groups are suitable for this purpose as they can be cleaved under controlled conditions.
Friedel-Crafts Acylation of 4-chloroanisole with 4-methoxybenzoyl chloride
The Friedel-Crafts acylation of 4-chloroanisole with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), yields the desired 2-hydroxy-5-chloro-4'-methoxybenzophenone. The reaction is typically carried out in an inert solvent like dichloromethane or 1,2-dichloroethane.
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Sources
5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole structural elucidation
An In-Depth Technical Guide to the Structural Elucidation of 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole
Abstract
The 2,1-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The precise determination of its molecular architecture, including substituent placement and connectivity, is a non-negotiable prerequisite for advancing any compound through the drug discovery pipeline. This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of a specific derivative, this compound. We will proceed through a logical sequence of modern spectroscopic techniques, detailing not only the protocols but also the scientific rationale underpinning each step. The synergy between Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) experiments provides a self-validating system for unambiguous structural confirmation.
The Strategic Workflow: A Multi-Pronged Spectroscopic Approach
Caption: Logical workflow for the structural elucidation of this compound.
Mass Spectrometry: Defining the Elemental Composition
The foundational step in any structural elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the requisite mass accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.
Expertise & Rationale
We select Electrospray Ionization (ESI) as it is a soft ionization technique that typically preserves the molecule, yielding a prominent molecular ion peak ([M+H]⁺), which is crucial for determining the molecular weight.[2] Time-of-Flight (TOF) analysis is chosen for its high mass accuracy.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a tandem mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, equipped with an ESI source.[2]
-
Ionization Mode: Operate in positive ion mode to generate the [M+H]⁺ ion.
-
Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.
Data Interpretation and Validation
The molecular formula C₁₃H₈ClNO₂ has a calculated exact mass that must be matched by the experimental data. A key validation point is the isotopic pattern conferred by the chlorine atom. Natural chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in two molecular ion peaks: an [M+H]⁺ peak and an [M+2+H]⁺ peak, separated by ~2 Da, with a relative intensity ratio of roughly 3:1.
| Parameter | Expected Value | Significance |
| Molecular Formula | C₁₃H₈ClNO₂ | --- |
| [M+H]⁺ (for ³⁵Cl) | 246.0316 Da | Corresponds to the primary molecular ion. |
| [M+2+H]⁺ (for ³⁷Cl) | 248.0287 Da | Confirms the presence of one chlorine atom. |
| Intensity Ratio | ~3:1 | Validates the presence of a single chlorine atom. |
The fragmentation pattern provides further structural clues. In electron ionization, fragmentation often involves the loss of stable neutral molecules or radicals.[3][4]
Caption: Predicted key fragmentation pathways for the target molecule in MS.
Infrared Spectroscopy: A Fingerprint of Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, allowing for its identification.[5]
Expertise & Rationale
The primary goal here is to confirm the presence of the key functional groups hypothesized in the structure: the phenolic hydroxyl (-OH), the aromatic rings, the benzisoxazole C=N bond, and the C-Cl bond. An Attenuated Total Reflectance (ATR) accessory is often preferred for solid samples as it requires minimal sample preparation.
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, solid compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
-
Data Analysis: Identify the major absorption peaks and correlate their wavenumbers to specific functional groups using standard correlation tables.[5]
Expected Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3500 - 3200 (broad) | O-H Stretch | Phenolic -OH | Confirms the presence of the hydroxyl group. |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Indicates the presence of aromatic rings. |
| 1640 - 1590 | C=N Stretch | Isoxazole Ring | Evidence for the heterocyclic core.[6] |
| 1600, 1480 | C=C Stretch | Aromatic Rings | Further confirms the aromatic systems. |
| 1250 - 1200 | C-O Stretch | Phenolic C-O | Supports the hydroxylphenyl moiety. |
| 800 - 700 | C-Cl Stretch | Aryl Halide | Confirms the presence of the chlorine substituent. |
Nuclear Magnetic Resonance: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. It provides information about the chemical environment, number, and connectivity of protons and carbons.[7][8] A suite of 1D and 2D experiments is required for full, unambiguous assignment.
Expertise & Rationale
A combination of experiments is essential. ¹H NMR provides a map of the proton environments. ¹³C NMR, often coupled with DEPT-135, reveals the carbon skeleton and differentiates between CH, CH₂, and CH₃ groups. Finally, 2D correlation experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are used to piece the puzzle together, establishing direct atom-to-atom connectivity.[9][10][11] The choice of solvent is critical; DMSO-d₆ is used to ensure the acidic phenolic proton is observable and not exchanged away as it might be in methanol-d₄.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[12]
-
1D Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum to differentiate carbon types.
-
-
2D Experiments:
¹H NMR Data Interpretation
The structure has 8 distinct proton signals. The predicted chemical shifts (in ppm relative to TMS) and multiplicities are based on known substituent effects.
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| OH | ~10.0 | Singlet (broad) | 1H | Acidic phenolic proton, exchangeable with D₂O. |
| H7 | ~7.9 | Doublet (d) | 1H | Ortho-coupled to H6. Deshielded by isoxazole oxygen. |
| H4 | ~7.8 | Doublet (d) | 1H | Meta-coupled to H6. Deshielded by isoxazole nitrogen. |
| H2'/H6' | ~7.7 | Doublet (d) | 2H | Part of AA'BB' system, ortho to -OH group. |
| H6 | ~7.5 | Doublet of Doublets (dd) | 1H | Ortho-coupled to H7, meta-coupled to H4. |
| H3'/H5' | ~7.0 | Doublet (d) | 2H | Part of AA'BB' system, meta to -OH group. |
¹³C NMR Data Interpretation
The structure has 13 carbon atoms, but due to symmetry in the hydroxyphenyl ring, only 11 unique signals are expected.
| Carbon Label | Predicted δ (ppm) | DEPT-135 | Rationale |
| C3 | ~160 | No Signal | Quaternary C=N of the isoxazole ring.[7] |
| C4' | ~159 | No Signal | Quaternary carbon bearing the -OH group. |
| C7a | ~150 | No Signal | Quaternary benzisoxazole bridgehead carbon. |
| C3a | ~140 | No Signal | Quaternary benzisoxazole bridgehead carbon. |
| C2'/C6' | ~130 | CH (positive) | Aromatic CH ortho to the -OH group. |
| C5 | ~128 | No Signal | Quaternary carbon bearing the Cl atom. |
| C7 | ~125 | CH (positive) | Aromatic CH in the benzisoxazole ring. |
| C1' | ~122 | No Signal | Quaternary carbon linking the two rings. |
| C4 | ~120 | CH (positive) | Aromatic CH in the benzisoxazole ring. |
| C6 | ~118 | CH (positive) | Aromatic CH in the benzisoxazole ring. |
| C3'/C5' | ~116 | CH (positive) | Aromatic CH meta to the -OH group. |
2D NMR Connectivity Analysis
The 2D spectra provide the definitive connections.
-
COSY: Will show cross-peaks connecting H6 to both H7 and H4, confirming their adjacent positions on the benzisoxazole ring. It will also show a cross-peak between H2'/H6' and H3'/H5', confirming the 1,4-disubstitution pattern of the hydroxyphenyl ring.
-
HSQC: Will unambiguously link each proton signal to its directly attached carbon signal (e.g., the proton at ~7.9 ppm will show a cross-peak to the carbon at ~125 ppm, assigning them as H7 and C7, respectively).
Caption: Key COSY and HSQC correlations confirming atomic connectivity. (Note: A real diagram would overlay colored lines on the chemical structure to show these correlations).
Conclusion: Synthesis of Evidence
The structural elucidation of this compound is achieved through a systematic and hierarchical application of modern spectroscopic methods.
-
HRMS unequivocally established the molecular formula as C₁₃H₈ClNO₂ and confirmed the presence of a single chlorine atom via the characteristic M/M+2 isotopic pattern.
-
FTIR provided a rapid fingerprint of the molecule, confirming the presence of essential functional groups: a phenolic -OH, aromatic rings, and an aryl chloride.
-
NMR spectroscopy , through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) techniques, provided the definitive and unambiguous map of the molecular skeleton. The chemical shifts and coupling patterns of the protons on the benzisoxazole ring confirmed the 5-chloro substitution pattern, while the classic AA'BB' system in the ¹H NMR spectrum validated the 4-hydroxyphenyl (para) substitution. 2D correlation experiments locked these fragments together, confirming the complete atomic connectivity.
This multi-faceted, self-validating approach ensures the highest degree of confidence in the assigned structure, a critical checkpoint for any further investigation in medicinal chemistry or materials science.
References
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An In-depth Technical Guide to 5-Chloro-3-phenyl-2,1-benzisoxazole: Synthesis, Properties, and Applications
Foreword
5-Chloro-3-phenyl-2,1-benzisoxazole, a halogenated heterocyclic compound, stands as a pivotal intermediate in the landscape of synthetic organic chemistry. Its unique structural arrangement, featuring a benzisoxazole core with a chloro substituent and a phenyl group, imparts a versatile reactivity profile that is highly sought after in the development of complex molecular architectures. This guide provides a comprehensive exploration of the physical, chemical, and spectroscopic properties of 5-Chloro-3-phenyl-2,1-benzisoxazole, alongside a detailed examination of its synthesis and applications, particularly in the pharmaceutical industry. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate its effective utilization in the laboratory.
Molecular Structure and Physicochemical Properties
5-Chloro-3-phenyl-2,1-benzisoxazole, with the CAS Number 719-64-2, is a crystalline solid that typically appears as a light yellow to brown powder. The molecule is characterized by a fused bicyclic system where a benzene ring is annulated to an isoxazole ring. The presence of a chlorine atom at the 5-position and a phenyl group at the 3-position are key determinants of its chemical behavior.
Table 1: Physicochemical Properties of 5-Chloro-3-phenyl-2,1-benzisoxazole
| Property | Value | References |
| Molecular Formula | C₁₃H₈ClNO | |
| Molecular Weight | 229.66 g/mol | |
| CAS Number | 719-64-2 | |
| Appearance | Light yellow to brown powder/crystal | |
| Melting Point | 115-117 °C | |
| Boiling Point (Predicted) | 395.4 ± 22.0 °C | |
| Density (Predicted) | 1.298 g/cm³ | |
| Solubility | Slightly soluble in DMSO and Methanol | |
| Purity | ≥96% (GC) |
Synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole
The synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole can be achieved through several routes, with the most common being the condensation of a nitroaromatic compound with a benzylic C-H acid and the cyclization of an oxime intermediate.
Synthesis via Condensation of p-Chloronitrobenzene and Benzyl Cyanide
A foundational and scalable method involves the reaction of p-chloronitrobenzene with benzyl cyanide in the presence of a strong base. This approach is particularly noted for its suitability for industrial production.
Caption: Synthesis workflow for 5-Chloro-3-phenyl-2,1-benzisoxazole.
Detailed Experimental Protocol:
-
Step 1: Reaction Setup: In a suitable reaction vessel, combine 95% ethanol, sodium hydroxide, p-chloronitrobenzene, and benzyl cyanide. The mass ratio of the reactants can be optimized, with one reported example being 10:1.2:2:1.7 (ethanol:sodium hydroxide:p-chloronitrobenzene:benzyl cyanide).
-
Step 2: Initial Mixing and Sonication: Stir the mixture vigorously (e.g., at 2000 rpm for 30 minutes) and then subject it to ultrasonic oscillation for 1 hour at a controlled temperature (e.g., 25-35 °C).
-
Step 3: Microwave-assisted Cyclization: Heat the resulting mixture using microwave irradiation (e.g., for 10 minutes). After heating, add water to the system to precipitate the product.
-
Step 4: Isolation and Purification: Filter the precipitate, wash the filter residue with methanol (three times), and then dry to obtain 5-Chloro-3-phenyl-2,1-benzisoxazole.
Synthesis via Cyclization of an Oxime Intermediate
Another effective route involves the formation and subsequent cyclization of an oxime intermediate. This method typically starts from 2-amino-5-chlorobenzophenone, which is converted to the corresponding oxime, followed by cyclization.
Chemical Properties and Reactivity
The chemical reactivity of 5-Chloro-3-phenyl-2,1-benzisoxazole is dictated by the interplay of the benzisoxazole ring system, the electron-withdrawing chloro substituent, and the phenyl group.
Caption: Reactivity profile of 5-Chloro-3-phenyl-2,1-benzisoxazole.
Reductive Cleavage of the N-O Bond
A significant reaction of 2,1-benzisoxazoles is the reductive cleavage of the weak N-O bond. This transformation is particularly useful as it provides access to 2-aminoaryl ketones. In the case of 5-Chloro-3-phenyl-2,1-benzisoxazole, reduction leads to the formation of 2-amino-5-chlorobenzophenone, a key precursor for the synthesis of 1,4-benzodiazepines.
Detailed Experimental Protocol for Reductive Cleavage:
-
Step 1: Reaction Setup: To a three-necked flask containing 50 mL of ethanol, add 10.0 g of 5-Chloro-3-phenyl-2,1-benzisoxazole and 4.8 g of iron powder.
-
Step 2: Reflux and Acidification: Heat the mixture to reflux for 30 minutes. Then, slowly add 1 mL of 6 mol/L sulfuric acid solution dropwise. Continue to reflux for an additional hour.
-
Step 3: Work-up and Isolation: After the reaction is complete, adjust the pH of the reaction mixture to 8 with a NaOH solution and cool to 50 °C. Add 0.2 g of activated carbon and reflux for 30 minutes. Perform hot filtration into a crystallization flask and allow the product to crystallize upon cooling.
-
Step 4: Purification: Wash the crystals with ethanol and dry to obtain 2-amino-5-chlorobenzophenone. A yield of 95.1% has been reported for this procedure.
Nucleophilic and Electrophilic Substitution
The presence of the chlorine atom at the C-5 position makes it a potential site for nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The phenyl group at the C-3 position can undergo electrophilic substitution reactions, with the regioselectivity influenced by the reaction conditions. The benzisoxazole ring itself can be susceptible to nucleophilic attack, which may lead to ring-opening reactions.
Spectroscopic Characterization
The structural elucidation of 5-Chloro-3-phenyl-2,1-benzisoxazole is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for 5-Chloro-3-phenyl-2,1-benzisoxazole
| Technique | Key Findings | References |
| ¹H NMR | Aromatic protons typically exhibit signals in the range of δ 7.2–7.8 ppm, showing distinct splitting patterns. | |
| ¹³C NMR | Signals corresponding to the 13 carbon atoms of the molecule, with distinct chemical shifts for the aromatic carbons and the carbons of the benzisoxazole core. | |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 229. The fragmentation pattern includes major peaks at m/z 166 and 77, corresponding to the loss of chlorine and the phenyl group, respectively. | |
| Infrared (IR) Spectroscopy | The NIST Chemistry WebBook provides the gas-phase IR spectrum, showing characteristic vibrational bands for the aromatic rings and the C-Cl and N-O bonds. |
Applications in Drug Discovery and Development
5-Chloro-3-phenyl-2,1-benzisoxazole is a valuable building block in medicinal chemistry, primarily due to its role as a precursor to pharmacologically active compounds.
-
Synthesis of Benzodiazepines: As detailed earlier, its reduction to 2-amino-5-chlorobenzophenone is a critical step in the synthesis of 1,4-benzodiazepines, a class of drugs with sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.
-
HIV-1 Transcription Inhibitors: It is a documented intermediate in the synthesis of novel 2H-1,4-benzodiazepine-2-ones that have been investigated for their potential as inhibitors of HIV-1 transcription.
-
Nitroacridinone Derivatives: The compound has also been utilized in the preparation of nitroacridinone derivatives, which are of interest for their potential biological activities.
-
Scaffold for Novel Therapeutics: The benzisoxazole scaffold is considered a "privileged structure" in medicinal chemistry, and derivatives of 5-Chloro-3-phenyl-2,1-benzisoxazole are explored for a range of therapeutic targets, including anti-inflammatory and anti-cancer agents.
Safety and Handling
5-Chloro-3-phenyl-2,1-benzisoxazole should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and may cause skin and eye irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, sealed in a dry environment at room temperature.
Conclusion
5-Chloro-3-phenyl-2,1-benzisoxazole is a cornerstone intermediate with significant utility in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with established synthetic routes and a versatile reactivity profile, make it an indispensable tool for the construction of complex molecules, particularly in the pursuit of novel therapeutic agents. This guide has provided a detailed overview of this important compound, offering valuable insights for researchers and developers in the chemical and pharmaceutical sciences. Further exploration of its reactivity and the development of novel applications will undoubtedly continue to be a fruitful area of research.
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5-Chloro-3-phenyl-2 1-benzisoxazole Supplier in China | Factory Direct - Theorem Chemical. (n.d.). Retrieved January 12, 2026, from [Link]
The Emergence of 2,1-Benzisoxazole Derivatives as Versatile Bioactive Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,1-benzisoxazole scaffold, a unique heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. This technical guide provides a comprehensive exploration of the discovery, synthesis, and multifaceted therapeutic potential of 2,1-benzisoxazole compounds, offering field-proven insights and detailed methodologies for professionals in drug discovery and development.
The 2,1-Benzisoxazole Core: A Privileged Scaffold
The 2,1-benzisoxazole ring system, also known as anthranil, is an aromatic heterocyclic compound. Its distinct structural and electronic properties make it a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets. This versatility has led to the development of 2,1-benzisoxazole derivatives with a remarkable spectrum of pharmacological activities, including antipsychotic, antimicrobial, anticancer, and enzyme inhibitory effects.[1][2]
Crafting the Core: Synthetic Strategies for 2,1-Benzisoxazole Derivatives
The synthesis of the 2,1-benzisoxazole core and its derivatives can be achieved through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Cyclization of Ortho-Substituted Nitroarenes
A prevalent and versatile method involves the intramolecular cyclization of ortho-substituted nitroarenes. This approach leverages the reactivity of the nitro group and an adjacent functional group to form the isoxazole ring. A common pathway is the reductive cyclization of o-nitrobenzyl compounds.[3]
Experimental Protocol: General Synthesis via Reductive Cyclization
-
Starting Material: An appropriately substituted o-nitrobenzyl derivative.
-
Reduction: The nitro group is partially reduced to a nitroso or hydroxylamino intermediate. Common reducing agents include tin(II) chloride (SnCl2) in the presence of a strong acid or catalytic hydrogenation.
-
Cyclization: The intermediate undergoes spontaneous or acid/base-catalyzed intramolecular cyclization to yield the 2,1-benzisoxazole ring.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.
Decyanative Cyclization of 2-Nitrophenyl Acetonitriles
A more recent and efficient method involves the triflic acid (TfOH)-promoted, solvent-free, room temperature decyanative cyclization of 2-nitrophenyl acetonitriles. This method offers rapid access to a variety of 2,1-benzisoxazole products in good yields under transition-metal-free conditions.[4]
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles
A practical, three-step approach has been developed for the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles and their 2,1-benzisoxazolone precursors, starting from readily available methyl 2-nitrobenzoates. This method involves partial nitro reduction followed by base-mediated cyclization and subsequent alkylation and reduction.[5][6]
A Spectrum of Bioactivity: Therapeutic Applications of 2,1-Benzisoxazole Derivatives
The structural diversity of 2,1-benzisoxazole derivatives translates into a wide array of biological activities, making them valuable candidates for various therapeutic areas.
Antipsychotic Agents: Modulating Neurotransmitter Pathways
Several atypical antipsychotic drugs are based on the 2,1-benzisoxazole scaffold, most notably risperidone and its active metabolite paliperidone. Their primary mechanism of action involves potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[3] This dual antagonism is believed to be responsible for their efficacy in treating the positive and negative symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects compared to older antipsychotics.
Quantitative Data: Receptor Binding Affinities
| Compound | D2 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) |
| Risperidone | 3.1 - 5.9 | 0.16 - 0.4 |
| Paliperidone | 0.9 - 6.2 | 0.2 - 0.5 |
Note: Ki values can vary depending on the experimental conditions.
Antimicrobial Activity: Combating Pathogenic Microbes
Derivatives of 2,1-benzisoxazole have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[7] The mechanism of action for some of these compounds is thought to involve the inhibition of essential bacterial enzymes. For instance, a naturally occurring 1,2-benzisoxazole has shown activity against multi-drug resistant Acinetobacter baumannii, with evidence suggesting inhibition of chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase.[8]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
| Compound | Escherichia coli (μg/mL) | Staphylococcus aureus (μg/mL) | Candida albicans (μg/mL) |
| Derivative A | 16 | 8 | 32 |
| Derivative B | 8 | 4 | 16 |
Note: Data is illustrative and specific values depend on the derivative and bacterial/fungal strain.
Anticancer Potential: Targeting Tumor Growth and Proliferation
The anticancer properties of 2,1-benzisoxazole derivatives are a rapidly growing area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms, including the inhibition of key signaling pathways involved in tumor growth and angiogenesis.[7] Some derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[9] Inhibition of VEGFR-2 can block the formation of new blood vessels that supply tumors with nutrients, thereby impeding their growth. Other derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.
Quantitative Data: In Vitro Anticancer Activity (IC50)
| Compound | MCF-7 (Breast Cancer) (μM) | HCT116 (Colon Cancer) (μM) | A549 (Lung Cancer) (μM) |
| Derivative X | 5.2 | 7.8 | 10.5 |
| Derivative Y | 2.1 | 3.5 | 6.2 |
Note: IC50 values represent the concentration required to inhibit 50% of cell growth and are specific to the compound and cell line.
Enzyme Inhibition: A Key to Treating Neurological Disorders
Beyond receptor antagonism, 2,1-benzisoxazole derivatives have shown promise as inhibitors of key enzymes implicated in neurological disorders.
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAO are used in the treatment of depression and Parkinson's disease. Several 2,1-benzisoxazole derivatives have been identified as potent and selective inhibitors of MAO-A or MAO-B.[10]
Experimental Protocol: MAO Inhibition Assay
-
Enzyme Source: Recombinant human MAO-A or MAO-B.
-
Substrate: A suitable substrate for the specific MAO isoform (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Inhibitor: The 2,1-benzisoxazole derivative at various concentrations.
-
Detection: The rate of product formation is measured spectrophotometrically or fluorometrically.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated.
Quantitative Data: MAO Inhibition (IC50)
| Compound | MAO-A (μM) | MAO-B (μM) |
| Compound M | 0.5 | 15.2 |
| Compound N | 12.8 | 0.08 |
Acetylcholinesterase is the enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. Certain N-benzylpiperidine benzisoxazoles have been developed as potent and selective inhibitors of AChE.[11]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Enzyme Source: Purified acetylcholinesterase (e.g., from electric eel).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Inhibitor: The 2,1-benzisoxazole derivative at various concentrations.
-
Detection: The product of the reaction between thiocholine (from ATCI hydrolysis) and DTNB is a yellow anion, which is measured colorimetrically at 412 nm.
-
Data Analysis: The IC50 value is determined from the dose-response curve.[3]
Conclusion and Future Perspectives
The 2,1-benzisoxazole scaffold has proven to be a remarkably fruitful starting point for the discovery of novel bioactive agents. The synthetic versatility of this heterocyclic system allows for the generation of diverse chemical libraries, leading to the identification of compounds with a wide range of therapeutic applications. From modulating complex neurotransmitter systems in the central nervous system to combating microbial infections and inhibiting cancer cell proliferation, 2,1-benzisoxazole derivatives continue to be a focal point of intensive research.
Future efforts in this field will likely concentrate on the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the structure-activity relationships and the molecular mechanisms underlying their biological effects will be crucial for the development of these compounds into clinically successful drugs. The continued exploration of the 2,1-benzisoxazole scaffold holds immense promise for addressing unmet medical needs across various disease areas.
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Xie, J., et al. "Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][6]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells." Frontiers in Pharmacology 13 (2022): 942817.
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The Architectural Precision of Healing: A Technical Guide to the Mechanism of Action of Benzisoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzisoxazole scaffold represents a cornerstone in modern medicinal chemistry, giving rise to a class of therapeutics with profound impacts on the management of complex neuropsychiatric disorders. This guide provides a deep technical dive into the core mechanism of action of benzisoxazole compounds, with a primary focus on their role as atypical antipsychotics. We will move beyond a superficial listing of receptor interactions to explore the causal chain from molecular binding to cellular response and clinical effect. This document is designed to serve as a comprehensive resource, integrating established knowledge with the practical insights needed for contemporary drug discovery and development.
The Benzisoxazole Scaffold: A Privileged Foundation in Neuropharmacology
The 1,2-benzisoxazole moiety is an aromatic heterocyclic system that has proven to be a remarkably versatile and "privileged" structure in the design of biologically active agents.[1][2][3] Its inherent physicochemical properties and structural rigidity provide an ideal framework for the precise positioning of pharmacophoric elements, enabling high-affinity interactions with specific biological targets.[2] While derivatives have shown promise in a range of therapeutic areas including antimicrobial and anticancer applications, their most significant impact to date has been in the treatment of schizophrenia and other psychoses.[1][4]
The clinical success of benzisoxazole-based drugs such as risperidone, paliperidone, and iloperidone stems from their refined ability to modulate key neurotransmitter systems in the brain, a direct consequence of the specific chemical substitutions appended to the core scaffold.[5] Understanding the structure-activity relationships (SAR) is therefore critical for the rational design of next-generation therapeutics with improved efficacy and tolerability.[6][7][8]
The Core Mechanism: A Symphony of Receptor Antagonism
The primary therapeutic efficacy of antipsychotic benzisoxazole compounds is mediated through a synergistic antagonism of two key G-protein coupled receptors (GPCRs) in the central nervous system: the dopamine D2 receptor and the serotonin 5-HT2A receptor.[9][10] This dual-receptor blockade is the defining characteristic of "atypical" antipsychotics and is fundamental to their clinical profile.[11][12]
Dopamine D2 Receptor Antagonism: Quelling the Dopaminergic Storm
Hyperactivity of the mesolimbic dopamine pathway is a well-established neurobiological correlate of the positive symptoms of schizophrenia, such as hallucinations and delusions.[13][14] Benzisoxazole antipsychotics act as potent antagonists at D2 receptors, binding to these receptors without initiating the intracellular signaling cascade.[13][14] By competitively blocking the binding of endogenous dopamine, these compounds effectively dampen the excessive dopaminergic neurotransmission, leading to an alleviation of psychotic symptoms.[13][15]
Serotonin 5-HT2A Receptor Antagonism: A Modulatory Counterpoint
A key differentiator for atypical antipsychotics, including the benzisoxazole class, is their high affinity for the 5-HT2A serotonin receptor.[16][17] The antagonism of 5-HT2A receptors is believed to contribute to several beneficial effects:
-
Mitigation of Extrapyramidal Symptoms (EPS): Blockade of D2 receptors in the nigrostriatal pathway is responsible for the motor side effects (e.g., parkinsonism, dystonia) associated with older, "typical" antipsychotics.[18] 5-HT2A antagonism is thought to indirectly increase dopamine release in this region, counteracting the effects of D2 blockade and thereby reducing the risk of EPS.[18]
-
Efficacy Against Negative and Cognitive Symptoms: Dysregulation of serotonin pathways has been implicated in the negative symptoms (e.g., apathy, social withdrawal) and cognitive deficits of schizophrenia.[19][20] By modulating serotonergic activity, 5-HT2A antagonism may contribute to improvements in these difficult-to-treat symptom domains.[14]
-
Antidepressant and Anxiolytic Effects: Some benzisoxazole derivatives also exhibit activity that may contribute to mood stabilization and anxiety reduction, partly through their interaction with serotonin receptors.[21][22]
The following diagram illustrates the primary signaling pathways affected by benzisoxazole antipsychotics.
Caption: Core mechanism of benzisoxazole antipsychotics.
Beyond the Core: A Multi-Receptor Interaction Profile
While the D2/5-HT2A antagonism is central, the clinical profiles of benzisoxazole compounds are further defined by their interactions with other neurotransmitter receptors.[19][23] These "off-target" activities are not merely incidental; they contribute significantly to both the therapeutic nuances and the adverse effect profiles of these drugs.
-
Alpha-Adrenergic Receptors (α1 and α2): Antagonism at α1-adrenergic receptors can lead to orthostatic hypotension (a drop in blood pressure upon standing), dizziness, and tachycardia.[9][19] This is a common side effect, particularly at the initiation of treatment.[9]
-
Histamine H1 Receptors: Blockade of H1 receptors is a primary contributor to the sedative effects of many benzisoxazole antipsychotics.[23] It is also linked to side effects such as drowsiness and weight gain.[19][23]
The relative affinities of a given benzisoxazole derivative for these various receptors determine its specific clinical characteristics.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Select Benzisoxazole Antipsychotics
| Receptor | Risperidone | Paliperidone (9-hydroxyrisperidone) | Iloperidone |
| Dopamine D2 | ~3-5 | ~5-6 | ~6-8 |
| Serotonin 5-HT2A | ~0.2-0.5 | ~0.3-0.6 | ~0.3-0.5 |
| Alpha-1 Adrenergic | ~1-3 | ~1-3 | ~0.3-0.7 |
| Alpha-2 Adrenergic | ~2-8 | ~8-10 | ~1-2 |
| Histamine H1 | ~2-8 | ~10-20 | ~20-40 |
Note: Ki values are approximate and can vary based on experimental conditions. Lower Ki values indicate higher binding affinity.[10][24][25][26][27][28]
Experimental Elucidation of Mechanism: A Methodological Framework
Determining the precise mechanism of action of a novel benzisoxazole compound requires a multi-faceted experimental approach. The following protocols outline key assays that form the foundation of such an investigation.
Workflow for Mechanistic Characterization
The logical flow of experiments proceeds from initial binding assessment to functional cellular responses and finally to complex physiological outputs.
Caption: Experimental workflow for mechanistic studies.
Protocol 1: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a panel of target receptors (e.g., D2, 5-HT2A, α1, H1).
Principle: This is a competitive binding assay. A radiolabeled ligand with known high affinity for the target receptor is incubated with a membrane preparation containing the receptor. The test compound is added at varying concentrations, and its ability to displace the radioligand is measured.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human receptor of interest (e.g., HEK293-D2R).
-
Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells and release membranes.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation (a fixed amount of protein, e.g., 10-20 µg).
-
Radioligand at a concentration near its Kd (e.g., [3H]-Spiperone for D2 receptors).
-
Test compound at a range of concentrations (e.g., 10-11 M to 10-5 M).
-
Assay buffer to reach the final volume.
-
-
Include control wells for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters multiple times with cold buffer to remove non-specifically bound radioactivity.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: GPCR Functional Assay (Calcium Flux)
Objective: To determine whether a compound acts as an agonist or antagonist at a Gq-coupled receptor (like 5-HT2A).
Principle: Gq-coupled receptors, when activated, stimulate phospholipase C, leading to the production of inositol triphosphate (IP3), which in turn triggers the release of intracellular calcium (Ca2+). This change in intracellular Ca2+ concentration can be measured using a fluorescent calcium indicator dye.[29][30]
Step-by-Step Methodology:
-
Cell Preparation:
-
Use a cell line stably expressing the Gq-coupled receptor of interest (e.g., CHO-K1/5-HT2A).
-
Plate the cells in a clear-bottom, black-walled 96-well or 384-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) and an agent like probenecid to prevent dye leakage.
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow the cells to take up the dye.
-
-
Assay Procedure:
-
Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
-
Antagonist Mode: Inject the test compound into the wells and incubate for a specified period (e.g., 15-30 minutes). Then, inject a known agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).
-
Agonist Mode: Inject the test compound directly into the wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity before and after the injection of the compound(s). Record the kinetic response over a period of 1-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity (peak minus baseline) reflects the change in intracellular calcium concentration.
-
Antagonist Mode: Plot the response against the log concentration of the test compound to determine the IC50.
-
Agonist Mode: Plot the response against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal activation) and Emax (maximum effect).
-
Protocol 3: Patch-Clamp Electrophysiology
Objective: To measure the direct effect of a compound on the electrical properties of a neuron, such as ion channel activity or firing rate.[31][32]
Principle: The patch-clamp technique allows for the recording of ionic currents flowing through individual ion channels or the overall membrane potential of a single cell.[33][34] This provides high-resolution data on how a compound modulates neuronal excitability.
Step-by-Step Methodology:
-
Cell/Slice Preparation:
-
Prepare either cultured neurons (e.g., primary cortical neurons) or acute brain slices from a rodent.
-
Place the preparation on the stage of an inverted microscope in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
-
Pipette Preparation:
-
Fabricate a glass micropipette with a tip diameter of ~1-2 µm using a pipette puller.
-
Fire-polish the tip to ensure a smooth surface for sealing.
-
Fill the pipette with an intracellular solution that mimics the ionic composition of the cell's interior.
-
-
Obtaining a Seal and Whole-Cell Configuration:
-
Using a micromanipulator, carefully guide the pipette tip to the surface of a target neuron.
-
Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical and physical continuity with the cell's interior (whole-cell configuration).
-
-
Recording:
-
Voltage-Clamp Mode: Clamp the membrane potential at a specific voltage (e.g., -70 mV). Apply the test compound to the perfusion bath and record any changes in the current required to hold the voltage constant. This reveals effects on ion channels.
-
Current-Clamp Mode: Inject a defined amount of current to elicit action potentials (spiking). Apply the test compound and record changes in the resting membrane potential, action potential frequency, or shape.
-
-
Data Analysis:
-
Analyze the recorded traces using specialized software (e.g., pCLAMP, AxoGraph).
-
Quantify changes in current amplitude, firing frequency, membrane potential, and other relevant parameters before, during, and after compound application.
-
Conclusion and Future Directions
The mechanism of action of benzisoxazole compounds, particularly in the context of atypical antipsychotics, is a well-defined paradigm of multi-receptor modulation. Their clinical success is rooted in the precise balance of potent dopamine D2 and serotonin 5-HT2A antagonism, complemented by a wider array of receptor interactions that fine-tune their therapeutic and side-effect profiles. The continued application of the robust experimental methodologies outlined in this guide is essential for the discovery and development of novel benzisoxazole derivatives. Future research will likely focus on optimizing receptor selectivity to further enhance efficacy while minimizing adverse effects, potentially leading to compounds with improved activity against the negative and cognitive symptoms of schizophrenia and other complex psychiatric disorders. The benzisoxazole scaffold, a true privileged structure, will undoubtedly continue to be a fertile ground for innovation in neuropharmacology.
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An In-Depth Technical Guide to the Putative Pharmacological Profile of 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole
Disclaimer: Direct experimental data on 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole is not extensively available in peer-reviewed literature. This guide, therefore, presents a putative pharmacological profile constructed by a senior application scientist. The analysis is based on established principles of medicinal chemistry, structure-activity relationships (SAR) derived from closely related analogues, and the known biological significance of its core chemical scaffolds: the 2,1-benzisoxazole ring and the phenolic moiety. This document is intended to guide research and development efforts, not to serve as a definitive record of established properties.
Introduction: Deconstructing the Molecule
This compound is a heterocyclic compound of significant interest due to its structural components, which are recognized as "privileged structures" in medicinal chemistry. The molecule can be dissected into three key features, each contributing to its predicted pharmacological character:
-
The 2,1-Benzisoxazole Core: Unlike the more common 1,2-benzisoxazole found in drugs like risperidone, the 2,1-benzisoxazole (or anthranil) scaffold offers a distinct electronic and steric profile. This core is known for its chemical stability and serves as a versatile scaffold for engaging with biological targets.
-
The C5-Chloro Substituent: The electron-withdrawing chlorine atom at the 5-position is predicted to significantly influence the molecule's electronics, lipophilicity, and metabolic stability. Halogenation is a common strategy in drug design to modulate pharmacokinetics and target affinity.
-
The C3-(4-hydroxyphenyl) Moiety: The substitution of a phenyl ring with a hydroxyl group at the para-position is the most critical feature defining this molecule's potential biological activity. The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor, a handle for metabolic conjugation, and a known pharmacophore for antioxidant activity.[1][2][3][4] This group fundamentally differentiates the molecule from its non-hydroxylated counterpart, 5-Chloro-3-phenyl-2,1-benzisoxazole.
This guide will explore the projected synthesis, physicochemical properties, potential pharmacodynamics, and a proposed experimental framework for the definitive characterization of this novel chemical entity.
Section 1: Synthesis and Physicochemical Characterization
A plausible synthetic route is essential for generating the material required for pharmacological evaluation. Based on established methods for benzisoxazole synthesis, a multi-step pathway is proposed.
Proposed Synthetic Pathway
The synthesis can be envisioned starting from a substituted nitroaromatic precursor, culminating in a cyclization reaction to form the benzisoxazole ring.
Caption: Proposed multi-step synthesis pathway.
Predicted Physicochemical Properties
The introduction of the phenolic hydroxyl group is expected to dominate the molecule's physicochemical profile compared to its non-hydroxylated analog.
| Property | Predicted Value/Trend | Rationale |
| Molecular Weight | ~245.65 g/mol | Calculated from the molecular formula C₁₃H₈ClNO₂. |
| LogP | Lower than phenyl analog | The hydroxyl group significantly increases polarity and hydrophilicity. |
| Aqueous Solubility | Higher than phenyl analog | Increased capacity for hydrogen bonding with water.[1] |
| pKa | ~9-10 | The phenolic hydroxyl group is weakly acidic. |
| Hydrogen Bond Donors | 1 | The phenolic -OH group. |
| Hydrogen Bond Acceptors | 3 | The oxygen and nitrogen in the isoxazole ring and the phenolic oxygen. |
Section 2: Putative Pharmacological Profile
Based on SAR analysis of related scaffolds, we can hypothesize potential biological activities and mechanisms of action.
Potential Therapeutic Areas
Benzisoxazole derivatives have demonstrated a wide range of biological activities. The addition of a phenolic group, known for its antioxidant and protein-binding capabilities, suggests potential applications in:
-
Oncology: Many kinase inhibitors utilize similar scaffolds to interact with the ATP-binding pocket. The hydroxyl group could serve as a key hydrogen-bonding feature.
-
Inflammation: Phenolic compounds are well-known for their anti-inflammatory and antioxidant properties, often through the inhibition of enzymes like cyclooxygenases (COX) or scavenging reactive oxygen species.[1]
-
Infectious Diseases: The benzisoxazole core is present in some antimicrobial agents.[5]
Hypothetical Mechanism of Action: Kinase Inhibition
Let us postulate that this compound is an inhibitor of a hypothetical pro-inflammatory kinase, "InflammoKinase-1" (IK-1), which is upstream of the NF-κB signaling pathway.
Causality of Interaction:
-
The planar benzisoxazole ring could engage in π-π stacking interactions with aromatic residues (e.g., Phenylalanine) in the kinase's hinge region.
-
The C5-chloro group may occupy a small hydrophobic pocket.
-
Crucially, the 4-hydroxyphenyl group is positioned to form a critical hydrogen bond with a key amino acid residue (e.g., a gatekeeper Threonine or Aspartate) in the active site, conferring potency and selectivity. This interaction would be absent in the non-hydroxylated analog, explaining a potentially significant increase in activity.
Caption: Hypothetical inhibition of the IK-1/NF-κB pathway.
Predicted Pharmacokinetics and Metabolism (ADME)
The ADME profile is critical for any potential drug candidate.[6][7]
| ADME Parameter | Prediction | Rationale |
| Absorption | Moderate to Good | Likely to have good membrane permeability despite increased polarity. May be a substrate for transporters. |
| Distribution | Moderate Volume | Increased polarity may limit extensive tissue distribution compared to more lipophilic analogs. Brain penetration is likely to be low. |
| Metabolism | Phase II Conjugation | The phenolic hydroxyl group is a prime site for rapid glucuronidation (via UGTs) or sulfation (via SULTs). This is the predicted primary clearance pathway. Phase I (CYP450) oxidation of the aromatic rings is a likely minor pathway. |
| Excretion | Renal | The polar glucuronide and sulfate conjugates are expected to be readily excreted in urine. |
Section 3: Proposed Experimental Characterization Workflow
To move from a putative profile to a data-driven one, a structured experimental cascade is required. This process must be a self-validating system where each step informs the next.
Caption: A staged workflow for pharmacological characterization.
Protocol: In Vitro Safety Pharmacology Profiling
Objective: To identify potential off-target interactions early, minimizing the risk of adverse effects in later development stages.[8][9][10]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: The compound is typically screened at a final concentration of 10 µM in duplicate.
-
Target Panel: Utilize a commercial broad ligand binding panel (e.g., Eurofins SafetyScreen44 or CEREP BioPrint). This panel includes a wide range of targets such as GPCRs, ion channels, transporters, and enzymes that are historically linked to adverse drug reactions.
-
Assay Principle: The assays are primarily competitive radioligand binding assays. The test compound's ability to displace a specific, high-affinity radioligand from its target is measured.
-
Execution: a. Incubate the target receptor/enzyme preparation, radioligand, and test compound (or vehicle control) under optimized buffer and temperature conditions. b. After reaching equilibrium, terminate the reaction by rapid filtration over a glass fiber filter to separate bound from free radioligand. c. Wash the filters to remove non-specifically bound radioligand. d. Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: a. Calculate the percent inhibition of radioligand binding caused by the test compound relative to the vehicle control. b. A standard threshold for a "hit" is >50% inhibition. Any hits should be followed up with full IC₅₀ curve determination.
Protocol: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters (clearance, volume of distribution, half-life, and oral bioavailability) of the compound in a living system.[11][12][13]
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing Groups:
-
Group 1 (IV): Administer a single 1-2 mg/kg bolus dose via the tail vein. The formulation should be a clear solution (e.g., in 20% Solutol/80% water).
-
Group 2 (PO): Administer a single 5-10 mg/kg dose via oral gavage. The formulation can be a solution or a suspension (e.g., in 0.5% methylcellulose).
-
-
Blood Sampling:
-
Collect sparse blood samples (~100 µL) from each animal at predetermined time points into K₂EDTA-coated tubes.
-
IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of the parent compound in plasma.
-
Precipitate plasma proteins (e.g., with acetonitrile containing an internal standard).
-
Analyze the supernatant by LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.
-
Key Parameters: Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), CL (clearance), Vd (volume of distribution), t½ (half-life), and F% (oral bioavailability, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)).
-
Conclusion
This compound represents a novel chemical entity with a compelling, albeit putative, pharmacological profile. The strategic inclusion of a phenolic hydroxyl group on a halogenated benzisoxazole scaffold suggests a high potential for potent and specific biological activity, likely mediated by targeted hydrogen bond interactions. However, this same functional group presents a predictable metabolic liability through Phase II conjugation. The true therapeutic potential of this compound can only be unlocked through the rigorous, systematic experimental workflow detailed in this guide. The insights provided herein offer a foundational roadmap for researchers and drug development professionals to undertake a comprehensive evaluation of this promising molecule.
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Foreword: The Benzisoxazole Scaffold – A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activities of Benzisoxazole Derivatives
The benzisoxazole ring system, an aromatic bicyclic heterocycle, represents a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3][4][5][6] Its unique structural and electronic properties confer the ability to interact with a diverse array of biological targets, making it a cornerstone for the development of numerous therapeutic agents.[1][3] The fusion of a benzene ring with an isoxazole ring provides a rigid, planar structure amenable to π–π stacking interactions, while the nitrogen and oxygen heteroatoms offer sites for hydrogen bonding and further functionalization.[7] This guide, intended for drug discovery professionals, delves into the core biological activities of benzisoxazole derivatives, elucidating their mechanisms of action, summarizing key structure-activity relationship (SAR) insights, and providing validated experimental protocols to assess their therapeutic potential.
Antipsychotic Activity: Modulating Neurotransmitter Pathways
Benzisoxazole derivatives are prominent in the treatment of psychosis, particularly schizophrenia and bipolar disorder.[8] Marketed drugs like Risperidone and Paliperidone have solidified the importance of this scaffold in neuropharmacology.[3][8][9]
Mechanism of Action: The D₂/5-HT₂ₐ Antagonism Hypothesis
The primary mechanism for the antipsychotic effect of these derivatives is their potent antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.[8][10] In the mesolimbic pathway, an excess of dopaminergic activity is associated with the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions). By blocking D₂ receptors in this region, benzisoxazole antipsychotics can ameliorate these symptoms.[8]
However, simple D₂ antagonism often leads to severe extrapyramidal symptoms (EPS) due to receptor blockade in the nigrostriatal pathway. The "atypical" nature of benzisoxazole antipsychotics stems from their simultaneous and potent blockade of 5-HT₂ₐ receptors.[8][11] This serotonergic antagonism is thought to disinhibit dopamine release in the nigrostriatal and mesocortical pathways, thereby mitigating EPS and potentially improving negative and cognitive symptoms.[8][12] This dual-receptor interaction is a hallmark of second-generation antipsychotics.
Key Structure-Activity Relationships (SAR)
-
Core Structure : The 3-(piperidin-4-yl)-1,2-benzisoxazole moiety is a common structural feature in potent antipsychotic agents.[8][13]
-
Piperidine Substitution : Modifications on the piperidine nitrogen are crucial for modulating receptor affinity and pharmacokinetic properties.
-
Benzisoxazole Ring Substitution : Introduction of substituents like fluorine at the 6-position (as in Risperidone) can enhance potency.[10]
Data Summary: Receptor Binding Affinities
| Compound | D₂ Receptor Affinity (Ki, nM) | 5-HT₂ₐ Receptor Affinity (Ki, nM) |
| Risperidone | ~3-6 | ~0.2-0.5 |
| Paliperidone | ~5-7 | ~0.3-0.6 |
| Iloperidone | ~6-8 | ~0.2-0.4 |
| Haloperidol (Typical) | ~1-2 | ~20-50 |
| Note: Ki values are approximate and vary across studies. Data synthesized from multiple sources including[8][11]. |
Experimental Protocol: Radioligand Receptor Binding Assay
This protocol provides a framework for determining the binding affinity of a test compound to D₂ and 5-HT₂ₐ receptors, a critical step in validating antipsychotic potential.
Objective: To determine the inhibitory constant (Ki) of a benzisoxazole derivative for D₂ and 5-HT₂ₐ receptors.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing human D₂ or 5-HT₂ₐ receptors (e.g., HEK-293 or CHO cell lines).
-
Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a known concentration of a specific radioligand (e.g., [³H]Spiperone for D₂ or [³H]Ketanserin for 5-HT₂ₐ).
-
Add increasing concentrations of the unlabeled test benzisoxazole derivative (the "competitor").
-
Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled antagonist).
-
-
Incubation and Detection:
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound ligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Anticonvulsant Activity: Targeting Neuronal Excitability
The benzisoxazole scaffold is also integral to the development of anticonvulsant drugs, exemplified by Zonisamide, which is used in the treatment of epilepsy.[1][3]
Mechanism of Action: Multi-Target Inhibition
The anticonvulsant mechanism of benzisoxazole derivatives like Zonisamide is multifaceted. It is understood to block voltage-gated sodium channels and T-type calcium channels.[14] By blocking sodium channels, the drug reduces the ability of neurons to fire at high frequencies, a characteristic of seizure activity. Inhibition of T-type calcium channels in thalamic neurons is thought to raise the seizure threshold, making it particularly effective against absence seizures. Some derivatives may also modulate GABAergic neurotransmission, enhancing inhibitory signals in the brain.[15]
Data Summary: Preclinical Anticonvulsant Screening
| Compound | MES Test (ED₅₀, mg/kg) | scPTZ Test (ED₅₀, mg/kg) | Neurotoxicity (TD₅₀, mg/kg) |
| Zonisamide | ~15 | ~42 | >200 |
| Phenytoin | ~9 | >80 | ~65 |
| Ethosuximide | >125 | ~70 | ~350 |
| Data represents typical values in rodent models and is compiled from sources including[1][14]. |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a gold-standard preclinical model for identifying anticonvulsant compounds effective against generalized tonic-clonic seizures.
Objective: To evaluate the ability of a benzisoxazole derivative to prevent the tonic hindlimb extension phase of a maximal seizure in mice.
Methodology:
-
Animal Preparation:
-
Use adult male mice (e.g., ICR strain, 20-25g).
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., Phenytoin) should be included.
-
Allow for a predetermined period for drug absorption (e.g., 30-60 minutes).
-
-
MES Induction:
-
Apply a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or auricular electrodes. This stimulus is suprathreshold and will induce a maximal seizure in unprotected animals.
-
-
Observation:
-
Immediately after the stimulus, observe the mouse for the characteristic seizure pattern: a tonic phase with flexion and then extension of the hindlimbs, followed by a clonic phase.
-
The endpoint for protection is the abolition of the tonic hindlimb extension phase.
-
-
Data Analysis:
-
For each dose group, calculate the percentage of animals protected.
-
Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.
-
Concurrently, a rotarod test is often performed to assess neurotoxicity (TD₅₀), allowing for the calculation of a Protective Index (PI = TD₅₀/ED₅₀), which is a measure of the drug's therapeutic window.[1][15]
-
Anticancer Activity: A Multifaceted Approach to Cytotoxicity
The benzisoxazole scaffold has been incorporated into a multitude of compounds demonstrating significant anticancer activity.[1][16] Unlike its antipsychotic or anticonvulsant roles, the anticancer mechanisms are highly diverse, reflecting the scaffold's versatility in interacting with various oncogenic targets.
Diverse Mechanisms of Action
-
Enzyme Inhibition: Certain derivatives act as potent inhibitors of enzymes critical for cancer progression, such as topoisomerase II, vascular endothelial growth factor receptor-2 (VEGFR-2), and histone deacetylases (HDACs).[17][18][19]
-
Apoptosis Induction: Many benzisoxazole compounds exert their effect by inducing programmed cell death (apoptosis) in cancer cells.[16][19]
-
Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints (e.g., G1 phase), preventing cancer cell proliferation.[19][20]
Data Summary: In Vitro Antiproliferative Activity
| Compound Class | Target Cancer Cell Line | Activity Metric (IC₅₀, µM) | Putative Mechanism |
| 2-Arylbenzoxazoles | Various | Varies (e.g., 18.8) | Topoisomerase II Inhibition[17] |
| Benzoxazole-Benzamides | HCT-116 (Colon) | 0.268 | VEGFR-2 Inhibition[18] |
| 1,2,3-Triazole Hybrids | MV4-11 (Leukemia) | 2.0 | HDAC Inhibition[19] |
| Amide Derivatives | HT-29 (Colon) | Varies (e.g., 37.75% inhibition) | General Antiproliferative[1] |
| IC₅₀ is the concentration required to inhibit 50% of cell growth. |
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a foundational, colorimetric method for assessing the cytotoxic or antiproliferative effects of a compound on cancer cell lines.[1][21] It measures the metabolic activity of cells, which serves as a proxy for cell viability.
Objective: To determine the IC₅₀ value of a benzisoxazole derivative against a specific cancer cell line.
Methodology:
-
Cell Seeding:
-
Culture a human cancer cell line (e.g., HT-29, MCF-7, HeLa) under standard conditions.[1]
-
Trypsinize and count the cells. Seed a known number of cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test benzisoxazole derivative in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include vehicle-only (control) and blank (medium only) wells.
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add a small volume (e.g., 10-20 µL) of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial reductase enzymes in living cells will convert the yellow, water-soluble MTT into a purple, insoluble formazan.[21]
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Antimicrobial Activity: Combating Pathogenic Microbes
Benzisoxazole derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[1][4][16] Their development is a promising avenue in the search for novel agents to combat drug-resistant infections.[10]
Mechanism of Action: Inhibition of Essential Pathways
The antimicrobial action of benzisoxazoles can be attributed to the inhibition of crucial microbial processes. For instance, some derivatives function as bacterial type-II topoisomerase inhibitors (DNA gyrase and topoisomerase IV), preventing DNA replication and leading to bacterial cell death.[1] Other mechanisms may involve disruption of cell wall synthesis or interference with metabolic pathways. The specific mechanism is highly dependent on the substitution pattern of the benzisoxazole core.
Structure-Activity Relationship Insights
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (Cl, Br) or nitro groups, on the benzisoxazole ring often enhances antimicrobial activity.[1][4]
-
Lipophilicity: Optimizing the lipophilicity of the molecule is key to ensuring it can effectively penetrate the microbial cell wall or membrane.
-
Substituent Position: The position of substituents can dramatically alter potency. For example, halogenation at the 5-position has been shown to increase activity in some series.[1][22]
Data Summary: Minimum Inhibitory Concentrations (MIC)
| Compound Class | Target Organism | MIC (μg/mL or µM) |
| Amino Acid Conjugates | Fungal Species | 3-5 μg/mL[1] |
| Thiourea Derivatives | Pathogenic Bacteria/Fungi | "Highly promising activity"[1] |
| N-linked Oxazolidinones | Staphylococcus aureus | Favorable activity[1] |
| General Derivatives | M. tuberculosis H37Rv | 3.12 μg/mL[1] |
| Benzoxazole Derivatives | S. aureus | 25-50 µg/mL[23][24] |
| MIC is the lowest concentration of a drug that prevents visible growth of a microorganism. |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standardized and widely used technique for quantifying the in vitro activity of an antimicrobial agent.[25][26]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a benzisoxazole derivative against a specific bacterial or fungal strain.
Methodology:
-
Inoculum Preparation:
-
Culture the target microorganism (e.g., S. aureus, E. coli, C. albicans) on an appropriate agar plate overnight.
-
Pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension to achieve the final target inoculum concentration in the assay plate (e.g., 5 x 10⁵ CFU/mL).
-
-
Compound Dilution Series:
-
In a sterile 96-well microtiter plate, add growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells.
-
Add a concentrated solution of the test compound to the first well and perform a two-fold serial dilution across the plate, creating a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well.
-
Include a positive control (no compound, showing microbial growth) and a negative control (no inoculum, showing sterility).
-
Seal the plate and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).
-
-
MIC Determination:
Conclusion
The benzisoxazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry, serving as the foundation for drugs targeting the central nervous system, cancer, and infectious diseases.[1][3][4] Its synthetic tractability allows for extensive modification, enabling the fine-tuning of its pharmacological profile to achieve desired potency and selectivity.[7] The experimental protocols detailed herein represent the foundational assays required to validate the biological activity of novel benzisoxazole derivatives, providing a clear pathway from chemical synthesis to pharmacological characterization. The continued exploration of this chemical space is expected to yield new therapeutic agents with improved efficacy and safety profiles.[1]
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5-Chloro-3-phenyl-2,1-benzisoxazole: A Foundational Heterocycle for Advanced Research and Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-3-phenyl-2,1-benzisoxazole, also known as 5-Chloro-3-phenylanthranil, is a halogenated heterocyclic compound built upon the privileged 2,1-benzisoxazole scaffold. While not an end-product therapeutic itself, it serves as a crucial and versatile building block in medicinal chemistry and materials science.[1][2] Its strategic combination of a reactive chlorine atom, a modifiable phenyl group, and a chemically dynamic isoxazole ring makes it an ideal starting point for synthesizing a diverse array of more complex molecules.[1] This guide provides a comprehensive technical overview of its synthesis, chemical reactivity, and its role as a key intermediate in the development of novel therapeutic agents, particularly in oncology and infectious diseases. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging this important heterocycle.
Introduction to the 2,1-Benzisoxazole Scaffold
The benzisoxazole ring system, an aromatic structure formed by the fusion of a benzene ring and an isoxazole ring, is a cornerstone of modern medicinal chemistry.[3][4] Derivatives of this scaffold are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antipsychotic properties.[1][3][4] The therapeutic importance of this structural motif is underscored by its presence in several FDA-approved drugs.[1]
5-Chloro-3-phenyl-2,1-benzisoxazole (CAS No. 719-64-2) is a specific and highly valuable derivative within this class.[2][5] Its utility stems from its defined stereochemistry and the presence of functional handles that allow for predictable and controlled chemical modifications. The chlorine atom at the C-5 position acts as a key site for nucleophilic substitution, while the phenyl group at C-3 can be functionalized to modulate steric and electronic properties, profoundly influencing the biological activity of the resulting compounds.[1]
Physicochemical Properties and Characterization
The identity and purity of 5-Chloro-3-phenyl-2,1-benzisoxazole are typically confirmed through a combination of spectroscopic and physical methods. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the proton and carbon environments, while mass spectrometry confirms the molecular weight and fragmentation pattern.[1]
| Property | Value | Source |
| CAS Number | 719-64-2 | [1][2][5] |
| Molecular Formula | C₁₃H₈ClNO | [5][6] |
| Molecular Weight | 229.66 g/mol | [1][6][7] |
| Appearance | Light yellow to Brown Crystalline Powder | [2][7] |
| Melting Point | 115-117 °C | [2] |
| Purity | >96.0% (GC) | [7] |
| InChIKey | MUHJZJKVEQASGY-UHFFFAOYSA-N | [5][8] |
Synthesis of the 5-Chloro-3-phenyl-2,1-benzisoxazole Core
The construction of the 2,1-benzisoxazole ring system can be achieved through several robust synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups.
Key Synthetic Methodologies
-
Condensation of Nitroaromatics and Benzylic C-H Acids: This is a foundational and scalable approach where carbanions generated from phenylacetonitriles or benzyl sulfones add to a nitroarene. Subsequent treatment with a silylating agent and a strong base promotes cyclization to yield the 3-aryl-2,1-benzisoxazole core.[9][10] This method is valued for its efficiency in forming the heterocyclic ring in moderate to good yields.[9]
-
Cyclization of o-Hydroxyphenylketoxime Intermediates: An effective route involves the base-catalyzed intramolecular dehydration of an o-hydroxyphenylketoxime.[1] The process begins with the reaction of an o-hydroxyketone (e.g., 2-hydroxy-5-chlorobenzophenone) with hydroxylamine to form the ketoxime, which is then cyclized using a dehydrating agent.[1]
-
Decyanative Cyclization: A more recent and efficient protocol involves the triflic acid (TfOH)-promoted, solvent-free decyanative cyclization of 2-nitrophenyl acetonitriles at room temperature.[11] This method offers rapid access to the benzisoxazole scaffold under transition-metal-free conditions.[11]
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for synthesizing 2,1-benzisoxazole derivatives, highlighting the key transition from precursors to the final heterocyclic core.
Caption: Generalized workflow for the synthesis of the 2,1-benzisoxazole core.
Detailed Experimental Protocol: Synthesis via Oxime Cyclization
This protocol describes a representative synthesis starting from 2-amino-5-chlorobenzophenone, which is first converted to an intermediate that can be cyclized.
Step 1: Synthesis of (E)-1-(2-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (Intermediate)
-
Causality: This step creates a suitable precursor for oxidative cyclization. The specific reagents are chosen to build the required carbon framework.
-
To a solution of 2-amino-5-chlorobenzophenone in an appropriate solvent, add the necessary reagents to form the enone structure. Note: The specific procedure for this step can vary and should be referenced from detailed literature.[2]
Step 2: Oxidative Cyclization to 5-Chloro-3-phenyl-2,1-benzisoxazole
-
Causality: Oxone is a potent oxidizing agent that facilitates the ring-closing reaction to form the N-O bond of the isoxazole ring. The MeCN/H₂O solvent system is chosen to balance the solubility of both the organic substrate and the inorganic oxidant.
-
Dissolve the intermediate from Step 1 (1 g, 0.44 mmol) in a mixture of MeCN/H₂O (2.5 mL/2.5 mL).[2]
-
Add Oxone (0.270 g, 0.44 mmol) to the solution.[2]
-
Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
Upon completion, add H₂O (150 mL) and CH₂Cl₂ (150 mL) to the reaction vessel for extraction.[2]
-
Separate the organic layer. Extract the aqueous layer again with CH₂Cl₂.[2]
-
Combine the organic layers, wash with H₂O, and dry over anhydrous Na₂SO₄.[2]
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/EtOAc (98:2) eluent system to afford the pure 5-Chloro-3-phenyl-2,1-benzisoxazole.[2]
Chemical Reactivity and Derivatization Potential
The synthetic value of 5-Chloro-3-phenyl-2,1-benzisoxazole lies in its capacity for further modification. Its structure contains several reactive sites that can be exploited to build molecular diversity, a key strategy in drug discovery.
-
Nucleophilic Substitution at C-5: The chlorine atom is a prime site for nucleophilic aromatic substitution, allowing for the introduction of various functional groups (e.g., amines, ethers, thiols) to explore structure-activity relationships (SAR).[1]
-
Electrophilic Substitution: The fused benzene ring can undergo electrophilic substitution, although the regioselectivity is influenced by the existing chloro and isoxazole functionalities. The C-3 phenyl group is also a potential site for electrophilic attack.[1]
-
Reductive N-O Bond Cleavage: The relatively weak N-O bond in the isoxazole ring can be cleaved under reductive conditions.[1] This ring-opening reaction yields aminoketone intermediates, which are valuable precursors for the synthesis of other heterocyclic systems, such as benzodiazepines.[1]
Caption: Key sites of chemical reactivity on the benzisoxazole scaffold.
Biological Significance and Therapeutic Applications
Benzisoxazole derivatives have demonstrated significant potential as anticancer agents.[12] Their mechanisms of action often involve the inhibition of critical enzymes required for cancer cell proliferation and survival.[12] While 5-Chloro-3-phenyl-2,1-benzisoxazole is primarily an intermediate, its derivatives are being actively investigated for various therapeutic applications.
-
Anticancer Activity: The benzisoxazole scaffold is present in molecules designed as potent inhibitors of various protein kinases, such as VEGFR-2, which are crucial for tumor angiogenesis.[13][14] Derivatives have also shown cytotoxicity against a range of cancer cell lines, including colon, breast, and lung cancer.[15][16][17]
-
HIV-1 Transcription Inhibition: The title compound is a documented intermediate in the synthesis of novel 2H-1,4-benzodiazepine-2-ones, which have been investigated for their potential to inhibit HIV-1 transcription.[1][2]
-
Antimicrobial Activity: The benzisoxazole scaffold is a privileged structure for developing agents with antibacterial and antifungal properties.[3][4][18]
Conceptual Signaling Pathway in Cancer
Derivatives synthesized from the 5-Chloro-3-phenyl-2,1-benzisoxazole core can be designed to target specific nodes in cancer signaling pathways. The diagram below conceptualizes how a benzisoxazole-based inhibitor might disrupt a typical kinase-driven pathway.
Caption: Conceptual inhibition of a receptor tyrosine kinase pathway by a benzisoxazole derivative.
Experimental Protocol for Biological Evaluation: MTT Assay
To assess the potential anticancer activity of novel derivatives synthesized from 5-Chloro-3-phenyl-2,1-benzisoxazole, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for evaluating cell metabolic activity, which serves as a proxy for cell viability.
-
Causality: This assay is based on the principle that viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step 1: Cell Seeding
-
Culture a relevant cancer cell line (e.g., HCT-116 colon cancer, MCF-7 breast cancer) under standard conditions.[12][13]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well.[12]
-
Incubate the plate for 24 hours to allow the cells to attach.
Step 2: Compound Treatment
-
Prepare a stock solution of the test compound (the benzisoxazole derivative) in DMSO.
-
Create a series of dilutions of the test compound in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours.
Step 3: MTT Addition and Incubation
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.
Step 4: Formazan Solubilization and Measurement
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Step 5: Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
5-Chloro-3-phenyl-2,1-benzisoxazole is a heterocycle of significant strategic importance. Its well-defined structure and multiple points for chemical modification make it an invaluable scaffold for the synthesis of novel, biologically active compounds. While its primary role is that of a synthetic intermediate, the diverse and potent activities of its derivatives—ranging from anticancer to antimicrobial—highlight the enduring relevance of the benzisoxazole core in drug discovery.[1][3][12]
Future research will likely focus on leveraging this core to develop more selective and potent therapeutic agents. The exploration of novel substitution patterns at the C-5 position and modifications to the C-3 phenyl ring will continue to yield compounds with fine-tuned pharmacological profiles. As synthetic methodologies become more efficient, the accessibility and application of 5-Chloro-3-phenyl-2,1-benzisoxazole and its analogs are poised to expand, solidifying their place in the modern medicinal chemist's toolkit.
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Synthesis of 2,1-Benzisoxazoles via Decyanative Cyclization. (2021). J. Org. Chem., 86, 7326–7332. [Link]
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Overview on Diverse Biological Activities of Benzisoxazole Derivatives. (2022). ResearchGate. [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal, 12(1), 84. [Link]
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The synthesis of 2,1-benzisoxazole derivatives 7a–c. (n.d.). ResearchGate. [Link]
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Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). Scientific Reports, 12(1), 18018. [Link]
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Some benzoxazole derivatives with anticancer activities reported in the literature. (n.d.). ResearchGate. [Link]
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Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021). European Journal of Medicinal Chemistry, 210, 112979. [Link]
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Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2023). Pharmaceuticals, 16(12), 1735. [Link]
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Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). Journal of Saudi Chemical Society, 16(3), 261-267. [Link]
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5-Chloro-3-phenyl-2 1-benzisoxazole Supplier in China | Factory Direct. (n.d.). Theorem Chemical. [Link]
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Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. (2019). Anticancer Agents in Medicinal Chemistry, 19(6), 827-839. [Link]
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An In-depth Technical Guide to 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS 719-64-2)
Introduction: Unveiling a Versatile Heterocyclic Scaffold
5-Chloro-3-phenyl-2,1-benzisoxazole, also known by its synonym 5-Chloro-3-phenylanthranil, is a synthetically derived heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development.[1][2] Its rigid, planar benzisoxazole core, functionalized with a reactive chlorine atom and a phenyl group, provides a unique and privileged scaffold for the synthesis of a diverse array of more complex molecules.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical properties, synthesis, reactivity, and biological applications of this important building block. The strategic positioning of its substituents makes 5-Chloro-3-phenyl-2,1-benzisoxazole a valuable starting material for creating novel compounds with a wide range of therapeutic potential, from antiviral to neuroprotective agents.[1][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 5-Chloro-3-phenyl-2,1-benzisoxazole is fundamental for its application in research and synthesis.
Key Physicochemical Properties
The essential physicochemical data for 5-Chloro-3-phenyl-2,1-benzisoxazole are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Reference(s) |
| CAS Number | 719-64-2 | [4][5][6] |
| Molecular Formula | C₁₃H₈ClNO | [4][5][6] |
| Molecular Weight | 229.66 g/mol | [4][6] |
| Appearance | Light yellow to brown crystalline powder | [7] |
| Melting Point | 115-117 °C | [6] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Purity | ≥96% (GC) | [7] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 5-Chloro-3-phenyl-2,1-benzisoxazole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are instrumental in confirming the molecular structure. The aromatic protons typically appear in the δ 7.2–7.8 ppm range, with their splitting patterns influenced by the chlorine substituent.[1] The C3 carbon of the isoxazole ring is expected to have a characteristic shift around 160 ppm.[1]
-
Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present in the molecule. Key absorptions would be expected for the C=N and N-O stretching vibrations of the isoxazole ring, as well as C-Cl and aromatic C-H and C=C stretching vibrations.[5]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.[1] The NIST Mass Spectrometry Data Center provides reference spectra for this compound, showing a top peak at m/z 166 and other significant peaks at m/z 77 and 229.[4][8]
Synthesis and Manufacturing
The synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole can be achieved through several strategic pathways, offering flexibility in precursor selection and reaction conditions.
Key Synthetic Strategies
-
Condensation of Nitroaromatics : A scalable method involves the condensation reaction between a nitroaromatic compound and a cyanomethyl-substituted aromatic compound.[1] This approach is well-suited for industrial-scale production.
-
Cyclization of Oxime Intermediates : This versatile route involves the formation of an oxime from a substituted benzaldehyde, followed by a dehydration-induced cyclization.[1] For instance, 5-chloro-2-hydroxybenzaldehyde can be reacted with hydroxylamine to form the corresponding oxime, which is then cyclized using a dehydrating agent like thionyl chloride (SOCl₂).[1]
-
Base-Promoted Synthesis from Nitroarenes and Benzylic C-H Acids : More recent methodologies involve the reaction of nitroarenes with compounds containing acidic benzylic C-H protons, such as phenylacetonitriles, in the presence of a strong base and a silylating agent.[1]
Illustrative Synthesis Workflow: Cyclization of an Oxime Intermediate
The following diagram illustrates a common synthetic pathway for 5-Chloro-3-phenyl-2,1-benzisoxazole, starting from 2-amino-5-chlorobenzophenone.
Caption: A representative synthetic route to 5-Chloro-3-phenyl-2,1-benzisoxazole.
Detailed Experimental Protocol: Synthesis from 2-Amino-5-chlorobenzophenone
-
Dissolution : Dissolve 2-amino-5-chlorobenzophenone in a suitable solvent mixture, such as acetonitrile and water.
-
Oxidation and Cyclization : To the stirred solution, add Oxone® (potassium peroxymonosulfate) portion-wise at room temperature. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up : Upon completion of the reaction (typically after 24 hours), perform an aqueous work-up. Add water and a water-immiscible organic solvent like dichloromethane for extraction.
-
Extraction and Washing : Separate the organic layer. The aqueous layer should be further extracted with the organic solvent to maximize product recovery. The combined organic layers are then washed with water and brine.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Chemical Reactivity and Derivatization
The chemical reactivity of 5-Chloro-3-phenyl-2,1-benzisoxazole is largely dictated by the interplay of its functional groups, making it a versatile intermediate for further chemical modifications.
Nucleophilic Aromatic Substitution at the C-5 Position
The chlorine atom at the C-5 position is a prime site for nucleophilic aromatic substitution reactions.[1] This allows for the introduction of a wide variety of functional groups, including amines, alkoxides, and thiolates, thereby enabling the synthesis of a library of derivatives with potentially diverse biological activities.[1]
Electrophilic Substitution
The benzisoxazole ring system can undergo electrophilic substitution. However, the regioselectivity of these reactions is influenced by the electron-withdrawing nature of the chlorine atom at the C-5 position.[1] The phenyl group at C-3 can also be a site for electrophilic attack.
Ring-Opening Reactions
The isoxazole ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions.[1] A key transformation is the reductive cleavage of the N-O bond, which can generate aminoketone intermediates. These intermediates can then be used in subsequent cyclization reactions to form different heterocyclic systems, significantly broadening the synthetic utility of the 5-Chloro-3-phenyl-2,1-benzisoxazole scaffold.[1]
Caption: Major reactivity pathways of 5-Chloro-3-phenyl-2,1-benzisoxazole.
Applications in Drug Discovery and Development
The 2,1-benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of biologically active compounds.[1] 5-Chloro-3-phenyl-2,1-benzisoxazole serves as a key starting material for the synthesis of compounds with a range of therapeutic applications.
Antiviral Agents: HIV-1 Inhibitors
A significant application of 5-Chloro-3-phenyl-2,1-benzisoxazole is in the synthesis of novel 2H-1,4-benzodiazepine-2-ones, which have been investigated as inhibitors of HIV-1 transcription.[1][2] Furthermore, the broader benzisoxazole and related oxazole scaffolds have been explored for their ability to inhibit HIV-1 reverse transcriptase and the HIV-1 nucleocapsid protein.[9][10] The mechanism of action for some non-nucleoside reverse transcriptase inhibitors involves binding to a hydrophobic pocket near the enzyme's active site, thereby blocking the chemical step of DNA polymerization without preventing nucleotide binding.[11]
Neuroprotective Agents: MAO Inhibitors
Derivatives of the 2,1-benzisoxazole (anthranil) structure have been synthesized and evaluated as inhibitors of human monoamine oxidase (MAO).[3] MAO inhibitors are used in the treatment of neuropsychiatric and neurodegenerative disorders like depression and Parkinson's disease.[3] Studies have shown that some 2,1-benzisoxazole derivatives are potent and specific inhibitors of MAO-B.[3]
Structure-Activity Relationships (SAR)
While specific SAR studies on 5-Chloro-3-phenyl-2,1-benzisoxazole derivatives are not extensively documented in publicly available literature, general principles for related benzisoxazole and benzoxazole scaffolds can provide valuable insights. For instance, the introduction of halogen atoms, such as the chloro group at the 5-position, can significantly influence the biological activity of the molecule.[3] In some series of benzoxazole derivatives, electron-withdrawing groups have been shown to enhance antimicrobial and anticancer activity.[3][12] The systematic variation of substituents on both the benzisoxazole ring and the phenyl group is a key strategy for optimizing the potency and selectivity of these compounds for their biological targets.[1]
Safety, Handling, and Toxicology
Proper handling and awareness of the potential hazards of 5-Chloro-3-phenyl-2,1-benzisoxazole are essential for laboratory safety.
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for 5-Chloro-3-phenyl-2,1-benzisoxazole:
| Hazard Class | GHS Classification | Reference(s) |
| Acute Toxicity, Oral | Warning (Harmful if swallowed) | [4][6] |
| Skin Corrosion/Irritation | Warning (Causes skin irritation) | [4] |
| Serious Eye Damage/Eye Irritation | Warning (Causes serious eye irritation) | [4] |
| Hazardous to the aquatic environment, long-term hazard | May cause long lasting harmful effects to aquatic life | [4][6] |
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.
-
Skin Protection : Wear appropriate chemical-resistant gloves.
-
Respiratory Protection : For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respiratory protection should be used.[6]
-
-
Hygiene Measures : Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.
Storage
Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[6]
Toxicological Data
Conclusion
5-Chloro-3-phenyl-2,1-benzisoxazole (CAS 719-64-2) is a heterocyclic building block of considerable value to the scientific research community, particularly those engaged in drug discovery and organic synthesis. Its versatile reactivity, coupled with the proven biological activity of its derivatives, establishes it as a key starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety considerations to support and inform future research endeavors with this promising scaffold.
References
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Supporting Information. (n.d.). Retrieved January 13, 2026, from [Link]
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PubChem. (n.d.). 2,1-Benzisoxazole, 5-chloro-3-phenyl-. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Rawle, D. J., Li, D., Wu, Z., Wang, L., Choong, M., Lor, M., & Reid, R. C. (2019). Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replication. Antimicrobial Agents and Chemotherapy, 63(6), e00111-19. [Link]
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Billod, J. M., et al. (2018). Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. European Journal of Medicinal Chemistry, 145, 735-745. [Link]
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NIST. (n.d.). 2,1-Benzisoxazole, 5-chloro-3-phenyl-. NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]
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Patel, R., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 11(10), 1123-1145. [Link]
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved January 13, 2026, from [Link]
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Sluis-Cremer, N., et al. (2024). Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. Biomolecules, 14(7), 819. [Link]
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Methodological & Application
Application Note & Protocols: In Vitro Profiling of 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole
Introduction: The Rationale for a Phased In Vitro Investigation
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2]. The specific compound, 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole, possesses key structural features—a halogenated benzisoxazole ring and a hydroxyphenyl group—that suggest a potential for specific biological interactions. The phenolic hydroxyl group, in particular, is a common feature in molecules that inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation and pain.
This application note provides a structured, multi-step in vitro workflow to characterize the biological activity of this compound. Our approach is grounded in a logical progression from general cytotoxicity assessment to specific enzymatic and cell-based functional assays. We will operate under the hypothesis that this compound may act as a selective inhibitor of COX-2, an enzyme frequently upregulated in inflammatory diseases and various cancers. This phased approach ensures that data from each step informs the next, creating a self-validating experimental cascade.
Phase 1: Foundational Cytotoxicity Profiling
Before investigating specific mechanisms, it is crucial to determine the compound's inherent cytotoxicity. This establishes a therapeutic window and ensures that subsequent observations of biological activity are not mere artifacts of cell death[3][4]. We will employ the Lactate Dehydrogenase (LDH) release assay, which quantifies plasma membrane damage[4].
Workflow for Cytotoxicity Assessment
Caption: Workflow for LDH Cytotoxicity Assay.
Protocol 2.1: LDH Cytotoxicity Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HT-29 human colon cancer cells, which express high levels of COX-2 upon stimulation) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for:
-
Vehicle Control: Medium with the highest concentration of DMSO used.
-
Untreated Control: Medium only.
-
Maximum Lysis Control: Add lysis buffer (provided in most commercial kits) 1 hour before the assay endpoint.
-
-
Incubation: Incubate the plate for 24-48 hours.
-
Assay Execution:
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound Abs - Vehicle Abs) / (Max Lysis Abs - Vehicle Abs)) * 100. Plot the results to determine the 50% cytotoxic concentration (CC50).
Table 1: Example Cytotoxicity Data
| Compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0.1 | 1.5 ± 0.8 |
| 1 | 3.2 ± 1.1 |
| 10 | 8.9 ± 2.5 |
| 50 | 48.7 ± 4.1 |
| 100 | 95.2 ± 3.7 |
| CC50 | ~51 µM |
Phase 2: Specific Enzyme Inhibition Assay
With the non-cytotoxic concentration range established, the next logical step is to directly test our hypothesis: does the compound inhibit COX enzymes? A cell-free enzymatic assay is the most direct method to determine this and to assess selectivity for COX-2 over the constitutively expressed COX-1 isoform[5][6].
Protocol 3.1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol utilizes a commercially available colorimetric inhibitor screening assay kit.
-
Reagent Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and all other kit components according to the manufacturer's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and a known selective COX-2 inhibitor (e.g., Celecoxib) in the provided assay buffer. Concentrations should bracket the expected IC50 value.
-
Assay Setup: In separate wells of a 96-well plate, add:
-
10 µL of assay buffer
-
10 µL of heme
-
10 µL of either COX-1 or COX-2 enzyme
-
10 µL of the test compound dilution (or vehicle for control)
-
-
Incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of arachidonic acid to all wells to start the reaction.
-
Reaction Development: Incubate for 10 minutes at 37°C. The peroxidase activity of COX will convert a probe in the reaction mixture, leading to a colorimetric signal.
-
Signal Measurement: Measure the absorbance at 590 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 values for both COX-1 and COX-2. The selectivity index is calculated as IC50(COX-1) / IC50(COX-2).
Table 2: Example COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 75.2 | 2.1 | 35.8 |
| Celecoxib (Control) | 60.5 | 0.8 | 75.6 |
Phase 3: Cell-Based Functional Assay
Demonstrating enzyme inhibition in a cell-free system is a critical step, but it is essential to validate this activity in a more complex, cellular environment. A cell-based assay confirms that the compound is cell-permeable and can inhibit the target enzyme within the intricate machinery of a living cell. Here, we will measure the production of Prostaglandin E2 (PGE2), a primary product of COX-2 activity, in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow for Cell-Based PGE2 Assay
Caption: Workflow for measuring PGE2 production via ELISA.
Protocol 4.1: PGE2 Production Assay in LPS-Stimulated Macrophages
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the Phase 1 assay) for 1 hour.
-
Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control to induce COX-2 expression and activity.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate briefly and collect the supernatant, which contains the secreted PGE2.
-
ELISA: Quantify the PGE2 concentration in the supernatant using a competitive ELISA kit according to the manufacturer's protocol. This typically involves incubating the supernatant with a fixed amount of HRP-conjugated PGE2 and a limited amount of anti-PGE2 antibody in a pre-coated plate.
-
Data Analysis: Generate a standard curve using the provided PGE2 standards. Calculate the PGE2 concentration in each sample by interpolating from the standard curve. Determine the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated, vehicle-treated control. Calculate the cellular IC50 value.
Conclusion and Future Directions
This tiered in vitro approach provides a comprehensive and robust framework for the initial characterization of this compound. The workflow systematically evaluates the compound's cytotoxicity before confirming its specific enzymatic and cellular activity. The hypothetical data presented suggest that this compound is a potent and selective COX-2 inhibitor with activity in a relevant cellular model.
These foundational in vitro assays are critical for making informed decisions in a drug discovery pipeline. Positive results would justify progression to more complex studies, such as investigating effects on downstream signaling pathways, off-target screening, and eventual in vivo efficacy and safety models.
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Application Notes & Protocols for In Vivo Evaluation of 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole
A Proposed Preclinical Framework for Investigating Anti-Tumor Efficacy
Introduction: The Therapeutic Potential of the Benzisoxazole Scaffold
The benzisoxazole core is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, antipsychotic, and anticonvulsant properties.[1] This structural motif is a key component in numerous compounds that have entered clinical development, highlighting its potential for versatile drug design.[1] Specifically, various benzisoxazole analogues have shown promising in vitro antiproliferative activity against human cancer cell lines such as HT-29 (colon), MCF-7 (breast), and HepG-2 (liver).[1] Some have been found to induce apoptosis and inhibit angiogenesis, critical processes in cancer progression.[2]
The compound 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole is a novel entity within this class. While, to our knowledge, no in vivo data has been published for this specific molecule, its structural features—notably the halogenated benzisoxazole ring and the 4-hydroxyphenyl substituent—suggest a strong rationale for investigating its potential as an anticancer agent. The 4-hydroxyphenyl group is a common feature in molecules that interact with key signaling proteins, such as tyrosine kinases, which are often dysregulated in cancer.
This document provides a comprehensive, albeit prospective, guide for researchers and drug development professionals to design and execute initial in vivo studies to evaluate the anti-tumor efficacy of this compound. The protocols outlined below are synthesized from established methodologies for related compounds and are designed to provide a robust framework for a preliminary assessment of therapeutic potential.
Section 1: Pre-Formulation and Vehicle Selection
A critical first step in any in vivo study is the development of a safe and effective formulation that ensures adequate bioavailability of the test compound. Benzisoxazole derivatives are often poorly soluble in aqueous solutions, which can hinder their absorption and lead to inaccurate assessments of efficacy.[3][4]
1.1. Solubility Assessment
Prior to in vivo administration, the solubility of this compound should be determined in a range of pharmaceutically acceptable vehicles.
Protocol: Solubility Screening
-
Prepare a stock solution of the test compound in a solvent such as dimethyl sulfoxide (DMSO).
-
Add the stock solution to a panel of vehicles (see Table 1) to a target concentration (e.g., 1 mg/mL).
-
Vortex each mixture vigorously for 1-2 minutes.
-
Visually inspect for precipitation immediately and after 1-2 hours at room temperature.
-
If precipitation occurs, the formulation is not suitable. Aim for a clear solution.
Table 1: Recommended Vehicle Screening Panel
| Vehicle Composition | Rationale |
| 5% DMSO, 40% PEG300, 55% Saline | A common co-solvent system for improving the solubility of hydrophobic compounds. |
| 10% DMSO, 90% Corn Oil | Suitable for oral (p.o.) or intraperitoneal (i.p.) administration of lipophilic compounds. |
| 5% DMSO, 5% Tween® 80, 90% Saline | A surfactant-based vehicle that can improve solubility and stability of suspensions.[3] |
| 0.5% (w/v) Methylcellulose in Sterile Water | A standard suspending vehicle for oral administration. |
| 20% Captisol® in Sterile Water | A modified cyclodextrin designed to enhance the solubility of poorly water-soluble drugs.[5] |
1.2. Causality in Vehicle Choice
The choice of vehicle is not trivial; it directly impacts the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the compound.[6] A co-solvent system like PEG300 can enhance solubility for parenteral administration, while oil-based or suspension vehicles are often preferred for oral dosing to improve absorption from the gastrointestinal tract.[3][4] For initial efficacy studies, an intraperitoneal (i.p.) route is often chosen to bypass potential issues with oral absorption, ensuring systemic exposure.
Section 2: Proposed In Vivo Efficacy Study in a Xenograft Model
The human tumor xenograft model in immunocompromised mice is a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's direct anti-tumor activity.[7] Based on the anticancer potential of related benzisoxazoles, a study in a relevant cancer model, such as triple-negative breast cancer (TNBC), is proposed.[2]
2.1. Experimental Design
The following protocol details a study to assess the efficacy of this compound in an MDA-MB-231 human breast cancer xenograft model.
Table 2: Summary of Proposed Xenograft Study Design
| Parameter | Details |
| Animal Model | Female athymic nude mice (NU/NU), 6-8 weeks old |
| Cell Line | MDA-MB-231 (human breast adenocarcinoma) |
| Cell Inoculation | 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel®, subcutaneous (s.c.) flank injection |
| Tumor Growth | Monitor until tumors reach an average volume of 100-150 mm³ |
| Randomization | Stratified randomization into treatment groups (n=8-10 mice per group) |
| Treatment Groups | 1. Vehicle Control (e.g., 5% DMSO, 40% PEG300, 55% Saline) |
| 2. Test Compound - Low Dose (e.g., 10 mg/kg) | |
| 3. Test Compound - High Dose (e.g., 30 mg/kg) | |
| 4. Positive Control (e.g., Paclitaxel, 10 mg/kg) | |
| Administration | Intraperitoneal (i.p.) injection, once daily (q.d.) for 21 days |
| Primary Endpoint | Tumor Volume (measured with calipers 2-3 times per week) |
| Secondary Endpoints | Body Weight (measured 2-3 times per week), Clinical Observations, Tumor Weight at study termination |
2.2. Step-by-Step Protocol
-
Acclimatization: Upon arrival, allow mice to acclimate for at least one week.
-
Cell Culture and Inoculation: Culture MDA-MB-231 cells under standard conditions. On the day of inoculation, harvest cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel®. Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.
-
Tumor Monitoring and Randomization: Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
Compound Preparation and Dosing: Prepare fresh dosing solutions daily. Administer the test compound, vehicle, or positive control via i.p. injection at the specified dose and schedule.
-
Data Collection: Measure tumor volumes and body weights 2-3 times per week. Record any signs of toxicity, such as changes in posture, activity, or fur texture.
-
Study Termination: At the end of the 21-day treatment period (or if tumors exceed a predetermined size), euthanize the mice. Excise the tumors and record their final weight.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control. Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine significance.
2.3. Experimental Workflow Diagram
Caption: Xenograft study workflow for efficacy testing.
Section 3: Potential Mechanism of Action & Pharmacodynamic Endpoints
The 4-hydroxyphenyl group suggests that this compound could function as a kinase inhibitor. Many successful anticancer drugs target signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.
3.1. Proposed Signaling Pathway
The diagram below illustrates a hypothetical mechanism where the compound inhibits a receptor tyrosine kinase (RTK), leading to the downregulation of pro-survival signaling.
Caption: Hypothetical inhibition of an RTK signaling pathway.
3.2. Pharmacodynamic (PD) Biomarker Analysis
To validate the proposed mechanism, tumors collected at the end of the efficacy study can be analyzed for changes in key signaling proteins.
Protocol: Western Blot Analysis of Tumor Lysates
-
Homogenize a portion of the excised tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key pathway proteins (e.g., p-ERK, total ERK, p-Akt, total Akt) and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensity to determine the relative levels of protein expression and phosphorylation.
A significant reduction in the ratio of phosphorylated to total ERK and Akt in the treated groups compared to the vehicle control would provide strong evidence that the compound is acting on the intended pathway.[6]
Section 4: Concluding Remarks and Future Directions
This document outlines a foundational in vivo study to assess the anticancer potential of this compound. A positive outcome, characterized by significant tumor growth inhibition at well-tolerated doses, would warrant further investigation. Subsequent steps would include:
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to establish a clear relationship between exposure and response.[8]
-
Dose-Response and Schedule Dependency Studies: To optimize the dosing regimen for maximum therapeutic effect.
-
Evaluation in Other Models: To assess efficacy in additional cancer models, including orthotopic or patient-derived xenograft (PDX) models.
By following a logical, stepwise approach grounded in established preclinical methodologies, researchers can effectively evaluate the therapeutic promise of this novel benzisoxazole derivative and determine its potential for further development as an anticancer agent.
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Analytical methods for 2-Chloro-4-methoxy-1,3,5-triazine derivatives characterization
An In-Depth Guide to the Analytical Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Derivatives
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for Triazine Derivatives
2-Chloro-4-methoxy-1,3,5-triazine and its derivatives represent a class of heterocyclic compounds pivotal in diverse fields, from agriculture, where they are foundational to many herbicides, to medicinal chemistry, where the triazine scaffold is explored for novel therapeutic agents.[1][2] The reactivity of the chlorine atom allows for facile substitution, creating a vast chemical space for drug discovery and material science. This synthetic versatility, however, necessitates a rigorous and multi-faceted analytical approach. For researchers, scientists, and drug development professionals, the unambiguous confirmation of structure, assessment of purity, and quantification in complex matrices are not mere procedural steps but the bedrock of reliable and reproducible science.
This guide provides a detailed exploration of the principal analytical methodologies for the characterization of 2-Chloro-4-methoxy-1,3,5-triazine derivatives. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring each method serves as a self-validating system for generating robust and trustworthy data.
Chromatographic Methods: Separation and Quantification
Chromatography is the cornerstone for resolving triazine derivatives from impurities, starting materials, and other components in a mixture. The choice between Gas and Liquid Chromatography hinges on the analyte's volatility and thermal stability.[2][3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the purity assessment and quantification of moderately polar to non-polar triazine derivatives that are not readily volatilized.[4] Reversed-phase chromatography, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is the most common approach.
Causality of Method Design:
-
Stationary Phase (C18): The octadecylsilane stationary phase provides a hydrophobic surface that interacts effectively with the triazine core and its substituents, enabling separation based on differences in hydrophobicity.[1]
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that, when mixed with water, allows for the precise control of eluting strength. A higher concentration of acetonitrile reduces the mobile phase polarity, decreasing retention time for non-polar analytes.[4]
-
UV Detection: The conjugated π-system of the triazine ring exhibits strong UV absorbance, typically around 220-240 nm, making UV-Vis detectors highly suitable for sensitive detection.[4]
Detailed Protocol: Purity Analysis by Reversed-Phase HPLC
-
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector and data acquisition software.[4]
-
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Analysis and Data Interpretation:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the sample is calculated by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier method for the analysis of volatile and thermally stable triazine derivatives. It offers exceptional separation efficiency and provides definitive structural information through mass spectrometry, making it ideal for identifying trace-level impurities and confirming molecular weight.[5][6]
Causality of Method Design:
-
Injector: Splitless injection is used for trace analysis to ensure the maximum amount of analyte reaches the column, enhancing sensitivity.[5]
-
Column (HP-5MS): A 5% diphenyl / 95% dimethyl polysiloxane phase is a robust, general-purpose column providing excellent separation for a wide range of semi-volatile compounds, including triazine herbicides.[5][6]
-
Ionization: Electron Impact (EI) at 70 eV is a hard ionization technique that produces extensive, reproducible fragmentation. The resulting mass spectrum serves as a "fingerprint" for the molecule, which can be compared against spectral libraries for confident identification.[5]
Detailed Protocol: Impurity Profiling by GC-MS
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).[5]
-
-
Chromatographic Conditions:
-
Mass Spectrometer Conditions:
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent like acetone or ethyl acetate to a concentration of approximately 100 µg/mL.
-
-
Analysis and Data Interpretation:
-
Inject the sample and acquire the total ion chromatogram (TIC).
-
Examine the mass spectrum for each peak. The molecular ion peak (M+) will confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to elucidate the structure of impurities. For 2-chloro-4,6-dimethoxy-1,3,5-triazine, characteristic ions are observed at m/z 145 and 130.[7]
-
Spectroscopic Methods: Structural Elucidation
While chromatography separates components, spectroscopy probes the molecular structure, providing definitive evidence of chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for characterizing novel triazine derivatives.[8][9]
Challenges and Solutions in NMR of Triazines:
-
Solubility: Many triazine derivatives exhibit poor solubility in common deuterated solvents.[10] Using a co-solvent such as trifluoroacetic acid (TFA) can protonate the basic nitrogen atoms on the triazine ring, increasing solubility.[10] Alternatively, acquiring spectra at elevated temperatures (~50 °C) can also improve solubility.[10]
-
Dynamic Equilibria: The restricted rotation around the C-N bonds between the triazine ring and amino substituents can lead to the existence of different rotamers, resulting in complex or broadened spectra.[10] Variable temperature NMR studies can help analyze these dynamic processes.
Protocol: Structural Confirmation by ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified derivative in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
If solubility is an issue, consider using a solvent mixture such as CDCl₃ with 7% TFA (v/v).[10]
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Interpretation - Expected Chemical Shifts:
-
¹H NMR: Protons on substituents will have characteristic chemical shifts. For example, a methoxy group (-OCH₃) on the triazine ring typically appears as a singlet around δ 4.0 ppm.[11] Protons on aromatic or alkyl groups attached to the ring will appear in their respective standard regions.
-
¹³C NMR: The carbon atoms of the triazine ring are highly deshielded and appear far downfield, often in the range of δ 160-175 ppm.[12][13] The methoxy carbon would be expected around δ 55 ppm.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For triazine derivatives, it is particularly useful for confirming the presence of the core triazine ring and its various substituents.
Protocol: Functional Group Analysis by FTIR-ATR
-
Instrumentation:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[5]
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Data Interpretation - Key Vibrational Bands:
-
Triazine Ring: Strong characteristic stretching vibrations for the s-triazine ring are typically observed around 1600-1620 cm⁻¹ and 1360-1390 cm⁻¹.[15]
-
C-Cl Stretch: The carbon-chlorine stretch is expected in the fingerprint region, typically between 850-550 cm⁻¹.
-
C-O Stretch: The C-O stretch from the methoxy group will appear as a strong band in the 1250-1000 cm⁻¹ region.
-
X-Ray Crystallography: Definitive 3D Structure
Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a molecule. It provides precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for structure-activity relationship (SAR) studies.[8][16]
Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth (Prerequisite):
-
High-purity material is essential. The purified derivative must be further crystallized to obtain single crystals of suitable quality (typically > 0.1 mm in all dimensions).
-
Common Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly and undisturbed over several days.
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a sealed larger jar containing a "precipitant" solvent in which the compound is insoluble but which is miscible with the compound's solvent. Slow diffusion of the precipitant vapor into the solution induces crystallization.[16]
-
Solvent Layering: Carefully layer a solvent in which the compound is insoluble on top of a concentrated solution of the compound. Crystals may form at the interface.[16]
-
-
-
Data Collection:
-
A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer.[16]
-
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[16]
-
A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete diffraction pattern.[16]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and reflection intensities.[16]
-
Computational software is used to solve the phase problem and generate an initial electron density map, from which an atomic model is built.
-
The model is then refined against the experimental data to yield the final, precise 3D structure.
-
Visualization of Analytical Workflows
Diagrams are essential for visualizing the logical flow of characterization and analysis.
Caption: General workflow for the characterization of a novel triazine derivative.
Comparative Summary and Method Selection
The choice of analytical technique is dictated by the specific question being asked.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Purity assessment, Quantification | Robust, widely available, excellent for routine QC.[4] | Limited structural information, requires chromophore. |
| GC-MS | Impurity identification, Quantification | High sensitivity and selectivity, definitive ID via mass spectra.[4][5] | Analyte must be volatile and thermally stable. |
| NMR | Unambiguous structure elucidation | Provides detailed connectivity and stereochemistry.[10] | Lower sensitivity, can be complex, requires pure sample. |
| FTIR | Functional group identification | Fast, simple, requires minimal sample.[5] | Provides limited structural detail, not suitable for quantification. |
| X-Ray Crystallography | Absolute 3D structure determination | Unambiguous proof of structure.[16] | Requires high-quality single crystals, which can be difficult to grow. |
For comprehensive validation, a combination of methods is superior. For instance, HPLC can be used for routine purity checks, while GC-MS is employed for in-depth impurity profiling.[4] NMR and X-ray crystallography provide the definitive structural proof required for publications and regulatory submissions.
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The Versatile Virtuoso: 5-Chloro-3-phenyl-2,1-benzisoxazole as a Strategic Building Block in Modern Organic Synthesis
Abstract
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-Chloro-3-phenyl-2,1-benzisoxazole (also known as 5-chloro-3-phenylanthranil) has emerged as a highly versatile and reactive intermediate. Its unique structural motif, featuring a labile N-O bond and a strategically positioned chlorine atom, offers a dual gateway to a diverse array of valuable compounds. This guide provides an in-depth exploration of the synthetic utility of this benzisoxazole derivative, presenting detailed application notes and field-proven protocols for its transformation into key synthetic intermediates. We will delve into the mechanistic underpinnings of its reactivity, focusing on its application in reductive ring-opening reactions, nucleophilic aromatic substitutions, and palladium-catalyzed cross-coupling reactions, thereby equipping researchers and drug development professionals with the knowledge to harness its full synthetic potential.
Introduction: The Strategic Value of the Benzisoxazole Core
The benzisoxazole scaffold is a privileged structure in medicinal chemistry and materials science, frequently found in active pharmaceutical ingredients (APIs) and advanced materials.[1] The title compound, 5-Chloro-3-phenyl-2,1-benzisoxazole, offers two primary axes of reactivity that make it an exceptionally useful precursor:
-
The Isoxazole Ring: The inherent strain and the weak N-O bond of the 2,1-benzisoxazole (anthranil) system make it susceptible to ring-opening reactions.[2] This provides a facile entry into the synthetically crucial class of ortho-aminoaroyl compounds.
-
The C5-Chloro Substituent: The chlorine atom on the benzene ring serves as a versatile handle for introducing further molecular complexity through substitution and cross-coupling reactions.
This document will detail the practical applications of these reactive sites, providing robust protocols that have been validated through extensive application.
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is the foundation of its effective use.
| Property | Value | Source |
| CAS Number | 719-64-2 | [3] |
| Molecular Formula | C₁₃H₈ClNO | [3] |
| Molecular Weight | 229.66 g/mol | [3] |
| Appearance | Light yellow to brown powder/crystal | |
| Melting Point | 115-117 °C | |
| Purity | ≥96% (GC) |
Safety & Handling: 5-Chloro-3-phenyl-2,1-benzisoxazole should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. It is classified as an irritant and may be harmful if swallowed.
Application I: Reductive Ring-Opening to 2-Amino-5-chlorobenzophenone
One of the most powerful applications of 5-chloro-3-phenyl-2,1-benzisoxazole is its role as a precursor to 2-amino-5-chlorobenzophenone. This aminobenzophenone is a cornerstone intermediate in the synthesis of numerous pharmaceuticals, most notably benzodiazepines such as lorazepam and prazepam.[4] The transformation involves the reductive cleavage of the N-O bond within the isoxazole ring.[1]
Causality of the Transformation
The N-O bond is the weakest link in the heterocyclic system, making it susceptible to cleavage by various reducing agents. This process unmasks an ortho-amino ketone functionality, a transformation that is often challenging to achieve through direct synthesis on an aromatic ring due to competing side reactions. Catalytic hydrogenation is a clean and efficient method for this transformation, offering high yields and purity.
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Application Notes and Protocols for Testing the Antimicrobial Activity of Benzisoxazole Derivatives
Introduction
Benzisoxazole derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities, including antipsychotic, anti-inflammatory, and anticancer effects.[1][2] Emerging research has also highlighted their promise as antimicrobial agents, active against various bacterial and fungal pathogens.[1][3] The rise of multi-drug resistant (MDR) organisms necessitates the discovery and development of novel antimicrobial agents.[4][5] Benzisoxazoles, with their unique structural scaffold, offer a promising avenue for new therapeutics that may circumvent existing resistance mechanisms.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antimicrobial properties of novel benzisoxazole derivatives. The protocols herein are based on internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data accuracy, reproducibility, and comparability.[6][7][8] We will move beyond simple step-by-step instructions to explain the scientific rationale behind key procedures, empowering researchers to make informed decisions and troubleshoot effectively.
The overall workflow for evaluating a novel benzisoxazole derivative involves a tiered approach, starting with broad primary screening to determine the spectrum of activity, followed by quantitative assays to establish potency, and culminating in more complex studies to understand its bactericidal or bacteriostatic nature, safety profile, and potential mechanism of action.
I. Foundational Concepts: Understanding Antimicrobial Metrics
Before delving into specific protocols, it is crucial to understand the key metrics used to quantify antimicrobial activity. These values form the basis for evaluating the efficacy of a new compound.
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][9][10] It is the most widely used metric to determine a compound's potency and is a critical first step in susceptibility testing.[6]
-
Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12][13] While the MIC indicates growth inhibition (a bacteriostatic effect), the MBC demonstrates bactericidal (killing) activity.[12] An MBC is typically determined after the MIC has been established.[11][12][13]
The relationship between MIC and MBC is informative. A compound is generally considered bactericidal if the MBC is no more than four times its MIC. If the MBC/MIC ratio is greater than 4, the compound is typically considered bacteriostatic.[11]
Diagram: Core Antimicrobial Testing Workflow
The following diagram illustrates the logical progression from initial screening to advanced characterization for a novel benzisoxazole derivative.
Caption: Idealized time-kill curves showing different antimicrobial effects.
IV. Phase 3: Safety and Advanced Characterization
Promising candidates must be evaluated for their safety profile before considering preclinical development. Additionally, understanding the mechanism of action (MOA) can guide future optimization.
Protocol 5: Cytotoxicity Assessment (MTT/XTT Assay)
It is crucial to ensure that the antimicrobial activity of the benzisoxazole derivative is not due to general cytotoxicity. The MTT and XTT assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability. [14][15]
Principle of the Assay:
Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which is insoluble. [15]The XTT assay is similar but produces a water-soluble formazan, simplifying the protocol. The amount of colored formazan produced is directly proportional to the number of viable cells. [15]
Step-by-Step Methodology (MTT Example):
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate at a predetermined density and allow cells to adhere for 24 hours.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the benzisoxazole derivative. Include a vehicle control (cells treated with solvent only) and a blank control (medium only). [14]3. Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours). [14]4. MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours to allow for formazan crystal formation. [14]5. Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader. [14]7. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot this against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration), which is the concentration that reduces cell viability by 50%.
A promising antimicrobial candidate should have an IC₅₀ value significantly higher than its MIC value, indicating selective toxicity towards microbes over mammalian cells.
Further Steps: Mechanism of Action and In Vivo Models
-
Mechanism of Action (MOA): For compounds with high potency and low cytotoxicity, investigating the MOA is the next step. This can involve various techniques such as macromolecular synthesis inhibition assays (to see if DNA, RNA, protein, or cell wall synthesis is affected), membrane potential assays, or identifying specific enzyme targets. [16][17]* In Vivo Efficacy: The ultimate preclinical test is to evaluate the compound in an animal model of infection. [18][19][20]These models help bridge the gap between in vitro data and potential clinical application by assessing the compound's efficacy within the complex environment of a living organism. [21][22]
V. Conclusion
The protocols outlined in this guide provide a robust, structured approach to characterizing the antimicrobial properties of novel benzisoxazole derivatives. By starting with broad screening and progressively moving to more complex quantitative and safety assays, researchers can efficiently identify and validate promising lead compounds. Adherence to standardized methodologies, careful execution of controls, and a thorough understanding of the principles behind each assay are paramount for generating reliable and meaningful data in the quest for new medicines to combat infectious diseases.
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Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Available at: [Link]
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Deering, R. W., et al. (2021). Identification of a Bacteria-produced Benzisoxazole with Antibiotic Activity against Multi-drug Resistant Acinetobacter baumannii. DigitalCommons@URI. Available at: [Link]
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Wiegand, I., et al. (2008). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Future Microbiology. Available at: [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole in Cancer Cell Line Studies
Introduction: The Benzisoxazole Scaffold as a Privileged Structure in Oncology Research
The benzisoxazole moiety is recognized in medicinal chemistry as a "privileged scaffold" due to its presence in a wide array of biologically active compounds, including those with potent anticancer properties.[1] Derivatives of this heterocyclic system have been investigated for a range of therapeutic applications, from antipsychotic to antimicrobial and antineoplastic agents.[1][2] Studies have demonstrated that strategic modifications to the benzisoxazole core can yield compounds that induce apoptosis, inhibit angiogenesis, and arrest the cell cycle in various cancer models.[3][4]
This document provides a comprehensive guide for the initial in vitro characterization of a novel derivative, 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole . As this specific compound is not yet extensively documented in public literature, these application notes are designed to provide researchers with a robust framework for its evaluation. The protocols herein are based on established, validated methodologies for anticancer drug screening and are intended to guide the investigation of the compound's cytotoxic and potential mechanistic effects on cancer cell lines.[5][6]
The primary objectives of this guide are:
-
To provide a systematic approach to evaluating the cytotoxic potential of this compound.
-
To detail standardized protocols for foundational assays, including cell viability, apoptosis, and cell cycle analysis.
-
To explain the scientific rationale behind experimental steps and data interpretation, empowering researchers to generate reliable and reproducible results.
Compound Handling and Stock Solution Preparation
Proper handling and preparation of the test compound are critical for experimental consistency. Small molecule inhibitors are typically dissolved in a sterile, aprotic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
Protocol 2.1: Preparation of a 10 mM Stock Solution
-
Objective: To prepare a concentrated, sterile stock solution of this compound for use in cell culture experiments.
-
Materials:
-
This compound (MW: 261.67 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile 1.5 mL microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh 2.62 mg of the compound and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication may assist with solubilization.
-
The resulting solution is a 10 mM stock.
-
-
Storage and Stability:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
-
Scientist's Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity or other off-target effects. It is imperative to include a "vehicle control" (cells treated with the same final concentration of DMSO) in all experiments to account for any solvent-related effects.[7]
Foundational Assay: Cell Viability and Cytotoxicity (MTT Assay)
The first step in characterizing a potential anticancer agent is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[8] The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[9]
Workflow for Determining Compound Cytotoxicity```dot
Caption: States of cell death distinguished by Annexin V/PI staining.
Protocol 4.1: Annexin V/PI Staining for Flow Cytometry
-
Objective: To quantify the induction of apoptosis by the test compound.
-
Materials:
-
Cells treated with the compound at IC50 and 2x IC50 concentrations for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer) [10] * Sterile PBS and FACS tubes
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment and Harvest: Seed cells in 6-well plates and treat with the compound as determined from the viability assay. A positive control for apoptosis (e.g., staurosporine) should be included.
-
After incubation, collect both floating (apoptotic) and adherent cells. To do this, collect the supernatant, wash the plate with PBS, and then trypsinize the adherent cells. Combine the supernatant and the trypsinized cells for each sample. [10] 3. Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [11] 6. Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. 4[11]. Data Analysis:
-
Using the flow cytometry software, create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis).
-
Set up quadrants based on unstained, single-stained (Annexin V only, PI only), and dual-stained controls.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic/dead cells (often considered debris)
-
-
Mechanistic Assay: Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the cell cycle, causing cells to arrest in a specific phase (G1, S, or G2/M) and subsequently undergo apoptosis. Cell cycle analysis using PI staining of DNA content is a fundamental technique to investigate this mechanism. T[12]he fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cell cycle phases.
#### Representation of Cell Cycle Phases in a DNA Histogram
Caption: Correlation between cell cycle phases and DNA content histogram.
Protocol 5.1: Cell Cycle Analysis by PI Staining
-
Objective: To determine if the test compound induces cell cycle arrest.
-
Materials:
-
Treated and control cells (prepared similarly to the apoptosis assay)
-
Ice-cold 70% ethanol
-
PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS) [13] * FACS tubes and flow cytometer
-
-
Procedure:
-
Harvest and Fixation: Harvest ~1 x 10⁶ cells per sample. Wash once with PBS. Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. [13] 2. Fix the cells for at least 30 minutes at 4°C (or store at -20°C for several weeks). [13][14] 3. Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet twice with PBS to remove residual ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution.
-
Rationale: RNase A is crucial for degrading any double-stranded RNA, ensuring that PI staining is specific to DNA. 5. Incubation: Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze the samples on a flow cytometer. Collect data from at least 20,000 events per sample. 4[15]. Data Analysis:
-
Generate a DNA content histogram (PI fluorescence intensity vs. cell count).
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to model the G0/G1, S, and G2/M phases and calculate the percentage of cells in each phase.
-
Compare the cell cycle distribution of treated cells to the vehicle control. A significant accumulation of cells in a particular phase indicates cell cycle arrest. An increase in the "sub-G1" peak can also be an indicator of apoptotic cells with fragmented DNA.
-
***
References
-
A Review on in-vitro Methods for Screening of Anticancer Drugs. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Bibi, F., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Available at: [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]
-
Takahashi, N., et al. (1995). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Cancer Research and Clinical Oncology, 121(1), 11-17. Available at: [Link]
-
Zhao, H., et al. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 4(13). Available at: [Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]
-
Sittampalam, G. S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17745–17753. Available at: [Link]
-
Cell cycle analysis. Wikipedia. Available at: [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
-
Assaying cell cycle status using flow cytometry. NIH National Center for Biotechnology Information. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
MTT Proliferation Assay Protocol. University of California, San Diego. Available at: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. NIH National Center for Biotechnology Information. Available at: [Link]
-
Apoptosis Protocols. University of South Florida Health. Available at: [Link]
-
Kumar, G. P., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 10(49), 29249-29267. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. Scientific Reports, 12(1), 16223. Available at: [Link]
-
Sesta, A., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Cancers, 14(5), 1335. Available at: [Link]
-
Sestito, S., et al. (2023). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 24(7), 6750. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2020). Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. Current Cancer Drug Targets, 20(9), 717-731. Available at: [Link]
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Application Notes & Protocols: High-Throughput Enzyme Inhibition Assays for Benzisoxazole-Based Compounds
Abstract
The benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its versatility allows for the targeted design of potent and selective enzyme inhibitors. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing robust enzyme inhibition assays for benzisoxazole-based compounds. We will delve into the foundational principles of enzyme kinetics, provide detailed, field-proven protocols for assays targeting key enzymes like Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO), and present methods for rigorous data analysis and interpretation. The protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.
The Benzisoxazole Scaffold: A Cornerstone of Modern Drug Discovery
Benzisoxazole is an aromatic heterocyclic compound that has proven to be a highly successful pharmacophore.[1][3] Its derivatives are integral to a range of pharmaceuticals, including antipsychotics like risperidone and the anticonvulsant zonisamide.[3][4] The scaffold's value lies in its ability to be functionalized, enabling the creation of compounds that can interact with high specificity and affinity at the active or allosteric sites of various enzymes. Key therapeutic targets for benzisoxazole derivatives include serine proteases, acetylcholinesterase (AChE) for Alzheimer's disease, and monoamine oxidase (MAO) for neuropsychiatric disorders.[1][2][5][6][7][8] This document will focus on the practical methodologies required to quantify the inhibitory activity of these compounds.
Foundational Principles of Enzyme Inhibition Analysis
Before proceeding to specific protocols, it is crucial to understand the key parameters that quantify an inhibitor's potency.
-
Half-Maximal Inhibitory Concentration (IC₅₀): This is a functional measure representing the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[9] While essential for initial screening and ranking of compounds, the IC₅₀ value is dependent on assay conditions, particularly the substrate concentration.[9] A lower IC₅₀ value indicates higher inhibitory potency.[7]
-
Inhibition Constant (Kᵢ): The Kᵢ is the dissociation constant for the enzyme-inhibitor complex and reflects the binding affinity of the inhibitor.[10] Unlike IC₅₀, Kᵢ is a thermodynamic constant that is independent of substrate concentration, making it a more universal and reliable parameter for comparing the potency of different inhibitors.[9]
Modes of Reversible Enzyme Inhibition
Understanding the mechanism of inhibition is critical for lead optimization. The primary modes of reversible inhibition can be distinguished by analyzing enzyme kinetics in the presence of the inhibitor.
Caption: Mechanisms of reversible enzyme inhibition.
Case Study 1: Acetylcholinesterase (AChE) Inhibition Assay
Scientific Context: The inhibition of AChE, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing Alzheimer's disease.[7] Several N-benzylpiperidine benzisoxazole derivatives have demonstrated potent AChE inhibition, with IC₅₀ values in the low nanomolar range.[1][5]
Assay Principle: The Ellman's Method
This widely adopted colorimetric assay quantifies AChE activity.[7] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[7]
Detailed Protocol: AChE Inhibition Assay
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI) substrate
-
DTNB (Ellman's Reagent)
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
Benzisoxazole test compounds and a reference inhibitor (e.g., Donepezil)
-
96-well clear, flat-bottom microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
Test Compounds: Prepare a 10 mM stock solution of each benzisoxazole derivative in 100% DMSO. Perform serial dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).
-
AChE Solution: Dilute the enzyme stock in assay buffer to a final concentration that yields a linear reaction rate for at least 10 minutes (determine this empirically beforehand).
-
DTNB Solution: Prepare a 3 mM solution of DTNB in the assay buffer.[7]
-
ATCI Substrate Solution: Prepare a 15 mM solution of ATCI in deionized water.[7]
-
-
Assay Setup (96-Well Plate):
-
Add the following to each well in the specified order:
-
140 µL of Phosphate Buffer (pH 8.0)
-
20 µL of the test compound dilution (or vehicle for control wells)
-
20 µL of DTNB solution
-
-
Controls:
-
100% Activity Control: 20 µL of assay buffer with DMSO (at the same final concentration as the test compound wells).
-
Blank: 160 µL of buffer and 20 µL of DTNB (no enzyme or inhibitor).
-
Positive Control: 20 µL of a known inhibitor like Donepezil at a concentration expected to give >90% inhibition.
-
-
-
Pre-incubation:
-
Add 20 µL of the AChE solution to all wells except the blank.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[7]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the change in absorbance at 412 nm every 60 seconds for 5-10 minutes.[7]
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism).
-
Data Presentation: Comparative Inhibitory Potency
| Compound | Target Enzyme | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| N-benzylpiperidine benzisoxazole 1j | AChE | 0.8 | Donepezil | 6.7 |
| N-benzylpiperidine benzisoxazole 1g | AChE | 3.0 | Rivastigmine | 4.3 |
Data sourced from BenchChem.[7]
Experimental Workflow Visualization
Caption: Experimental workflow for determining the IC₅₀ of AChE inhibitors.
Case Study 2: Monoamine Oxidase (MAO) Inhibition Assay
Scientific Context: MAO enzymes (isoforms MAO-A and MAO-B) are critical targets for treating depression and neurodegenerative diseases like Parkinson's.[11] Benzisoxazole derivatives have been developed as potent and often isoform-selective MAO inhibitors.[6][11] For instance, some 2,1-benzisoxazole derivatives are highly specific inhibitors of MAO-B.[11]
Assay Principle: Fluorescence-Based Detection
Fluorescence-based assays offer superior sensitivity compared to colorimetric methods and are ideal for high-throughput screening.[12][13][14] A common method for MAO activity involves the substrate kynuramine, which is oxidized by MAO to produce 4-hydroxyquinoline, a highly fluorescent molecule.[11] The increase in fluorescence intensity is directly proportional to MAO activity.
Detailed Protocol: Fluorescence-Based MAO Inhibition Assay
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine hydrobromide (substrate)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
Benzisoxazole test compounds and a reference inhibitor (e.g., Pargyline for MAO-B, Clorgyline for MAO-A)
-
96-well black, flat-bottom microplates (to minimize light scatter)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Test Compounds: Prepare a 10 mM stock solution in DMSO. Create a dilution series (e.g., 0.003–100 µM) in assay buffer.[11]
-
MAO-A/MAO-B Solutions: Dilute enzymes in assay buffer to a concentration that gives a robust and linear signal increase over 30-60 minutes.
-
Kynuramine Substrate: Prepare a working solution in assay buffer (e.g., 50 µM).
-
-
Assay Setup (in duplicate or triplicate):
-
Designate separate plates for MAO-A and MAO-B to determine isoform selectivity.
-
To each well, add:
-
50 µL of Assay Buffer.
-
25 µL of the test compound dilution (or vehicle control).
-
25 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B).
-
-
Controls: Include wells for 100% activity (vehicle) and 0% activity (no enzyme).
-
-
Pre-incubation:
-
Mix the plate gently on a shaker.
-
Pre-incubate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the kynuramine substrate solution to all wells.
-
Immediately transfer the plate to a fluorescence microplate reader pre-warmed to 37°C.
-
Measure fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) with excitation at ~310 nm and emission at ~400 nm.
-
-
Data Analysis:
-
Calculate the reaction rate (V) from the linear portion of the fluorescence vs. time plot.
-
Determine the % Inhibition and IC₅₀ values as described in the AChE protocol.
-
Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ for the less-preferred isoform by the IC₅₀ for the more-preferred isoform (e.g., SI = IC₅₀(MAO-A) / IC₅₀(MAO-B)). A high SI value indicates excellent isoform selectivity.
-
Data Presentation: Potency and Selectivity of 2,1-Benzisoxazoles
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity (MAO-B) |
| 7a | > 100 | 0.017 | > 5880-fold |
| 7b | > 100 | 0.098 | > 1020-fold |
| 3l | 5.35 | > 100 | - |
| 5 | 3.29 | > 100 | - |
Data adapted from Petzer, A. et al. (2023).[6][11]
Determining Mechanism of Inhibition and Kᵢ Value
Once an IC₅₀ is established, determining the mechanism and the true binding affinity (Kᵢ) is a critical next step.
From IC₅₀ to Kᵢ: The Cheng-Prusoff Equation
For a competitive inhibitor , the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.[9] This conversion is essential for standardizing results across different experimental setups.
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the concentration of the substrate used in the assay.
-
Kₘ (Michaelis constant) is the substrate concentration at which the enzyme reaction rate is half of Vₘₐₓ. The Kₘ must be experimentally determined for the specific enzyme and substrate under the exact assay conditions before calculating Kᵢ.
Mechanism of Action (MOA) Studies
To determine the mode of inhibition (competitive, non-competitive, etc.), kinetic studies are performed by measuring the reaction rate at varying substrate concentrations in the presence of several fixed inhibitor concentrations. The data is then plotted using a double reciprocal plot, known as a Lineweaver-Burk plot.
Caption: Characteristic Lineweaver-Burk plots for different inhibition types.
References
- Villalobos, A., et al. (1994). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of Medicinal Chemistry.
-
Petzer, A., & Petzer, J. P. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. ResearchGate. [Link]
-
Shaw, M., et al. (2025). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. Semantic Scholar. [Link]
-
Shaw, M., et al. (2025). The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. ResearchGate. [Link]
-
Yoshida, K., et al. (2002). Novel monoamine oxidase inhibitors, 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives, and their differential reversibility. PubMed. [Link]
-
Siddiqui, N., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. [Link]
-
Petzer, A., & Petzer, J. P. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Molecular Diversity. [Link]
-
Rochais, C., et al. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. Scientific Reports. [Link]
-
ResearchGate. (n.d.). Some benzoxazole derivatives for AChE inhibition. ResearchGate. [Link]
-
DavidsonX. (n.d.). IC50 Determination. edX. [Link]
-
Biology LibreTexts. (2025). Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts. [Link]
-
Tesh, J. C., et al. (1986). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. PubMed. [Link]
-
protocols.io. (2019). Inhibition Kinetics Measurement. protocols.io. [Link]
-
Acar, C., et al. (2022). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PubMed Central. [Link]
-
Patsnap Synapse. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse. [Link]
-
Patsnap Synapse. (2025). How to Design a Colorimetric Assay for Enzyme Screening. Patsnap Synapse. [Link]
-
The Royal Society of Chemistry. (n.d.). Colorimetric Screening of Bacterial Enzyme Activity and Inhibition Based on the Aggregation of Gold Nanoparticles. The Royal Society of Chemistry. [Link]
-
Le, T. H. T., et al. (2024). Fluorescent Parallel Electrophoresis Assay of Enzyme Inhibition. Analytical Chemistry. [Link]
-
MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
-
Creative Biostructure. (n.d.). Fluorometric Enzyme Assays. Creative Biostructure. [Link]
-
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. [Link]
-
Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PLOS ONE. [Link]
-
Spraviero, A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi. [Link]
-
Wikipedia. (n.d.). Benzisoxazole. Wikipedia. [Link]
-
Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Taylor & Francis. [Link]
-
Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. [Link]
-
MDPI. (n.d.). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. MDPI. [Link]
-
Royston, D. (1996). Serine protease inhibition prevents both cellular and humoral responses to cardiopulmonary bypass. Journal of Cardiovascular Pharmacology. [Link]
-
Semantic Scholar. (n.d.). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Semantic Scholar. [Link]
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Molecular modeling studies of benzoxazole derivatives
An Application Guide to the Molecular Modeling of Benzoxazole Derivatives in Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract: The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1] This is particularly evident in oncology, where benzoxazole derivatives have emerged as promising inhibitors for critical targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Cytochrome P450 1B1 (CYP1B1), and Poly (ADP-ribose) polymerase-2 (PARP-2).[2][3][4] Accelerating the discovery and optimization of these therapeutic agents heavily relies on computational techniques. This guide provides an in-depth overview and detailed protocols for the molecular modeling of benzoxazole derivatives, designed for researchers, computational chemists, and drug development professionals. We will explore the causality behind key methodological choices in molecular docking, molecular dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) studies, providing a robust framework for in silico analysis.
Introduction: The Significance of Benzoxazoles and Molecular Modeling
Benzoxazole-based compounds have garnered significant attention for their potential as anti-proliferative agents.[1] Their bicyclic structure provides a rigid and versatile scaffold for chemical modification, allowing for the fine-tuning of interactions with biological targets. A primary focus of many studies has been the inhibition of protein kinases, such as VEGFR-2, which are pivotal in tumor angiogenesis, growth, and metastasis.[5][6] By computationally predicting how these small molecules bind to their macromolecular targets, we can prioritize synthesis, enhance potency, and reduce off-target effects, thereby streamlining the drug discovery pipeline.
This document outlines a validated workflow that integrates several powerful modeling techniques to investigate benzoxazole derivatives. We will use the inhibition of VEGFR-2 as a representative example to illustrate these protocols.
The Computational Workflow: An Integrated Approach
A successful molecular modeling cascade does not rely on a single method but integrates multiple techniques to build a comprehensive understanding of the ligand-receptor system. Each step provides a different layer of insight, from initial binding pose prediction to the dynamic stability of the complex over time.
Caption: Integrated workflow for molecular modeling of benzoxazole derivatives.
Core Concepts and Software Selection
Choosing the right tools is critical for reliable results. The field offers a mix of robust open-source and powerful commercial software packages.
| Technique | Objective | Popular Software (Commercial) | Popular Software (Open-Source) |
| Molecular Docking | Predict the preferred orientation and binding affinity of a ligand to a receptor. | Glide (Schrödinger)[7][8], GOLD, MOE[8] | AutoDock Vina[9], rDock, LeDock[8] |
| Molecular Dynamics | Simulate the time-dependent behavior and stability of a molecular system. | Desmond (Schrödinger)[7], AMBER | GROMACS[10][11], NAMD |
| QSAR Modeling | Correlate chemical structure with biological activity to predict the activity of new compounds. | SYBYL-X, VLifeMDS[12][13] | RDKit, PaDEL-Descriptor |
This guide will focus on a widely accessible and validated open-source workflow using AutoDock Vina for docking and GROMACS for molecular dynamics.
Detailed Protocol 1: Molecular Docking of a Benzoxazole Derivative into VEGFR-2
This protocol details the steps to dock a benzoxazole inhibitor into the ATP-binding site of VEGFR-2. The crystal structure of VEGFR-2 in complex with a ligand (PDB ID: 1YWN) will be used as our receptor.[14]
Causality: The goal of docking is to sample a multitude of ligand conformations within a defined receptor binding site and rank them using a scoring function. This allows us to generate a physically plausible hypothesis of the binding mode, which is essential for understanding structure-activity relationships.
Caption: Step-by-step workflow for molecular docking with AutoDock Vina.
Step-by-Step Methodology:
-
Receptor Preparation (Using AutoDockTools): a. Fetch Structure: Download the PDB file for VEGFR-2 (e.g., 1YWN) from the RCSB Protein Data Bank. b. Clean Protein: Open the PDB file in AutoDockTools (ADT). Remove all water molecules and the original co-crystallized ligand. This is crucial because we want to dock our novel compound into an empty binding site. c. Add Hydrogens: Go to Edit -> Hydrogens -> Add. Select "Polar Only". This step is vital for correct hydrogen bond formation. d. Compute Charges: Go to Edit -> Charges -> Compute Gasteiger. Correct charge assignment is fundamental for the electrostatic term in the docking scoring function. e. Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the prepared protein and save it as receptor.pdbqt. The PDBQT format contains atomic coordinates, partial charges, and atom types required by AutoDock.
-
Ligand Preparation: a. Obtain Structure: Draw your benzoxazole derivative in a chemical drawing program (e.g., ChemDraw) and save it as a 3D format like .mol2 or .sdf. Alternatively, download from a database like PubChem. b. Import into ADT: In ADT, go to Ligand -> Input -> Open and select your ligand file. c. Define Torsion Tree: ADT will automatically detect rotatable bonds. This flexibility is key to allowing the ligand to find its optimal conformation in the binding site. d. Save as PDBQT: Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt.
-
Grid Box Generation: a. Define Binding Site: Go to Grid -> Grid Box. A box will appear around the protein. Center this box on the known active site of VEGFR-2, where key residues like Cys919, Asp1046, and Glu885 are located.[6][15] The size of the box should be large enough to accommodate the ligand and allow it to rotate freely, but not so large that it wastes computational time. b. Save Configuration: Note the coordinates for the center of the box and its dimensions (x, y, z). These will be used in the configuration file.
-
Running AutoDock Vina: a. Create Configuration File: Create a text file named conf.txt with the following content, replacing the values with your own: receptor = receptor.pdbqt ligand = ligand.pdbqt out = output_poses.pdbqt log = output_log.txt center_x = 15.19 center_y = 53.90 center_z = 16.91 size_x = 20 size_y = 20 size_z = 20 exhaustiveness = 8 b. Execute Vina: Open a command line terminal, navigate to your working directory, and run the command: vina --config conf.txt
-
Results Analysis: a. Binding Affinity: The output_log.txt file will contain a table of binding affinities (in kcal/mol) for the top predicted poses. The most negative value indicates the most favorable predicted binding. b. Visualization: Open receptor.pdbqt and output_poses.pdbqt in a visualization software like PyMOL. Analyze the top-ranked pose to identify key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with active site residues.[6]
Detailed Protocol 2: Molecular Dynamics (MD) Simulation of the Docked Complex
A docking pose is a static snapshot. MD simulations provide a dynamic view, assessing the stability of the protein-ligand complex in a simulated physiological environment.[14][16] This protocol uses GROMACS to simulate the top-ranked pose from Protocol 1.
Causality: By simulating the atomic motions of the system over time, we can validate the stability of the docking prediction. If the ligand remains stably bound in its initial pose, it increases confidence in the docking result. If it drifts away, the initial pose may have been an artifact of the scoring function.[17]
Step-by-Step Methodology:
-
System Preparation: a. Merge Complex: Create a single .pdb file containing the coordinates of the receptor and the selected docked pose of the benzoxazole ligand. b. Generate Protein Topology: Use the gmx pdb2gmx command in GROMACS to generate a topology for the protein using a force field like CHARMM36.[18][19] The topology file describes all the bonded and non-bonded interactions. c. Generate Ligand Topology: The force field does not have parameters for the benzoxazole derivative. A server like CGenFF must be used to generate the ligand's topology (.itp) and parameter (.prm) files.[10][18] d. Combine Topologies: Edit the main system topology file (topol.top) to include the ligand's topology file.
-
Solvation and Ionization: a. Define Box: Use gmx editconf to place the complex in a simulation box (e.g., cubic) of appropriate size. b. Add Solvent: Use gmx solvate to fill the box with water molecules. Explicitly modeling the solvent is critical for a realistic simulation. c. Add Ions: Use gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration.
-
Simulation Execution: a. Energy Minimization: Perform a steep descent energy minimization using gmx grompp and gmx mdrun to relax the system and remove any steric clashes. b. Equilibration (NVT and NPT): Run two short equilibration phases. First, an NVT (constant Number of particles, Volume, and Temperature) simulation to stabilize the system's temperature. Second, an NPT (constant Number of particles, Pressure, and Temperature) simulation to stabilize the pressure and density.[18] Position restraints are typically applied to the protein and ligand heavy atoms during this phase. c. Production MD: Run the final production simulation (e.g., for 100 nanoseconds) without position restraints using gmx mdrun.[17]
-
Analysis of Trajectory: a. Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time using gmx rms. A stable, plateauing RMSD indicates the system has reached equilibrium. A low, stable RMSD for the ligand suggests it remains bound in its initial pose. b. Root Mean Square Fluctuation (RMSF): Calculate the RMSF of protein residues using gmx rmsf. This highlights flexible regions of the protein. c. Hydrogen Bonds: Analyze the formation and duration of hydrogen bonds between the ligand and protein using gmx hbond.
Framework for 3D-QSAR Studies
Once a reliable binding mode is established for a series of benzoxazole analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models.[5][16]
Causality: QSAR models quantitatively link the 3D structural properties of molecules to their biological activity. The resulting contour maps visually guide chemists on where to add or remove steric bulk, or place electrostatic groups, to improve potency.[5][20]
Protocol Outline:
-
Data Set Preparation: Collect a series of benzoxazole derivatives with experimentally determined biological activity (e.g., IC₅₀ values). Convert these to pIC₅₀ (-log IC₅₀).[5]
-
Molecular Alignment: Align all structures to a common template. This is the most critical step and is often based on the docked conformation of the most active compound.
-
Descriptor Calculation: Place the aligned molecules in a 3D grid. For each molecule, calculate steric and electrostatic field values (CoMFA) at each grid point. CoMSIA adds hydrophobic, hydrogen bond donor, and acceptor fields.
-
Model Generation: Use Partial Least Squares (PLS) regression to build a mathematical model correlating the calculated field values (independent variables) with the pIC₅₀ values (dependent variable).
-
Model Validation: Validate the model's predictive power using techniques like leave-one-out cross-validation (q²) and prediction on an external test set (r²_pred).[16]
-
Contour Map Visualization: Generate 3D contour maps to visualize the QSAR results. For example, a green contour in a CoMFA steric map indicates where adding bulky groups is favorable for activity, while a yellow contour indicates it is unfavorable.
Conclusion
The computational protocols detailed in this guide provide a powerful, multi-faceted approach to accelerate the discovery of novel benzoxazole-based therapeutics. By integrating molecular docking, molecular dynamics, and QSAR, researchers can efficiently generate hypotheses, prioritize candidates for synthesis, and rationally design molecules with improved potency and specificity. This in silico framework serves not just as a screening tool, but as a system for building a deep, mechanistic understanding of how these valuable scaffolds interact with their biological targets.
References
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In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. (n.d.). National Center for Biotechnology Information. [Link]
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Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites. (2018). PubMed. [Link]
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Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. [Link]
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GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. [Link]
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Schrödinger - Computational chemistry Software. (n.d.). IntuitionLabs.ai. [Link]
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GROMACS Tutorials. (n.d.). GROMACS Tutorials by Justin A. Lemkul, Ph.D. [Link]
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Small Molecule Docking. (n.d.). KBbox: Methods. [Link]
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Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020). Bioinformatics Review. [Link]
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Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites. (2018). Wiley Online Library. [Link]
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AutoDock. (n.d.). The Scripps Research Institute. [Link]
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Tutorial: AutoDock Vina. (2020). The Scripps Research Institute. [Link]
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Protein-Ligand Complex - MD Tutorials. (n.d.). GROMACS Tutorials by Justin A. Lemkul, Ph.D. [Link]
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Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). PubMed Central. [Link]
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Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2024). MDPI. [Link]
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Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. (2021). PubMed. [Link]
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Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. (n.d.). Schrödinger. [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]
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Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations. (2021). PubMed. [Link]
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A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Pars Silico. [Link]
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Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]
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Vina Docking Tutorial. (n.d.). Eagon Research Group. [Link]
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List of protein-ligand docking software. (n.d.). Wikipedia. [Link]
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Identification of potential benzoxazolinones as CYP1B1 inhibitors via molecular docking, dynamics, waterswap, and in vitro analysis. (2022). Royal Society of Chemistry. [Link]
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Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. [Link]
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Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Taylor & Francis Online. [Link]
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In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. (2021). Royal Society of Chemistry. [Link]
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An Introduction to the Schrödinger Suites. (2017). YouTube. [Link]
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Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022). Scite. [Link]
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In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR. (2023). International Journal of Pharmaceutical Sciences and Drug Research. [Link]
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Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Taylor & Francis Online. [Link]
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In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. (2021). Royal Society of Chemistry. [Link]
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Computational Platform for Molecular Discovery & Design. (n.d.). Schrödinger. [Link]
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Schrödinger, Inc. (n.d.). Wikipedia. [Link]
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Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. (2022). MDPI. [Link]
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A Suggested pharmacophore model of aminobenzoxazole derivatives... (n.d.). ResearchGate. [Link]
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QSAR modeling of benzoxazole derivatives as antimicrobial agents. (n.d.). Scholars Research Library. [Link]
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(PDF) Identification of potential benzoxazolinone as CYP1B1 inhibitors via molecular docking, dynamics, waterswap, and In vitro analysis. (n.d.). ResearchGate. [Link]
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Docking results of designed CYP1B1 inhibitors and their interactions. (n.d.). ResearchGate. [Link]
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(PDF) Benzoxazole Derivatives: Qsar and Molecular Docking Studies. (n.d.). ResearchGate. [Link]
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New Perspectives of CYP1B1 Inhibitors in the Light of Molecular Studies. (2021). MDPI. [Link]
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3-D QSAR modeling of benzoxazole benzenesulfonamides substituted derivatives and feature based inhibitor identification as antid. (2016). International Journal of Chemical Studies. [Link]
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In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR. (2023). ResearchGate. [Link]
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Molecular dynamic simulation of protein–hybrid complex (100 ns). (a)... (n.d.). ResearchGate. [Link]
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Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. (2022). PubMed Central. [Link]
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CoMFA and molecular docking studies of benzoxazoles and benzothiazoles as CYP450 1A1 inhibitors. (2010). PubMed. [Link]
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Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. (2017). PubMed Central. [Link]
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A dynamical view of protein-protein complexes: Studies by molecular dynamics simulations. (2017). Frontiers in Molecular Biosciences. [Link]
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Troubleshooting & Optimization
Optimizing reaction conditions for 1,2-benzisoxazole synthesis
Technical Support Center: Synthesis of 1,2-Benzisoxazoles
Welcome to the technical support center for the synthesis of 1,2-benzisoxazoles. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize the 1,2-benzisoxazole scaffold—a privileged heterocyclic motif found in numerous biologically active compounds, including the antipsychotic drug Risperidone and the anticonvulsant Zonisamide.[1]
This guide provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and answering frequently asked questions. The information is structured to provide not just protocols, but a foundational understanding of the causality behind experimental choices.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the primary synthetic strategies for constructing the 1,2-benzisoxazole core.
Question: What are the most common and reliable synthetic routes to 1,2-benzisoxazoles?
Answer: The synthesis of the 1,2-benzisoxazole core is versatile, with several robust methods available. The choice of route typically depends on the desired substitution pattern and the availability of starting materials. The most prominent strategies are based on the formation of the five-membered isoxazole ring.[2]
-
C–O Bond Formation (Intramolecular Cyclization of Aryl Oximes): This is a classical and widely used approach that involves the intramolecular cyclization of an o-substituted aryl oxime, typically under basic conditions.[2] The ortho-substituent is a leaving group (e.g., a halide), which is displaced by the oxime oxygen. This method is reliable for a wide range of substrates.
-
N–O Bond Formation (Cyclization of o-hydroxyaryl Oximes/Imines): This route utilizes o-hydroxyaryl oximes or related imines as precursors.[2] The reaction proceeds via an oxidative cyclization to form the N–O bond. A key challenge with this method is controlling the regioselectivity, as a competing Beckmann rearrangement can lead to the formation of isomeric benzo[d]oxazoles.[2][3] Careful selection of reaction conditions is critical to favor the desired 1,2-benzisoxazole product.
-
[3+2] Cycloaddition of Nitrile Oxides and Arynes: This modern and highly effective method involves the cycloaddition of two highly reactive intermediates: a nitrile oxide and an aryne.[3][4] A significant advantage is that both intermediates can be generated in situ from stable precursors (e.g., chlorooximes and o-(trimethylsilyl)aryl triflates) using a fluoride source like Cesium Fluoride (CsF).[4] This approach offers a direct path to functionalized 1,2-benzisoxazoles under mild conditions and tolerates a broad range of functional groups.[3][4]
-
Palladium-Catalyzed [4+1] Annulation: An advanced strategy involves the palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes.[1][5] This method is notable for its atom economy and its ability to construct both C-C and C=N bonds in a single, efficient step.[1]
Caption: Major synthetic routes to the 1,2-benzisoxazole scaffold.
Question: Which synthetic method is best for preparing 3-substituted 1,2-benzisoxazoles?
Answer: The optimal method depends on the specific substituent desired at the 3-position.
-
For 3-aryl or 3-alkyl derivatives , the [3+2] cycloaddition of nitrile oxides and arynes is exceptionally versatile.[4] The triphenylphosphine (PPh₃)-mediated one-pot synthesis from 2-hydroxybenzonitriles and bromides is another excellent, metal-free option that proceeds under mild conditions.[1][3]
-
For 3-amino derivatives , a two-step microwave-assisted protocol is highly efficient. This involves the synthesis of a 3-chloro-1,2-benzisoxazole intermediate, followed by a nucleophilic aromatic substitution with a primary or secondary amine.[1]
-
For 3-unsubstituted or 3-carboxy derivatives , which can be challenging to access via other routes, synthesis from cyclic 1,3-dicarbonyl compounds is a suitable approach.[2]
Troubleshooting Guide: Common Experimental Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during synthesis.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired 1,2-benzisoxazole product. What are the common initial troubleshooting steps?
Answer: When encountering low or no yield, a systematic evaluation of the reaction parameters is crucial. Low yields are often traced back to issues with reagents, reaction conditions, or the experimental setup itself.[2][6]
Caption: A logical workflow for troubleshooting low reaction yields.
Causality Analysis & Solutions:
-
Purity of Starting Materials: Impurities in reagents can act as catalysts poisons or participate in side reactions.[2][6]
-
Solution: Verify the purity of your starting materials (e.g., substituted phenols, oximes, aldehydes) using techniques like NMR or GC-MS. Ensure solvents are anhydrous, especially for moisture-sensitive reactions like those involving organometallics or strong bases.[3]
-
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that dictate reaction kinetics and selectivity.[2][7]
-
Solution: Conduct small-scale optimization experiments. For instance, in the thermolysis of 2-azidobenzophenones, switching the solvent can have a dramatic effect on yield (see table below).[8] If using a catalyst, ensure it is active and consider that catalyst loading can be critical.[6]
Solvent Temperature (°C) Reaction Time (h) Yield (%) o-xylene 135 1 98-99 m-xylene 135 1 98-99 Toluene 110 1 < 70 DMF 110 1 ~ 50 Data adapted from a study on the thermolysis of 2-azidobenzophenones.[8] -
-
Inert Atmosphere: Many reagents and intermediates in organic synthesis, particularly organometallics or reactions involving Pd catalysts, are sensitive to air or moisture.[2]
-
Solution: Ensure the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use flame-dried glassware and proper syringe techniques for transferring anhydrous reagents and solvents.
-
Issue 2: Formation of Significant Side Products
Question: My reaction produces the desired 1,2-benzisoxazole, but it is contaminated with significant side products, complicating purification and lowering the yield. How can I improve selectivity?
Answer: The formation of side products is a common challenge that directly competes with the desired reaction pathway. Understanding the mechanistic origin of these impurities is key to suppressing their formation.
Common Side Reactions and Mitigation Strategies:
-
Beckmann Rearrangement: In syntheses starting from o-hydroxyaryl oximes (N-O bond formation), the primary competing reaction is the Beckmann rearrangement, which yields the isomeric benzo[d]oxazole.[2][3]
-
Causality: The reaction proceeds through a common N-chloro imine intermediate. The pathway diverges based on reaction conditions.
-
Solution: To favor the desired 1,2-benzisoxazole via N-O bond formation, it is critical to use anhydrous conditions . The presence of water or reagents like sodium hypochlorite (NaOCl) can promote the undesired Beckmann rearrangement.[3]
Caption: Divergent pathways from a common intermediate leading to the desired product or a side product.
-
-
Nitrile Oxide Dimerization: In [3+2] cycloaddition reactions, the in situ generated nitrile oxide is highly reactive and can dimerize to form a furoxan if its concentration becomes too high relative to the aryne.[2]
-
Causality: Dimerization is a second-order reaction, meaning its rate is highly dependent on the nitrile oxide concentration. The desired cycloaddition is a bimolecular reaction between the nitrile oxide and the aryne.
-
Solution: The key is to maintain a low steady-state concentration of the nitrile oxide. This is achieved by the slow, controlled addition of the nitrile oxide precursor (e.g., a solution of the chlorooxime) to the reaction mixture containing the aryne precursor and fluoride source.[2][4][8] Using a syringe pump over several hours is a standard and effective technique.[4]
-
Issue 3: Challenges with a Specific Synthetic Protocol
Question: I am attempting the [3+2] cycloaddition using a silylaryl triflate and a chlorooxime, but it is failing. What are the most critical parameters for this specific reaction?
Answer: The success of this elegant cycloaddition hinges on the simultaneous and efficient generation of both reactive intermediates. Failure often points to an issue with one of the key reagents or conditions.[4]
Critical Parameters for [3+2] Cycloaddition:
| Parameter | Importance & Rationale | Troubleshooting Action |
| Fluoride Source | Must be anhydrous and potent enough to generate both the aryne (via desilylation) and the nitrile oxide (via dehydrochlorination). Cesium fluoride (CsF) is highly effective.[4] | Use freshly dried, high-purity CsF. Other sources like TBAT have been shown to be ineffective for this dual purpose.[4] |
| Solvent | A polar aprotic solvent is required to facilitate the ionic intermediates. | Acetonitrile is the solvent of choice. Less polar solvents like THF have been reported to shut down the reaction.[4][8] |
| Stoichiometry | Since nitrile oxide dimerization is a major side reaction, using an excess of the aryne precursor can effectively "trap" the nitrile oxide as it forms. | Use a 2:1 molar ratio of the silylaryl triflate (aryne precursor) to the chlorooxime (nitrile oxide precursor).[4] |
| Rate of Addition | As discussed previously, this is critical to prevent nitrile oxide dimerization. | Add the chlorooxime solution via syringe pump over a period of 2-3 hours.[4] |
Experimental Protocols
Protocol 1: Synthesis of 3-Phenyl-1,2-benzisoxazole via [3+2] Cycloaddition
This protocol is adapted from the work of Larock and Dubrovskiy, detailing the cycloaddition of in situ generated benzonitrile oxide and benzyne.[3][4]
Materials:
-
o-(Trimethylsilyl)phenyl triflate (aryne precursor, 2.0 eq.)
-
N-Hydroxybenzimidoyl chloride (chlorooxime, 1.0 eq.)
-
Cesium fluoride (CsF), anhydrous (3.0 eq.)
-
Acetonitrile (anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add cesium fluoride (3.0 eq.) and o-(trimethylsilyl)phenyl triflate (2.0 eq.).
-
Add anhydrous acetonitrile to the flask.
-
In a separate flask, prepare a solution of N-hydroxybenzimidoyl chloride (1.0 eq.) in anhydrous acetonitrile.
-
Using a syringe pump, add the chlorooxime solution to the stirred suspension in the reaction flask over a period of 2.5 hours at room temperature.
-
After the addition is complete, stir the reaction for an additional hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the 3-phenyl-1,2-benzisoxazole.
References
-
Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 68-87. [Link]
-
Uno, H., Kurokawa, M., Masuda, Y., & Nishimura, H. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180-183. [Link]
-
Ahirwar, G., & Rawat, S. (2016). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N-Glucosides. Research Journal of Chemical Sciences, 6(1), 61-68. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. [Link]
-
Reddy, P. S. N., et al. (2005). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry - Section B, 44B, 2412-2415. [Link]
-
Moses, J. E., et al. (2010). An improved synthesis of 1,2-benzisoxazoles: TBAF mediated 1,3-dipolar cycloaddition of nitrile oxides and benzyne. Chemical Communications, 46(8), 1272-1274. [Link]
-
Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180–1183. [Link]
-
Synfacts. (2018). Synthesis of 2,1-Benzisoxazoles via Decyanative Cyclization. Synfacts, 14(04), 0368. [Link]
-
Uno, H., Kurokawa, M., Masuda, Y., & Nishimura, H. (1978). Studies on 3-Substituted 1,2-Benzisoxazole Derivatives. 6. Syntheses of 3-(SulfamoylmethyI)-l,2-benzisoxazole Derivatives and Their Anticonvulsant Activities. Journal of Medicinal Chemistry, 22(2). [Link]
-
Saini, M. S., Kumar, A., Dwivedi, J., & Singh, R. (2016). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 6(81), 77799-77817. [Link]
-
Wikipedia. (n.d.). 1,2-Benzisoxazole. [Link]
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Technical Support Center: Synthesis of 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole
Welcome to the technical support center for the synthesis of 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis and improve yields.
I. Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmacologically active compounds. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, and this specific derivative serves as a key intermediate.[1] Achieving a high yield of this compound is often hampered by side reactions and suboptimal reaction conditions. This guide will walk you through common challenges and provide evidence-based solutions.
There are several synthetic routes to 2,1-benzisoxazoles, with common strategies involving the cyclization of ortho-substituted nitrobenzenes or the dehydration of ortho-nitrobenzyl derivatives.[2] A foundational method involves the condensation reaction between a nitroaromatic compound and a cyanomethyl-substituted aromatic.[3] Another prevalent pathway begins with the formation of an oxime from a substituted benzaldehyde, followed by dehydration to yield the benzisoxazole.[3]
II. Troubleshooting Guide: Low Yield and Impurities
Low yields are a frequent challenge in the synthesis of this compound. The following section addresses common problems and provides actionable solutions.
Problem 1: Incomplete reaction or low conversion of starting materials.
Possible Cause 1.1: Insufficiently activated starting materials.
-
Explanation: The cyclization step often requires the generation of a reactive intermediate. For example, in syntheses starting from an oxime, the hydroxyl group needs to be activated for dehydration to occur.
-
Solution: Ensure your activating agent is fresh and used in the correct stoichiometric amount. For dehydration of an oxime, agents like thionyl chloride (SOCl₂) or methanesulfonyl chloride are effective.[3] The reaction temperature is also critical; for these reagents, a range of 60–80°C is often optimal to drive the reaction to completion without significant degradation.[3]
Possible Cause 1.2: Inappropriate solvent or base.
-
Explanation: The choice of solvent and base can significantly impact reaction rates and equilibrium. Aprotic solvents are generally preferred to avoid unwanted side reactions with reactive intermediates.
-
Solution: For reactions involving the cyclization of nitroarenes with arylacetonitriles, a combination of a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an aprotic solvent such as DMF (Dimethylformamide) can be effective.[2]
Problem 2: Formation of significant side products.
Possible Cause 2.1: Beckmann rearrangement of oxime intermediate.
-
Explanation: When synthesizing 1,2-benzisoxazoles from o-hydroxyaryl oximes, a common side reaction is the Beckmann rearrangement, which leads to the formation of isomeric benzo[d]oxazoles.[4] This rearrangement is often favored under certain acidic or thermal conditions.
-
Solution: Careful control of reaction conditions is crucial to favor the desired N-O bond formation. Using milder dehydrating agents or optimizing the reaction temperature and time can minimize this side reaction.
Possible Cause 2.2: Polymerization or degradation of starting materials or product.
-
Explanation: The phenolic hydroxyl group in the 4-hydroxyphenyl moiety can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain reagents, leading to colored impurities and reduced yield.
-
Solution:
-
Protecting Group Strategy: Consider protecting the phenolic hydroxyl group with a suitable protecting group (e.g., acetyl, benzyl) before the cyclization step. The protecting group can be removed in a subsequent step.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Problem 3: Difficulty in product isolation and purification.
Possible Cause 3.1: Co-elution of product with impurities during chromatography.
-
Explanation: Structural similarities between the desired product and certain byproducts can make chromatographic separation challenging.
-
Solution:
-
Solvent System Optimization: Experiment with different solvent systems for column chromatography to improve separation. A gradient elution might be necessary.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent pairs to find optimal conditions. For similar benzoxazole compounds, recrystallization from a solution of acetone and acetonitrile has been shown to be effective.[5]
-
Possible Cause 3.2: Product is an oil or difficult to crystallize.
-
Explanation: The presence of residual solvent or minor impurities can sometimes inhibit crystallization.
-
Solution:
-
Trituration: Triturating the crude oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexane, diethyl ether) can often induce solidification and remove some impurities.
-
Seed Crystals: If a small amount of pure, crystalline product is available, using it to seed a supersaturated solution of the crude product can initiate crystallization.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method involves the reaction of 2-amino-4-chlorophenol with a suitable precursor for the 3-(4-hydroxyphenyl) moiety. Another common approach is the cyclization of an appropriately substituted ortho-nitro precursor.[2][6] For instance, the reaction could start from a substituted 2-nitrobenzaldehyde which is first converted to an oxime, followed by cyclization.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable solvent system that provides good separation between the starting materials, intermediates, and the final product. Staining with an appropriate reagent (e.g., potassium permanganate, UV light) can help visualize the spots.
Q3: What are the typical reaction conditions for the cyclization step?
A3: The conditions are highly dependent on the chosen synthetic route.
-
For oxime dehydration , temperatures between 60-80°C with a dehydrating agent like thionyl chloride are common, with reaction times of 12-24 hours.[3]
-
For reductive cyclization of nitro compounds , various reducing agents can be used, and conditions can range from catalytic hydrogenation to the use of metals like zinc or iron in acidic media.[6][7]
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Thionyl chloride and other dehydrating agents: These are corrosive and react violently with water. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many organic solvents are flammable and/or toxic. Avoid inhalation and skin contact.
-
Pressure buildup: Some reactions may generate gaseous byproducts. Ensure the reaction vessel is appropriately vented.
IV. Experimental Protocols & Data
Protocol 1: Synthesis via Oxime Formation and Dehydration
This protocol is a generalized procedure and may require optimization for your specific setup.
Step 1: Oxime Formation
-
Dissolve 5-chloro-2-hydroxy-4'-hydroxybenzophenone (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base such as sodium acetate or pyridine (1.1-1.5 equivalents).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the oxime.
-
Filter the solid, wash with water, and dry under vacuum.
Step 2: Dehydration and Cyclization
-
Suspend the dried oxime (1 equivalent) in an anhydrous solvent like dichloromethane or toluene.[3]
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a dehydrating agent such as thionyl chloride (1.1-1.2 equivalents) dropwise.[3]
-
Allow the reaction to warm to room temperature and then heat to 60-80°C for 12-24 hours, monitoring by TLC.[3]
-
Upon completion, cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Comparison of Reaction Conditions for Dehydration
| Dehydrating Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Thionyl Chloride | Dichloromethane | 0 - RT, then 60-80 | >80 | [3] |
| Methanesulfonyl Chloride | Toluene | 60-80 | >80 | [3] |
| Acetic Anhydride | Acetic Acid | Reflux | Variable | Generic |
V. Visualizing the Workflow
Diagram 1: General Synthesis Workflow
Caption: A typical workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
VI. References
-
MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. PMC. Retrieved from [Link]
-
Odyssey Organics. (n.d.). Optimizing Organic Synthesis with 5-Chloro-3-phenyl-2,1-benzisoxazole (CAS 719-64-2). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Deoxygenation of Nitro Groups by Trivalent Phosphorus. Indoles from o-Nitrostyrenes. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. PMC. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds. Retrieved from
Sources
- 1. nbinno.com [nbinno.com]
- 2. General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 6. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Overcoming challenges in the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles
Technical Support Center: Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles
Welcome to the technical support guide for the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthetic pathway. The unique trisubstituted hydroxylamine core of these molecules makes them valuable scaffolds in medicinal chemistry, but their synthesis is not without challenges.[1][2] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome common hurdles and achieve optimal results.
Section 1: Overview of the Synthetic Workflow
The most practical and contemporary route to N-alkyl-1,3-dihydro-2,1-benzisoxazoles starts from readily available methyl 2-nitrobenzoates.[3] The process is a multi-step sequence that requires careful control at each stage to manage unstable intermediates and prevent side reactions.
The overall transformation consists of four key steps:
-
Partial Nitro Reduction: Selective reduction of the nitro group to a hydroxylamine.
-
Dehydrative Cyclization: Spontaneous or base-mediated ring closure to form the 2,1-benzisoxazol-3(1H)-one intermediate.
-
N-Alkylation: Introduction of the desired alkyl group onto the ring nitrogen.
-
Final Reduction: Conversion of the benzisoxazolone to the target 1,3-dihydro-2,1-benzisoxazole.
Caption: General four-step synthetic workflow.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Step 1 & 2: Reductive Cyclization
Question: My initial reduction/cyclization attempt using Zinc/NH₄Cl resulted in a complex mixture with low yields and a dimeric azoxy by-product. What went wrong?
Answer: This is a common and well-documented issue with older protocols. The conditions using zinc and ammonium chloride are often difficult to control, leading to both over-reduction to the aniline and competitive dimerization to the azoxy species.[2] The intermediate hydroxylamine is unstable, and the subsequent base-mediated cyclization can be inefficient, allowing for decomposition pathways to dominate.[1]
Recommendation: Switch to a more reliable and selective reducing system. The use of Rhodium on Carbon (Rh/C) with hydrazine has proven far more effective.[4] This system cleanly affords the hydroxylamine with minimal over-reduction. The subsequent cyclization can then be achieved in a simple one-pot, two-step procedure by washing the crude reaction mixture with a mild base like 1 M NaOH.[2][4]
Question: After the reductive cyclization, my 2,1-benzisoxazol-3(1H)-one intermediate seems to decompose upon standing for a day or two. Is this normal?
Answer: Yes, this is expected behavior. The cyclic O-acyl N-aryl hydroxylamine structure of 2,1-benzisoxazol-3(1H)-ones is mildly unstable and prone to decomposition under ambient conditions over 2-3 days.[1][2][4]
Recommendation: To maximize your overall yield, you must proceed to the N-alkylation step immediately after the cyclization workup. Do not attempt to purify the 2,1-benzisoxazol-3(1H)-one intermediate unless absolutely necessary, and avoid storing it.[4]
Step 3: N-Alkylation
Question: My N-alkylation reaction is sluggish, or the yield is poor. How can I improve it?
Answer: Several factors could be at play. Let's break them down:
-
Base and Solvent: Ensure you are using a sufficiently strong, non-nucleophilic base to deprotonate the nitrogen. Common choices include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an anhydrous polar aprotic solvent like DMF or THF.
-
Alkylating Agent Reactivity: The choice of electrophile is critical. Benzylic and allylic halides are highly reactive and generally give good to excellent yields.[4] Primary alkyl iodides are also suitable, though they may require slightly longer reaction times or gentle heating.[1]
-
Steric Hindrance: Secondary alkyl halides are poor substrates for this reaction and often result in significantly lower yields, likely due to steric hindrance at the nitrogen atom.[4] If a secondary alkyl group is required, you may need to explore alternative synthetic strategies or be prepared for a low-converting reaction.
Question: I see a mixture of N1- and N2-alkylated products in my analysis. How can I improve selectivity?
Answer: While the primary literature for this specific scaffold points towards selective N-alkylation, related heterocyclic systems can sometimes yield mixtures of regioisomers.[5] To favor the desired N1-alkylation, ensure that the deprotonation step is complete before adding the alkylating agent. A stronger base like NaH can ensure the formation of a single anionic species. Running the reaction at a lower temperature may also enhance selectivity by favoring the thermodynamically preferred product.
Step 4: Final Reduction to the Dihydro-benzisoxazole
Question: I am trying to reduce a substrate with an aryl bromide, but the final product shows significant protodehalogenation (loss of the bromine). How can I prevent this?
Answer: This is a known challenge when using powerful reducing agents like Lithium Aluminum Hydride (LAH).[1] Aryl halides are susceptible to cleavage under these conditions.
Recommendation: The key is to add trimethylsilyl chloride (TMSCl) to the reaction along with LAH.[6] The exact mechanism is not fully elucidated, but it is believed that TMSCl activates the carbonyl group, facilitating a milder reduction pathway that preserves the sensitive aryl bromide moiety. This LAH/TMSCl combination has been shown to be compatible with aryl fluorides and bromides, as well as both electron-donating and electron-withdrawing groups.[2]
Caption: A decision tree for common troubleshooting issues.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the proposed reaction mechanism for the formation of the 2,1-benzisoxazole ring?
A: The formation of the 2,1-benzisoxazole (or anthranil) ring from ortho-nitroaryl compounds generally proceeds through a reductive cyclization pathway. After the initial reduction of the nitro group to a nitroso or hydroxylamine intermediate, an intramolecular nucleophilic attack occurs from the oxygen or nitrogen onto the adjacent electrophilic carbon, followed by dehydration to form the heterocyclic ring.[7][8]
Q: How does the final reduction with LAH/TMSCl work?
A: The reduction of the amide carbonyl in the N-alkyl 2,1-benzisoxazol-3(1H)-one to a methylene group is a critical step. While LAH is a standard reagent for this, the addition of TMSCl is thought to activate the carbonyl, making it more susceptible to hydride attack. This enhanced reactivity allows the reduction to proceed under conditions that are mild enough to preserve other sensitive functional groups.[6]
Q: Are there any specific safety considerations for this synthesis?
A: Yes. Standard laboratory safety protocols should be strictly followed. Pay special attention to the following:
-
Hydrazine: Hydrazine is highly toxic and a potential carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Lithium Aluminum Hydride (LAH) & Sodium Hydride (NaH): These are water-reactive and pyrophoric reagents. They must be handled under an inert atmosphere (e.g., nitrogen or argon), and reactions must be quenched carefully and slowly, typically at low temperatures.
-
Alkylating Agents: Many alkyl halides are toxic and lachrymatory. Handle with care in a fume hood.
Section 4: Validated Experimental Protocols
The following protocols are adapted from established literature procedures and provide a reliable pathway to the target compounds.[1][2][3]
Protocol 1: Synthesis of N-Benzyl-2,1-benzisoxazol-3(1H)-one
-
Reductive Cyclization:
-
To a solution of methyl 2-nitrobenzoate (1.0 eq) in ethanol, add Rhodium on Carbon (5% w/w).
-
Heat the mixture to reflux.
-
Add hydrazine monohydrate (4.0-5.0 eq) dropwise over 1 hour.
-
After the addition is complete, continue refluxing for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate and wash with 1 M NaOH, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2,1-benzisoxazol-3(1H)-one, which should be used immediately.
-
-
N-Alkylation:
-
Dissolve the crude 2,1-benzisoxazol-3(1H)-one (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure N-benzyl-2,1-benzisoxazol-3(1H)-one.
-
Protocol 2: Reduction to N-Benzyl-1,3-dihydro-2,1-benzisoxazole
-
Under an inert atmosphere, prepare a suspension of LAH (3.0 eq) in anhydrous THF and cool to 0 °C.
-
Add TMSCl (3.0 eq) dropwise to the LAH suspension.
-
Add a solution of N-benzyl-2,1-benzisoxazol-3(1H)-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture vigorously for 1 hour until a granular precipitate forms.
-
Filter the solid and wash thoroughly with ethyl acetate.
-
Concentrate the filtrate and purify by flash column chromatography to yield the final product.
Table 1: Representative Yields for Multi-Step Synthesis
| Starting Material Substituent | Alkylating Agent | Overall Yield (3-4 steps) | Reference |
| H | Benzyl bromide | Good | [1] |
| 5-Br | Benzyl bromide | Good | [2] |
| 5-F | Benzyl bromide | Fair-Good | [1] |
| 5-CF₃ | Benzyl bromide | Fair | [2] |
| H | Allyl bromide | Good | [4] |
| H | Propyl iodide | Fair | [1] |
Note: "Fair" and "Good" are qualitative descriptors based on reported yields, which typically range from 30-75% over multiple steps.
References
-
General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ACS Publications. Available at: [Link]
-
Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. Royal Society of Chemistry. Available at: [Link]
-
Mechanism of formation of 2,1-benzisoxazoles in reactions of nitroarenes with arylacetonitriles. Semantic Scholar. Available at: [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Institutes of Health (NIH). Available at: [Link]
-
TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. Organic-Chemistry.org. Available at: [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PubMed. Available at: [Link]
-
Synthesis of 1,3-dihydro-2,1-benzisoxazoles by formation and reduction of 2,1-benzisoxazolones. University of Georgia Libraries. Available at: [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ResearchGate. Available at: [Link]
- Process for the purification of substituted benzoxazole compounds. Google Patents.
-
RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. ResearchGate. Available at: [Link]
-
Solving a chemical challenge in the synthesis of antiprotozoal agents targeting the DNA minor groove: A high yield. Digital CSIC. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal. Available at: [Link]
-
One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. Available at: [Link]
Sources
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- 2. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. Synthesis of 1,3-dihydro-2,1-benzisoxazoles by formation and reduction of 2,1-benzisoxazolones | Poster Board #444 - American Chemical Society [acs.digitellinc.com]
- 7. General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side product formation in benzisoxazole synthesis
Welcome to the Technical Support Center for Benzisoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of the benzisoxazole scaffold. As a privileged structure in medicinal chemistry, found in pharmaceuticals like Risperidone and Zonisamide, clean and efficient synthesis is paramount.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize side product formation and maximize your yield of the desired 1,2-benzisoxazole.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Q1: My reaction is yielding a significant amount of an isomeric byproduct. How can I confirm its identity and prevent its formation?
This is the most common issue in benzisoxazole synthesis, particularly when starting from o-hydroxyaryl oximes. The primary culprit is a competitive reaction known as the Beckmann rearrangement , which produces the isomeric 2-substituted benzoxazole.[2][3]
Understanding the Competing Pathways
The cyclization of an o-hydroxyaryl oxime can proceed via two distinct pathways, often dictated by the reaction conditions. The desired pathway involves an intramolecular nucleophilic attack of the phenolic oxygen onto the oxime nitrogen (N-O bond formation). The competing Beckmann rearrangement involves the migration of the aryl group to the nitrogen atom, leading to a nitrilium ion intermediate that then cyclizes to the benzoxazole.
Caption: Competing pathways in the cyclization of o-hydroxyaryl oximes.
Troubleshooting & Prevention Strategy
The key to minimizing benzoxazole formation is to select conditions that favor direct N-O bond formation over aryl migration.
| Parameter | Condition Favoring 1,2-Benzisoxazole (Desired) | Condition Favoring Benzoxazole (Side Product) | Rationale |
| Catalyst/Reagent | PPh₃/DDQ, ZrCl₄, BTC/TPPO with Et₃N.[1][3] | Strong acids (TfOH, H₂SO₄), NaOCl, BTC/TPPO (base-free).[1][4] | Acidic conditions protonate the oxime hydroxyl, creating a good leaving group and promoting the rearrangement. Reagents like PPh₃/DDQ activate the hydroxyl for direct substitution. |
| Solvent | Anhydrous aprotic solvents (e.g., THF, DCM, Acetonitrile). | Protic or aqueous conditions can facilitate proton transfer steps that may lead to the rearrangement. | Anhydrous conditions are crucial to prevent hydrolysis of intermediates and suppress proton-mediated side reactions.[4] |
| Base | Addition of a non-nucleophilic base like triethylamine (Et₃N).[1] | Base-free or acidic conditions. | A base can neutralize any generated acid, preventing it from catalyzing the Beckmann rearrangement. It also facilitates the deprotonation of the phenolic hydroxyl for the desired cyclization. |
Analytical Identification of Isomers
Distinguishing between 1,2-benzisoxazole and its benzoxazole isomer is critical.
-
NMR Spectroscopy:
-
¹H NMR: The chemical shifts of the aromatic protons will differ due to the different electronic environments. The proton at the 3-position of a 1,2-benzisoxazole will have a different chemical shift compared to the proton at the 2-position of a benzoxazole.
-
¹³C NMR: The chemical shifts of the carbons in the heterocyclic ring are distinct. For example, the C3 carbon in 3-methyl-1,2-benzisoxazole appears at a different chemical shift than the C2 carbon in 2-methylbenzoxazole.
-
-
HPLC/UHPLC: The two isomers will likely have different retention times on a reverse-phase column due to subtle differences in polarity. Developing a separation method with a standard of the expected side product is the most reliable approach.[5]
Q2: My reaction with a 3-unsubstituted or 3-carboxy-substituted benzisoxazole is showing product degradation and low yield. What is happening?
This issue often points to Kemp elimination , a base-catalyzed ring-opening of the benzisoxazole.[6] This is particularly problematic for benzisoxazoles with an acidic proton at the C3 position (e.g., 3-unsubstituted) or those with a good leaving group at C3 (e.g., carboxylic or acyl groups).
Mechanism of Kemp Elimination
A base abstracts the proton from the C3 position, leading to a concerted cleavage of the weak N-O bond. This results in the formation of a 2-cyanophenolate anion, which upon workup gives a 2-hydroxybenzonitrile derivative.[6][7]
Caption: The Kemp elimination pathway for benzisoxazole degradation.
Troubleshooting & Prevention Strategy
-
Avoid Strong Bases: If your target molecule is susceptible to Kemp elimination, avoid using strong bases (e.g., NaOH, LDA) during the synthesis or workup, especially at elevated temperatures. Use milder bases like K₂CO₃ or NaHCO₃ if a base is necessary.
-
Control Reaction Temperature: The Kemp elimination is often accelerated at higher temperatures. Maintain the lowest effective temperature for your reaction.
-
Alternative Synthetic Route: For 3-unsubstituted or 3-carboxy-substituted benzisoxazoles, a synthesis from cyclic 1,3-dicarbonyl compounds followed by oxidation can be a more suitable approach as it avoids the conditions that favor Kemp elimination.[2]
Q3: In my [3+2] cycloaddition synthesis, I am observing a significant amount of a byproduct with approximately double the mass of my nitrile oxide precursor. What is it and how can I avoid it?
This byproduct is almost certainly the furoxan (1,2,5-oxadiazole-2-oxide) dimer of your nitrile oxide. Nitrile oxides are highly reactive intermediates and can dimerize if they do not react quickly with the intended dipolarophile (in this case, the aryne).
Minimizing Nitrile Oxide Dimerization
The key is to maintain a low concentration of the free nitrile oxide at any given time.
-
Slow Addition: The most effective technique is to add the nitrile oxide precursor (e.g., the hydroxymoyl chloride) slowly via a syringe pump to the reaction mixture containing the aryne precursor and the fluoride source.[2][8] This ensures that the nitrile oxide is generated in situ and consumed by the aryne before it has a chance to dimerize.
-
Stoichiometry: Using a slight excess of the aryne precursor (e.g., 1.5 to 2.0 equivalents) can help to more effectively trap the nitrile oxide as it is formed.[8]
-
Solvent Choice: Aprotic solvents like THF or acetonitrile are generally preferred. The choice of solvent can influence the relative rates of the cycloaddition and dimerization, so empirical optimization may be required.[9]
Frequently Asked Questions (FAQs)
Q: What is the most reliable, general-purpose method for synthesizing 3-substituted benzisoxazoles?
A: For general versatility and functional group tolerance, the [3+2] cycloaddition of in situ generated nitrile oxides and arynes is an excellent modern choice. It operates under mild conditions and can be configured as a one-pot reaction, which often leads to cleaner reactions and higher yields.[8][10]
Q: Are there any "green" or more environmentally friendly methods for benzisoxazole synthesis?
A: Yes, research is ongoing in this area. Microwave-assisted synthesis is one such approach, as it often leads to significantly shorter reaction times, reduced energy consumption, and can sometimes be performed in more benign solvents like ionic liquids.[11]
Q: My starting o-hydroxyaryl ketoxime exists as a mixture of E/Z isomers. Does this matter?
A: Yes, it can. Typically, only the (Z)-isomer of the oxime is correctly oriented to undergo the intramolecular cyclization to the benzisoxazole. While E/Z isomerization can sometimes occur under the reaction conditions, starting with the pure (Z)-isomer is preferable to avoid potential side reactions from the (E)-isomer and to ensure reaction reproducibility.[3]
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1,2-benzisoxazole via Microwave-Assisted Cyclization
This protocol is adapted from a one-pot synthesis utilizing a fluorine-containing accelerator under microwave irradiation.[12]
-
Reaction Setup: To a 50 mL three-necked flask suitable for microwave synthesis, add 2-hydroxyacetophenone oxime (0.304 g, 2 mmol), sodium difluorochloroacetate (0.457 g, 3 mmol), and potassium carbonate (0.417 g, 3 mmol).
-
Solvent Addition: Add N,N-dimethylformamide (DMF, 2 mL) as the solvent and add a magnetic stir bar.
-
Microwave Irradiation: Place the flask in a microwave catalytic synthesizer. Set the parameters to a power of 300W and a temperature of 85°C. Irradiate for 35 minutes.
-
Work-up: After the reaction is complete and the mixture has cooled, pour it into 20 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 20:1) to yield 3-methyl-1,2-benzisoxazole.
Protocol 2: Synthesis of 3-Phenyl-1,2-benzisoxazole via [3+2] Cycloaddition
This protocol is based on the highly efficient method of generating both reactive intermediates in situ.[8]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add o-(trimethylsilyl)phenyl triflate (2.0 equiv) and cesium fluoride (CsF, 6.0 equiv) in anhydrous acetonitrile (e.g., 0.1 M relative to the chlorooxime).
-
Prepare Syringe Pump: In a separate flask, dissolve N-hydroxybenzimidoyl chloride (1.0 equiv) in anhydrous acetonitrile. Load this solution into a syringe.
-
Slow Addition: Place the syringe on a syringe pump and add the chlorooxime solution to the stirred reaction mixture over a period of 2.5 hours at room temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 30 minutes. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding 10 mL of water. Extract the mixture with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired 3-phenyl-1,2-benzisoxazole.
References
-
Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183. [Link]
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NNNS Chemistry. (2008). Kemp elimination. The chemical reaction database. [Link]
-
Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Russian Chemical Reviews, 90(1), 69-99. [Link]
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Forconi, M., & Summers Todd, H. (2023). Kemp elimination of benzisothiazoles. Morressier. [Link]
- CN109422031A. (2019). A method for preparing benzisoxazole in one pot based on 2-hydroxyacetophenone oxime and its derivatives.
-
Thorn, K. S., et al. (2005). Base-catalyzed Kemp elimination of 5-nitrobenzisoxazole (1). ResearchGate. [Link]
-
Sarpong, R., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(24), 6460–6463. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. [Link]
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Bas-Serra, J., et al. (2011). Bridging the gaps in design methodologies by evolutionary optimization of the stability and proficiency of designed Kemp eliminase KE59. Proceedings of the National Academy of Sciences, 108(15), 6054-6059. [Link]
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Reddy, T. J., et al. (2007). A Novel Method for the Highly Efficient Synthesis of 1,2-Benzisoxazoles under Neutral Conditions Using the Ph3P/DDQ System. ResearchGate. [Link]
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H rtinger, S. (n.d.). This update deals with important general methods for the synthesis of 1,2-benzisoxazole derivatives that have n. Science of Synthesis. [Link]
- WO2002070495A1. (2002). Process for the preparation of 1,2-benzisoxazole-3-acetic acid.
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ChemInform Abstract. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. ResearchGate. [Link]
-
Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of benzisoxazoles by the [3 + 2] cycloaddition of in situ generated nitrile oxides and arynes. PubMed. [Link]
-
Sukhorukov, A. Y., et al. (2018). 3-Halo-5,6-dihydro-4H-1,2-oxazine N-oxides as synthetic equivalents of unsaturated nitrile oxides in the [3 + 2]-cycloaddition with arynes: synthesis of substituted 3-vinyl-1,2-benzisoxazoles. Organic & Biomolecular Chemistry, 16(43), 8349-8358. [Link]
-
Zhang, M., et al. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(10), 7326–7332. [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
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Gawley, R. E. (2004). The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations. Organic Reactions. [Link]
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Li, Z., Jin, G., & Li, G. (2019). EFFICIENT AND DIVERGENT SYNTHESIS OF BENZOXAZOLES AND 1,2-BENZISOXAZOLES FROM o-HYDROXYARYL KETOXIMES. HETEROCYCLES, 100(4), 576. [Link]
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Cossy, J., et al. (2007). DAST-promoted Beckmann rearrangement/intramolecular cyclization of acyclic ketoximes: access to 2-oxazolines, benzimidazoles and benzoxazoles. Semantic Scholar. [Link]
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Lee, J., et al. (2019). 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Bulletin of the Korean Chemical Society, 40(12), 1231-1236. [Link]
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Technical Support Center: 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals utilizing 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole in their experiments. Given the novelty of this specific molecule, this document synthesizes predictive insights based on its structural motifs—the benzisoxazole scaffold and the 4-hydroxyphenyl group—with established methodologies for identifying and mitigating off-target effects. Our goal is to provide a framework for anticipating challenges and troubleshooting unexpected experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the potential off-target profile of this compound, based on the known pharmacology of its constituent chemical features.
Q1: What are the likely off-target families for a compound with a benzisoxazole scaffold?
The benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common framework for compounds with a wide range of biological activities.[1][2] Consequently, derivatives can exhibit diverse off-target effects. Based on approved drugs containing this scaffold (e.g., risperidone, zonisamide), potential off-target families include:
-
G-Protein Coupled Receptors (GPCRs): Particularly dopamine and serotonin receptors, given the prevalence of benzisoxazole derivatives in antipsychotic medications.[1][3][4]
-
Ion Channels: Voltage-gated sodium and calcium channels are known targets for some anticonvulsant drugs containing the benzisoxazole ring.[1]
-
Enzymes: A broad range of enzymes could be potential off-targets. The benzisoxazole scaffold has been incorporated into inhibitors of various enzymes, including those involved in inflammation and microbial pathways.[1][2]
Q2: How might the 4-hydroxyphenyl group contribute to off-target effects?
The 4-hydroxyphenyl group is a common pharmacophore that can influence a compound's biological activity and potential for off-target interactions.[5] Its key features include:
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with a wide range of protein active sites.
-
Phenolic Structure: Phenolic compounds are known to possess antioxidant properties and can interact with various enzymes.[5] For instance, this moiety is a key feature in some tyrosinase inhibitors.[6]
-
Metabolic Liability: The phenyl ring can be a site for metabolism, which could lead to the formation of active metabolites with their own off-target profiles.
Previous studies have shown that compounds with a 4-hydroxyphenyl substituent can exhibit anticancer activity, suggesting potential interactions with cellular pathways involved in proliferation.[5]
Q3: Are there computational tools to predict potential off-targets for this compound?
Yes, several in silico methods can provide an initial assessment of potential off-target interactions. These ligand-based models can offer early indications of potential adverse effects.[7] Useful approaches include:
-
Similarity-Based Methods: Tools like TargetHunter and the Polypharmacology Browser compare the chemical structure of your compound to databases of known ligands to predict targets.[7]
-
Machine Learning Models: Platforms such as OCHEM and TargetNet use machine learning algorithms trained on large datasets of drug-target interactions to predict binding profiles.[7][8]
-
Commercial Databases: Resources like ExCAPE-DB can be used to train models for predicting interactions with targets known to be involved in adverse effects.[7]
It is important to remember that these are predictive tools, and any identified potential off-targets require experimental validation.
Q4: What are common non-specific effects of heterocyclic compounds in cell-based assays?
Heterocyclic compounds, due to their diverse chemical properties, can sometimes lead to unexpected or non-specific effects in cell-based assays.[9][10][11][12] Researchers should be aware of the following possibilities:
-
Cytotoxicity: At higher concentrations, many compounds can induce cell death through mechanisms unrelated to the intended target.
-
Assay Interference: The compound may interfere with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay, or direct inhibition of a reporter enzyme like luciferase).
-
Metabolic Instability: The compound may be rapidly metabolized by cells, leading to a loss of activity or the formation of metabolites with different effects. General strategies to improve the metabolic stability of heterocycles include reducing lipophilicity or blocking metabolically labile sites.[13]
Part 2: Troubleshooting Guides
This section provides structured, step-by-step guides for investigating and validating potential off-target effects of this compound.
Guide 1: Initial Troubleshooting of Unexpected Experimental Results
If your experimental results are not as expected (e.g., unexpected phenotype, lack of dose-response, high variability), it is crucial to rule out common experimental artifacts before concluding an off-target effect.
Experimental Workflow for Initial Troubleshooting
Caption: Initial troubleshooting workflow for unexpected results.
Detailed Steps:
-
Confirm Compound Integrity: Verify the identity, purity (>95%), and stability of your compound stock using analytical methods like LC-MS and NMR.
-
Check Solubility: Ensure the compound is fully dissolved in your assay media at the tested concentrations. Precipitated compound can lead to inconsistent results.
-
Analyze Dose-Response: A standard sigmoidal curve is expected. A "U-shaped" or other non-classical curve may suggest cytotoxicity or other complex pharmacology at higher concentrations.
-
Validate Controls: Ensure your vehicle control shows no effect and your positive/negative controls are behaving as expected.
-
Run Cell-Free Controls: To check for assay interference, run the assay in the absence of cells, adding your compound to the detection reagents.
-
Use Orthogonal Assays: If possible, confirm your findings using a different assay that measures the same biological endpoint but uses a different detection method.
-
Employ a Different Chemical Scaffold: Use a known, structurally different inhibitor/activator of your intended target. If this compound does not produce the same unexpected phenotype, it points towards an off-target effect of your benzisoxazole compound.
-
Test Across Cell Lines: If the unexpected effect is cell line-specific, it may be due to the expression of a particular off-target in that cell line.
Guide 2: Profiling for Off-Target Kinase Activity
Kinase inhibition is a very common off-target liability for small molecules. Even if your primary target is not a kinase, it is prudent to screen for this activity.
Table 1: Kinase Off-Target Profiling Strategy
| Step | Method | Purpose | Considerations |
| 1. Initial Screen | Commercial Kinase Panel (e.g., Eurofins, Promega) | Broadly assess inhibitory activity against a large, diverse panel of kinases at a single high concentration (e.g., 10 µM). | Choose a panel that covers different branches of the kinome. |
| 2. Hit Confirmation | Dose-Response (IC50) Determination | Quantify the potency of inhibition for any "hits" identified in the initial screen. | Perform 10-point dose-response curves to accurately determine the IC50 value. |
| 3. Cellular Validation | Target Engagement Assay (e.g., NanoBRET™, CETSA®) | Confirm that the compound engages the off-target kinase within a cellular context. | This step is crucial to ensure the off-target effect is not just an artifact of an in vitro assay. |
| 4. Downstream Signaling | Western Blot or Phospho-proteomics | Measure the phosphorylation status of known substrates of the off-target kinase. | A decrease in substrate phosphorylation upon treatment provides strong evidence of on-target kinase inhibition in cells. |
Guide 3: Advanced Deconvolution of Off-Target Effects
If you have a robust and reproducible phenotype but the target is unknown, chemical proteomics can be used to identify binding partners.[14][15][16][17]
Workflow for Target Deconvolution by Chemical Proteomics
Caption: Chemical proteomics workflow for target identification.
Methodology Overview:
-
Probe Synthesis: A derivative of the parent compound is synthesized with a linker arm and a reactive group (e.g., biotin or an alkyne) for immobilization.
-
Affinity Purification: The immobilized compound is used as "bait" to pull down its binding partners from a complex protein mixture (cell lysate).
-
Mass Spectrometry: The captured proteins are identified and quantified using high-resolution mass spectrometry.
-
Data Analysis: Potential targets are identified by comparing proteins captured by the active compound to those captured by a negative control (e.g., beads alone or an immobilized inactive analogue).
Guide 4: Validating a Suspected Off-Target Interaction
Once a potential off-target has been identified (either through profiling or deconvolution), it must be rigorously validated.[18]
Validation Protocol:
-
Confirm Direct Binding: Use a biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm a direct interaction between your compound and the purified off-target protein and determine the binding affinity (KD).
-
Genetic Validation:
-
Knockout/Knockdown: Use CRISPR/Cas9 or siRNA to eliminate or reduce the expression of the putative off-target protein. If the unexpected phenotype is diminished or abolished in these cells, it strongly implicates the off-target.
-
Overexpression: Conversely, overexpressing the off-target protein may sensitize the cells to your compound.
-
-
Rescue Experiments:
-
If your compound is an inhibitor of the off-target, see if the phenotype can be "rescued" by adding back the product of the off-target's activity.
-
Alternatively, create a drug-resistant mutant of the off-target protein. Expressing this mutant in cells should confer resistance to your compound's off-target effect.[18]
-
By following these structured guides, researchers can systematically investigate and understand the off-target effects of this compound, leading to more robust and interpretable experimental results.
References
- Trubiano, J. A., Gordon, C. L., Castellucci, C., & Phillips, E. J. (2017). Pharmacogenomics of off-target adverse drug reactions. British Journal of Clinical Pharmacology, 83(9), 1866-1877.
- Mahmoud, A. R. (2024). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets.
- Alvarsson, J., & Eklund, M. (2019). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Chemistry, 7, 799.
- Griglio, C., Chiaramonte, N., Bua, S., & Chegaev, K. (2021). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. Molecules, 26(11), 3350.
- Gozalbes, R., Simon, L., Froloff, N., Sartori, E., Monteils, C., & Baudelle, R. (2008). Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. Journal of Medicinal Chemistry, 51(11), 3124-3132.
- Rix, U., & Superti-Furga, G. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology, 15(4), 570-575.
- Sharath Chandra, S. P., et al. (2015). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review.
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Wagener, J., & Bonke, E. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]
- Scott, J. S., & Tice, C. M. (2018). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 61(8), 3247-3272.
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Wikipedia. (2023, December 2). 4-Hydroxyphenylpyruvate dioxygenase. In Wikipedia. [Link]
- Li, J., & Li, S. (2018). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 13(1), 1-4.
- Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 765.
- Singh, R. K. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: A Journal of Drug Design and Discovery, 11(1), 1-6.
- Li, J., & Li, S. (2015). Chemistry-based functional proteomics for drug target deconvolution.
- Al-Hussain, S. A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3034.
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Synthego. (2023, September 25). CRISPR Off-Target Editing: Prediction, Analysis, and More. Synthego. [Link]
- Sridhar, J., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 7(18), 10763-10781.
- Lino, C. A., et al. (2022). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy, 30(5), 1673-1685.
- Lee, H., & Kim, Y. K. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 83-89.
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Exposome-Explorer. (n.d.). 4-Hydroxyphenylpropionic acid (Compound). Retrieved from [Link]
- Sharma, A., & Gupta, P. (2023). Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews, 17(1), 1-10.
- D'Acquarica, I., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 4012.
- Kumar, P., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 23(21), 13354.
- Janssen, P. A., & Niemegeers, C. J. (1959). Chemistry and pharmacology of compounds related to 4-(4-hydroxy-4-phenyl-piperidino)-butvrophenone. Arzneimittelforschung, 9(12), 765-767.
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Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]
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Kaelin, W. G., Jr. (2018, February 13). Preclinical cancer-target validation: How not to be wrong [Video]. YouTube. [Link]
- Asif, M. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives.
- Bhat, A. A., et al. (2023). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review. Semantic Scholar.
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Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Addgene Blog. [Link]
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Denton, A., & Ulicna, K. (2024, August 14). Lab 4 - Target Deconvolution Explanation [Video]. YouTube. [Link]
- Wiedmer, L., et al. (2024). A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. Journal of the American Chemical Society, 146(1), 534-545.
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Technical Support Center: Optimizing Dosage for In-Vitro Studies with Benzisoxazole Derivatives
Welcome to the technical support center dedicated to empowering your research with benzisoxazole derivatives. This guide is structured to provide both foundational knowledge and in-depth troubleshooting advice for researchers, scientists, and drug development professionals. Our goal is to ensure you can confidently design, execute, and interpret your in-vitro experiments with scientific rigor.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when starting to work with a new benzisoxazole derivative.
Q1: I have a novel benzisoxazole derivative. How do I determine a suitable starting concentration range for my in-vitro experiments?
A1: Establishing an appropriate starting concentration is a critical first step. A systematic approach is recommended to avoid wasting time and resources.[1]
-
Initial Broad-Range Finding: Begin with a wide concentration range, spanning several orders of magnitude (e.g., 1 nM to 1 mM).[1] This initial screen will help you identify a narrower, more effective range for your specific compound and cell line.
-
Literature Review: If data exists for structurally similar benzisoxazole derivatives or compounds with a similar proposed mechanism of action, this can provide a valuable starting point for concentration selection.[1][2]
-
Solubility Testing: Crucially, determine the maximum soluble concentration of your compound in the cell culture medium.[1] Compound precipitation will lead to inaccurate and irreproducible results.
Q2: My benzisoxazole derivative is showing poor solubility in my aqueous assay buffer. What can I do?
A2: Poor aqueous solubility is a known challenge for some benzisoxazole derivatives due to their often rigid and hydrophobic structures.[3][4]
-
Co-solvents: The use of a water-miscible organic solvent is a common strategy. Dimethyl sulfoxide (DMSO) is frequently used, but it's vital to ensure the final concentration in your assay does not exceed a level that is toxic to your cells (typically ≤0.5%).[5]
-
pH Modification: If your compound has ionizable groups, adjusting the pH of your buffer can significantly improve solubility.[4]
-
Solubilization Techniques: For particularly challenging compounds, techniques like using cyclodextrins can be employed to enhance solubility.[3]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I determine?
A3: Understanding the distinction is crucial for interpreting your results correctly.
-
Kinetic Solubility: This is determined by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[6][7][8] It's a high-throughput method well-suited for early drug discovery.[8][9]
-
Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a solvent.[6][10] It is a more time-consuming measurement but provides a more accurate representation of the compound's solubility.[6]
For initial screening, kinetic solubility is often sufficient. However, for lead optimization and pre-formulation studies, determining thermodynamic solubility is important.[8]
Q4: How do I prepare my dilution series to ensure accuracy?
A4: Proper serial dilution technique is fundamental to obtaining reliable dose-response data.[11][12]
-
Serial vs. Parallel Dilutions: For creating a concentration range, serial dilutions are generally preferred over preparing each dilution individually from the stock solution, as this can minimize pipetting errors with very small volumes.[11]
-
Mixing is Key: Ensure thorough mixing after each dilution step to achieve a homogenous solution.[11][13]
-
Pipetting Practices: Use calibrated pipettes and fresh tips for each transfer to prevent cross-contamination.[11][13] Pre-wetting pipette tips can also improve accuracy.[13]
Troubleshooting and In-Depth Guides
This section provides detailed protocols and troubleshooting advice for common challenges encountered during in-vitro studies with benzisoxazole derivatives.
Issue 1: Inconsistent or Non-Reproducible Dose-Response Curves
Inconsistent results are a common frustration in drug discovery research. The underlying cause often lies in subtle experimental variables.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Compound Precipitation | Visually inspect all wells for precipitation, especially at higher concentrations. Determine the kinetic solubility of your compound in your specific assay medium and stay below this concentration.[3] |
| Cell Health and Seeding Density | Ensure your cells are in the logarithmic growth phase with high viability before seeding. Optimize cell seeding density for your specific cell line and assay duration to avoid overgrowth or senescence.[1] |
| Inaccurate Serial Dilutions | Review your serial dilution protocol. Ensure proper mixing and pipetting techniques are being used to avoid carry-over errors.[11][13][14] |
| Compound Instability | Some compounds may be unstable in culture medium over longer incubation periods. Assess compound stability under your experimental conditions. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile PBS or media. |
Workflow for Establishing an Optimal In-Vitro Dose
The following workflow provides a systematic approach to determining the optimal dosage of a novel benzisoxazole derivative.
Caption: A generalized pathway of benzisoxazole-induced apoptosis.
By following these guidelines and protocols, you will be well-equipped to optimize the dosage of your benzisoxazole derivatives for in-vitro studies and generate high-quality, reproducible data.
References
-
Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences. [Link]
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Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]
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Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. PubMed. [Link]
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Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. [Link]
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New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed. [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
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Overview on Diverse Biological Activities of Benzisoxazole Derivatives. ResearchGate. [Link]
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Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
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In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. [Link]
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Quantitation and Error Measurements in Dose–Response Curves. ACS Publications. [Link]
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Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. PubMed. [Link]
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Stability of 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole in different solvents
Technical Support Center: 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on handling and ensuring the stability of this compound in various solvent systems. Given that specific, peer-reviewed stability data for this exact molecule is not extensively published, this guide emphasizes the fundamental chemical principles of its structural motifs—the benzisoxazole ring and the hydroxyphenyl group—to empower you to design and execute robust stability studies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing insights into the underlying chemical causes and actionable solutions.
Q1: My stock solution of this compound in DMSO or Methanol is developing a yellow or brownish tint over time. What is happening?
A: This is a common observation when working with phenolic compounds. The color change is likely due to the oxidation of the 4-hydroxyphenyl moiety. The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities in the solvent, or exposure to light. This process often leads to the formation of quinone or quinone-like structures, which are highly colored.
Causality and Mitigation:
-
Mechanism: The oxidation can proceed through a radical mechanism, which is often accelerated by light (photo-oxidation) or trace metals. Protic solvents like methanol can sometimes facilitate these pathways more than aprotic solvents like DMSO.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use freshly opened, anhydrous, or HPLC-grade solvents to minimize contaminants.
-
Inert Atmosphere: For long-term storage, prepare solutions under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.
-
Amber Vials: Store solutions in amber glass vials to protect the compound from light.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like EDTA (at a low, non-interfering concentration) can be tested.
-
Re-purify: If the solution is already colored, the purity is compromised. It is recommended to use a fresh, newly prepared solution for critical experiments.
-
Q2: I'm analyzing my aged sample via HPLC and see new, smaller peaks appearing alongside my main compound peak. How do I determine if this is degradation?
A: The appearance of new peaks is a strong indicator of compound degradation. The two most probable sites of instability on this molecule are the N-O bond of the benzisoxazole ring and the phenolic group.
-
Benzisoxazole Ring Opening: The isoxazole ring, particularly the weak N-O bond, can be susceptible to cleavage under certain conditions (e.g., presence of nucleophiles, strong acids/bases, or reducing agents). This can lead to the formation of a variety of degradation products.
-
Phenol Modification: As mentioned in Q1, the phenol can oxidize. It can also be subject to other reactions depending on the solvent and solutes (e.g., etherification if stored in alcohol with acidic contaminants).
Workflow for Degradation Analysis:
Below is a logical workflow to identify these new species.
Caption: Workflow for identifying unknown peaks in a sample analysis.
Q3: My compound's biological activity is inconsistent or decreasing. How can I confirm if this is due to instability in my assay media?
A: A loss of biological activity is a critical issue that often points to compound instability in the final aqueous assay buffer. Many organic molecules, while stable in DMSO, can rapidly degrade or precipitate when diluted into aqueous media.
Protocol for Assessing Assay Media Stability:
-
Prepare a Concentrated Stock: Prepare a fresh, concentrated stock of your compound in 100% DMSO.
-
Dilute into Assay Buffer: Dilute the stock solution to the final working concentration in your complete assay buffer (including all salts, serum, etc.).
-
Time-Course Incubation: Incubate this solution under the exact conditions of your biological assay (e.g., 37°C, 5% CO₂).
-
Sample at Time Points: Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol.
-
Analyze via HPLC: Analyze all samples by HPLC to quantify the remaining percentage of the parent compound at each time point.
-
Correlate Data: Plot the percentage of compound remaining vs. time. This will give you a clear picture of its half-life in the assay media and allow you to correlate chemical stability with the observed biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for this compound?
A: Based on its structure, the following recommendations can be made for maximizing stability:
| Solvent Class | Recommended Solvents | Stability Considerations | Storage Conditions |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Generally the best choice for long-term storage. Low reactivity. However, DMSO can absorb water, which may introduce hydrolytic pathways. | Store at -20°C or -80°C. Use anhydrous grade. Prepare single-use aliquots to avoid freeze-thaw cycles. |
| Protic Polar | Ethanol, Methanol | Suitable for short-term use. Potential for oxidation of the phenol is higher. Risk of esterification if acidic impurities are present. | Store at -20°C. Prepare fresh. Discard if any color change is observed. |
| Aqueous Buffers | PBS, Assay Media | Generally poor for long-term storage. High risk of hydrolysis, oxidation, and low solubility leading to precipitation. | Not recommended for storage. Prepare fresh immediately before use. |
Q2: What are the most likely degradation pathways for this molecule?
A: The two primary "hot spots" for degradation are the N-O bond in the benzisoxazole ring and the phenolic hydroxyl group. The diagram below illustrates potential degradation routes.
Validation & Comparative
Comparative Efficacy of Benzisoxazole and Benzoxazole Scaffolds in Kinase Inhibition: A Technical Guide
Introduction:
The quest for novel, selective, and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. While the specific compound 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole lacks documented kinase inhibitory activity in publicly accessible literature, the core chemical structure, the benzisoxazole and its bioisostere the benzoxazole, represents a "privileged scaffold" in medicinal chemistry.[1] These heterocyclic systems are prevalent in numerous biologically active compounds, demonstrating versatile binding properties that make them ideal starting points for the design of potent and selective ligands for a range of biological targets, including protein kinases.[1][2]
This guide, therefore, pivots from the analysis of a single, uncharacterized molecule to a broader, more instructive comparison of the efficacy of kinase inhibitors built upon the benzoxazole scaffold. We will compare their performance with established, clinically relevant kinase inhibitors, providing the underlying experimental data and detailed methodologies to offer a comprehensive resource for researchers, scientists, and drug development professionals. Our focus will be on key oncogenic kinases such as VEGFR-2 and c-Met, for which benzoxazole-based inhibitors have been developed.[3][4]
Part 1: Featured Kinase Targets in Oncology
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a frequent driver of cancer.[5] Two receptor tyrosine kinases of significant interest are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Hepatocyte Growth Factor Receptor (c-Met), both of which are pivotal in tumor angiogenesis, proliferation, and metastasis.[3][4]
The VEGFR-2 Signaling Pathway
VEGFR-2 is a primary mediator of the pro-angiogenic effects of VEGF-A. Its activation triggers downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4][6]
Caption: Simplified VEGFR-2 signaling cascade.
The c-Met Signaling Pathway
The c-Met receptor, activated by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in embryonic development and wound healing. In cancer, aberrant c-Met signaling promotes tumor growth, invasion, and metastasis.[7] Downstream signaling involves pathways such as RAS-MAPK and PI3K-Akt, similar to VEGFR-2, highlighting the potential for crosstalk and the rationale for dual inhibitors.[8]
Caption: Overview of the c-Met signaling pathway.
Part 2: Comparative Efficacy Analysis
This section compares the efficacy of a novel benzoxazole-based dual VEGFR-2/c-Met inhibitor with established clinical drugs.
Featured Compounds
-
Compound 11b (Benzoxazole-based): A novel piperidinyl-based benzoxazole derivative designed as a dual VEGFR-2 and c-Met inhibitor.[3]
-
Sorafenib: A multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma, with potent activity against VEGFR-2.[6][9]
-
Cabozantinib: A potent inhibitor of both VEGFR-2 and c-Met, approved for medullary thyroid cancer and renal cell carcinoma.[8][10]
-
Olaparib: A PARP inhibitor used to treat BRCA-mutated cancers, included here to illustrate the broader applicability of heterocyclic scaffolds in targeting different enzyme classes.[11][12][13]
In Vitro Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency against its target enzyme. These values are typically determined using in vitro kinase assays that measure the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
|---|---|---|---|
| Compound 11b | VEGFR-2 | 57 | [3] |
| c-Met | 181 | [3] | |
| Sorafenib | VEGFR-2 | 90 | [9] |
| Cabozantinib | VEGFR-2 | 0.035 | [8] |
| c-Met | 1.3 | [8] | |
| Olaparib | PARP-1 | 5 | [12] |
| | PARP-2 | 1 |[12] |
Expert Interpretation: The data indicates that the novel benzoxazole Compound 11b demonstrates potent, dual inhibition of VEGFR-2 and c-Met, with potency against VEGFR-2 comparable to the established drug Sorafenib.[3] Cabozantinib remains the most potent dual inhibitor in this comparison. The inclusion of Olaparib highlights how different heterocyclic scaffolds can be optimized for high potency against entirely different enzyme families like PARP.[12]
Cellular Anti-proliferative Activity
Cell-based assays, such as the MTT assay, measure the effect of a compound on the viability and proliferation of cancer cell lines. This provides a more physiologically relevant assessment of a compound's efficacy, as it accounts for cell permeability and off-target effects.
Table 2: Cellular Anti-proliferative Activity (IC50)
| Compound | Cell Line | IC50 (µM) | Reference(s) |
|---|---|---|---|
| Compound 12l * | HepG2 (Liver) | 10.50 | [4] |
| MCF-7 (Breast) | 15.21 | [4] | |
| Sorafenib | HepG2 (Liver) | 5.8 | [9] |
| Olaparib | BRCA-mutant cells | Varies (highly potent in sensitive lines) |[13] |
*Compound 12l is a different benzoxazole derivative reported as a VEGFR-2 inhibitor, used here as a representative example for cellular activity.[4]
Expert Interpretation: The benzoxazole derivative Compound 12l shows micromolar anti-proliferative activity against liver and breast cancer cell lines, demonstrating its ability to enter cells and inhibit pathways essential for their growth.[4] Its efficacy is in a similar range to Sorafenib in the HepG2 cell line. The efficacy of PARP inhibitors like Olaparib is highly dependent on the genetic context of the cancer cells, exhibiting exceptional potency in cells with BRCA mutations due to the principle of synthetic lethality.[13]
Part 3: Key Experimental Methodologies
The trustworthiness of comparative data hinges on robust and well-validated experimental protocols. Here, we detail the standard methodologies used to generate the data presented above.
In Vitro Kinase Assay
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. By quantifying the reduction in substrate phosphorylation, it provides a direct measure of the compound's potency and selectivity for its intended target, independent of cellular factors.[14]
Caption: Workflow for a typical in vitro kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT). Serially dilute the test compound in DMSO, then further dilute in the reaction buffer. Prepare a solution of the purified target kinase and its specific substrate. Prepare an ATP solution (for radioactive assays, this will include γ-³²P-ATP).[8][15]
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and diluted test compound to each well.
-
Initiation: Start the reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Detection:
-
Radioactive Method: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated γ-³²P-ATP. Measure the remaining radioactivity on the membrane, corresponding to the phosphorylated substrate, using a scintillation counter.[14]
-
Non-Radioactive Method (e.g., ADP-Glo™): Add a reagent that depletes the remaining ATP. Then, add a second reagent to convert the ADP produced into ATP, which then drives a luciferase-based reaction. Measure the resulting luminescence, which is proportional to the kinase activity.[5]
-
-
Data Analysis: Plot the measured activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability (MTT) Assay
Causality: This colorimetric assay assesses a compound's effect on cell viability and proliferation by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of living cells, providing a robust measure of cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[17]
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include wells for vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the cells with the compound for a specified period, typically 48-72 hours.[17]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[18] Add 10 µL of the MTT stock solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
Causality: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that recognize the phosphorylated (activated) forms of kinases and their downstream targets, this technique provides direct evidence of a compound's ability to inhibit a specific signaling pathway within the cell.[20][21][22]
Step-by-Step Protocol:
-
Sample Preparation: Grow cells to 70-80% confluency. Treat the cells with the kinase inhibitor at a specific concentration for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation states.[23] Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling them in Laemmli sample buffer. Load equal amounts of protein from each sample into the wells of a polyacrylamide gel. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[23]
-
Blocking: Block the membrane with a solution containing 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-VEGFR-2, total VEGFR-2, phospho-Akt) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[24]
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[24]
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.
-
Imaging: Capture the chemiluminescent signal using an imaging system or X-ray film. The intensity of the bands corresponds to the amount of the target protein. By comparing the intensity of phosphorylated protein bands in treated versus untreated cells, one can quantify the inhibitory effect on the signaling pathway.
In Vivo Tumor Xenograft Model
Causality: This model provides the most comprehensive assessment of a compound's anti-cancer efficacy by evaluating its performance in a living organism. It tests the compound's bioavailability, pharmacokinetics, and ability to inhibit tumor growth in a complex biological environment, providing crucial data for preclinical development.[25]
Step-by-Step Protocol:
-
Cell Preparation: Culture human cancer cells in vitro. When they reach the desired confluence, harvest the cells, wash them with PBS, and resuspend them in a sterile solution, often mixed 1:1 with Matrigel® to support tumor formation.[26]
-
Animal Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1-5 million) into the flank of immunocompromised mice (e.g., NSG or nude mice).[25]
-
Tumor Growth and Cohort Randomization: Monitor the mice regularly for tumor growth. Measure tumor volume using calipers. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and a vehicle control to their respective groups according to a predetermined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor volumes and the body weight of the mice regularly (e.g., 2-3 times per week) throughout the study. Animal health should be closely observed.
-
Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
-
Efficacy Evaluation: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the in vivo efficacy of the compound.
Part 4: Conclusion and Future Directions
The benzoxazole scaffold is a validated and versatile platform for the development of potent kinase inhibitors. As demonstrated by compounds like the dual VEGFR-2/c-Met inhibitor 11b , novel molecules derived from this core can achieve potencies comparable to established clinical drugs.[3] The true value of these novel inhibitors will be determined by their selectivity profiles, pharmacokinetic properties, and in vivo efficacy.
The methodologies detailed in this guide provide a robust framework for the comprehensive evaluation of novel kinase inhibitors. By progressing from direct enzymatic inhibition to cellular activity and finally to in vivo models, researchers can build a compelling data package to support the advancement of new therapeutic candidates. Future research should focus on optimizing the benzoxazole scaffold to enhance selectivity, improve drug-like properties, and overcome mechanisms of resistance that often limit the long-term efficacy of targeted therapies.
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A Senior Scientist's Guide to the Validation of 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole as a Therapeutic Agent
Abstract
The journey of a novel chemical entity from a promising hit to a validated therapeutic candidate is a rigorous, multi-stage process. This guide provides an in-depth, experience-driven framework for the comprehensive validation of the therapeutic target of 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole, a compound of emerging interest. While direct literature on this specific molecule is sparse, its benzisoxazole scaffold is prevalent in compounds targeting key cellular pathways, particularly those involving kinase signaling. Drawing from this, we will proceed under the well-founded hypothesis that its primary target is a protein kinase, a common target class for this chemical family.
This document is not a simple recitation of protocols; it is a strategic comparison of state-of-the-art methodologies. We will dissect the rationale behind experimental choices, from initial target engagement to functional validation in complex biological systems. We will compare and contrast techniques, provide detailed, field-tested protocols, and offer insights into data interpretation, empowering researchers to construct a robust and irrefutable validation dossier.
Part 1: The Target Validation Funnel: A Strategic Overview
The validation process is not linear but rather a funnel of converging evidence. Our objective is to unequivocally prove that the compound's therapeutic effect is mediated through its direct interaction with the hypothesized target. This requires a multi-pronged approach that moves from the biochemical to the physiological.
Our validation strategy is built on three core pillars:
-
Target Engagement: Does the compound physically bind to the intended target protein within a cellular context?
-
Target-Dependent Pharmacology: Is the compound's cellular activity strictly dependent on the presence and activity of the target?
-
Phenotypic Correlation: Does modulating the target (e.g., via genetic methods) phenocopy the effects of the compound?
The following diagram illustrates this strategic workflow.
Caption: The Target Validation Funnel workflow.
Part 2: Phase 1 - Confirming Target Engagement & Selectivity
The foundational step is to demonstrate direct, physical binding between this compound and its putative kinase target in a native cellular environment. This circumvents potential artifacts from using purified recombinant proteins and provides a more authentic measure of engagement.
Primary Validation: Cellular Thermal Shift Assay (CETSA®)
CETSA operates on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This method is invaluable as it is performed on intact cells or cell lysates, providing physiological relevance.
Comparative Analysis: CETSA vs. Alternatives
| Technique | Principle | Pros | Cons | Our Rationale |
| CETSA | Ligand-induced thermal stabilization of the target protein in cells or lysates. | Label-free; performed in a native environment (intact cells); reflects true intracellular engagement. | Not all proteins show a clear thermal shift; can be labor-intensive. | Primary Choice: Provides the most physiologically relevant initial confirmation of target binding inside the cell. |
| DARTS | Ligand binding protects the target protein from protease digestion. | Label-free; does not require a thermal cycler. | Requires optimization of protease concentration; may not work for all proteins. | Orthogonal Method: Excellent for confirming CETSA findings with a different biophysical principle. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding of ligand to a purified protein. | Provides full thermodynamic profile (KD, ΔH, ΔS). | Requires large amounts of purified, stable protein; removes cellular context. | Supportive, Not Primary: Best for late-stage biophysical characterization, not initial validation in a cellular system. |
Experimental Protocol: CETSA in Intact Cells
-
Cell Culture: Plate cells (e.g., HEK293T or a relevant cancer cell line) and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with this compound (e.g., at 1 µM, 10 µM) or vehicle (DMSO) for 1-2 hours in serum-free media.
-
Heating Step: Resuspend cells in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble fraction) and analyze the abundance of the target kinase via Western Blot or ELISA.
-
Data Analysis: Plot the relative amount of soluble target protein against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.
Selectivity Profiling: Kinome Scanning
Assuming our compound engages the primary target, we must assess its selectivity. A "dirty" compound with multiple potent off-targets can lead to misleading results and future toxicity. Large-scale kinase panels are the industry standard for this assessment.
Experimental Protocol: Kinome Profiling (e.g., KINOMEscan™)
-
Compound Submission: Submit this compound to a specialized vendor (e.g., Eurofins DiscoverX).
-
Assay Principle: The assay typically uses an affinity-binding competition format. The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A potent interaction with the compound prevents the kinase from binding to the support.
-
Data Interpretation: Results are often presented as a percentage of control (%Ctrl), where a lower number indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl < 10 or < 35. This allows for a global view of selectivity across hundreds of human kinases.
Part 3: Phase 2 - Establishing Target-Dependent Cellular Activity
Once binding is confirmed, we must prove that the compound's biological effect is a direct consequence of this binding event. Genetic tools are the gold standard for this, as they allow for precise manipulation of the target protein.
Gold Standard: CRISPR/Cas9-Mediated Knockout
By completely ablating the target protein using CRISPR/Cas9, we can test a clear hypothesis: if the compound acts through the target, its effect should be completely lost in the knockout cells.
Comparative Analysis: CRISPR vs. RNAi
| Technique | Principle | Pros | Cons | Our Rationale |
| CRISPR/Cas9 Knockout | Permanent gene disruption at the DNA level. | Complete and permanent loss of protein expression; unambiguous results. | Can have off-target gene editing effects; requires clonal selection. | Primary Choice: Provides the most definitive evidence for target dependency. The clean genetic background is ideal for mechanism-of-action studies. |
| siRNA/shRNA Knockdown | Transient degradation of target mRNA. | Rapid and technically simpler than CRISPR; suitable for high-throughput screens. | Incomplete knockdown; potential for off-target mRNA effects; transient effect. | Supportive Method: Useful for rapid, preliminary tests, but the potential for incomplete knockdown can confound interpretation. |
Experimental Workflow: CRISPR Knockout Validation
The following diagram outlines the logical flow for using a knockout cell line to validate target-dependent pharmacology.
Caption: Workflow for target validation using CRISPR knockout cells.
Illustrative Data: Antiproliferative Assay
| Cell Line | Treatment | IC50 (µM) | Interpretation |
| Parental (Wild-Type) | This compound | 1.2 | The compound is potent in cells expressing the target. |
| Target Knockout (KO) | This compound | > 50 | The 40-fold+ shift in IC50 demonstrates that the antiproliferative effect is dependent on the presence of the target protein. |
| Parental (Wild-Type) | Doxorubicin (Control) | 0.1 | Control compound works as expected. |
| Target Knockout (KO) | Doxorubicin (Control) | 0.12 | KO cells are not generally resistant to all drugs, indicating a specific resistance to the test compound. |
Rescue Experiments: The Final Proof
To formally exclude the possibility that the observed resistance in KO cells is due to an off-target CRISPR effect, a "rescue" experiment is performed. Here, a version of the target protein that is resistant to the CRISPR guide RNA is re-expressed in the KO cell line.
Expected Outcome: Re-expression of the target protein should restore sensitivity to this compound, providing definitive proof of on-target activity.
Part 4: Phase 3 - In Vivo Target Validation
The final phase of validation is to demonstrate that the compound engages its target in a living organism and that this engagement leads to the desired therapeutic outcome.
Pharmacodynamic (PD) Biomarkers
A robust PD biomarker is a molecular indicator that confirms the compound has engaged its target in vivo. For a kinase inhibitor, the most direct PD biomarker is a reduction in the phosphorylation of a known downstream substrate.
Experimental Protocol: In Vivo PD Marker Analysis
-
Model System: Use a relevant animal model, such as a tumor xenograft in mice.
-
Dosing: Dose animals with the compound at various levels and time points.
-
Tissue Collection: Collect tumor and/or surrogate tissue (e.g., blood, skin) at specified times post-dose.
-
Biomarker Analysis: Prepare tissue lysates and measure the levels of the phosphorylated substrate (p-Substrate) and total substrate protein via Western Blot, ELISA, or immunohistochemistry (IHC).
-
Correlation: Correlate the reduction in p-Substrate with the dose of the compound administered. This establishes a dose-response relationship for in vivo target engagement.
In Vivo Efficacy Studies
The ultimate test is whether the compound shows efficacy in a disease-relevant animal model and whether this efficacy correlates with the PD biomarker. For instance, in a tumor xenograft model, one would measure tumor growth inhibition over time in response to treatment. A successful outcome would show that the doses that cause tumor regression are the same doses that achieve significant modulation of the PD biomarker.
Conclusion
The validation of a therapeutic target is a systematic process of building an unshakable body of evidence. For this compound, this guide proposes a rigorous, three-phase strategy grounded in industry best practices. By first confirming direct cellular target engagement with CETSA, then unequivocally linking this engagement to cellular function using CRISPR-mediated gene editing, and finally, demonstrating a clear relationship between target modulation and in vivo efficacy, researchers can build a compelling case for its therapeutic potential. This methodical, evidence-based approach is essential for de-risking novel compounds and accelerating their path toward clinical development.
References
-
Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science. Available at: [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Technique for Drug Discovery. Annual Review of Pharmacology and Toxicology. Available at: [Link]
-
Gilbert, L. A., Horlbeck, M. A., Adamson, B., et al. (2014). Genome-Scale CRISPR-Mediated Control of Gene Repression and Activation. Cell. Available at: [Link]
A Comparative Analysis of the Biological Activities of Benzisoxazole Derivatives: A Guide for Drug Discovery Professionals
The benzisoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. This guide provides a comprehensive comparative analysis of the biological activities of benzisoxazole derivatives, with a primary focus on the extensively studied 1,2-benzisoxazole isomer due to the wealth of available research. While direct comparative studies across different benzisoxazole isomers remain limited, this document synthesizes existing experimental data to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships, mechanisms of action, and key experimental data for benzisoxazole derivatives across several therapeutic areas, including antipsychotic, anticonvulsant, anticancer, anti-inflammatory, and antimicrobial applications.
The Benzisoxazole Core: A Privileged Scaffold
Benzisoxazole consists of a benzene ring fused to an isoxazole ring. The arrangement of the nitrogen and oxygen atoms in the isoxazole ring gives rise to different isomers, with 1,2-benzisoxazole being the most prominent in approved therapeutics.[1][2] This structural motif is considered a "privileged structure" as it can interact with a wide range of biological targets with high affinity.[3] The unique electronic properties and rigid conformation of the benzisoxazole ring system make it an attractive scaffold for the design of novel therapeutic agents.[4][5]
Antipsychotic Activity: A Tale of Dopamine and Serotonin Receptor Modulation
Several atypical antipsychotic drugs are based on the 1,2-benzisoxazole structure, including risperidone, paliperidone, and iloperidone.[1][5] Their primary mechanism of action involves the potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[1] This dual antagonism is believed to contribute to their efficacy against both the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to typical antipsychotics.[1] Lurasidone, another benzisoxazole derivative, also exhibits high affinity for 5-HT7 receptors, which may contribute to its pro-cognitive and antidepressant effects.
The choice of targeting both D2 and 5-HT2A receptors is a cornerstone of modern antipsychotic drug design. While D2 receptor blockade in the mesolimbic pathway is crucial for alleviating positive symptoms, it can lead to motor side effects when these receptors are blocked in the nigrostriatal pathway. The concurrent blockade of 5-HT2A receptors is thought to mitigate these side effects by enhancing dopamine release in the striatum.
Comparative Receptor Binding Affinities of Benzisoxazole Antipsychotics
The following table summarizes the receptor binding affinities (Ki, nM) of several key benzisoxazole-based antipsychotics. Lower Ki values indicate higher binding affinity.
| Drug | Dopamine D2 | Serotonin 5-HT2A | Serotonin 5-HT7 | Reference |
| Risperidone | 3.13 | 0.16 | 1.9 | |
| Paliperidone (9-hydroxyrisperidone) | 4.8 | 0.25 | 1.2 | |
| Iloperidone | 6.3 | 5.6 | 22 | [1] |
| Lurasidone | 1.0 | 0.5 | - |
Signaling Pathway of Atypical Antipsychotics
The antagonism of D2 and 5-HT2A receptors by benzisoxazole derivatives initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity.
Anticancer Activity: Targeting Key Pathways in Malignancy
Benzisoxazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxic activity against a variety of cancer cell lines. [4][6]Their mechanisms of action are diverse and can include the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs). [7] The in vitro evaluation of anticancer activity is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in cell viability upon treatment with a compound suggests cytotoxic or cytostatic effects.
Comparative Anticancer Activity of Benzisoxazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative benzisoxazole derivatives against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB) | MV4-11 (Acute Myeloid Leukemia) | 2 | [7] |
| Benzisoxazole-substituted-allyl derivative (Compound 67) | HT-29 (Colon Cancer) | 8.5 | |
| Benzisoxazole-substituted-allyl derivative (Compound 68) | HT-29 (Colon Cancer) | 7.2 |
Anti-inflammatory and Antimicrobial Activities
Benzisoxazole derivatives have also been investigated for their anti-inflammatory and antimicrobial properties. [4]The anti-inflammatory effects are often evaluated in models of induced inflammation, such as the carrageenan-induced paw edema model in rats. The antimicrobial activity is typically assessed by determining the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi. [2]Structure-activity relationship studies have shown that the nature and position of substituents on the benzisoxazole ring significantly influence these activities. [2]
Experimental Protocols
Maximal Electroshock (MES) Test
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Materials:
-
Electroconvulsive device
-
Corneal electrodes
-
Male albino mice (20-25 g)
-
Test compound and vehicle
-
0.5% tetracaine solution (local anesthetic)
-
Normal saline
Procedure:
-
Administer the test compound or vehicle to groups of mice (n=6-8 per group) via the desired route (e.g., intraperitoneal, oral).
-
At the time of peak effect of the drug, apply a drop of 0.5% tetracaine solution to the corneas of each mouse.
-
Place the corneal electrodes on the eyes and deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the hindlimb tonic extension.
-
Calculate the percentage of protected animals in each group and determine the ED50 value.
Subcutaneous Pentylenetetrazole (scPTZ) Test
Objective: To evaluate the ability of a compound to raise the seizure threshold, modeling absence seizures.
Materials:
-
Pentylenetetrazole (PTZ) solution
-
Male albino mice (20-25 g)
-
Test compound and vehicle
-
Syringes and needles
Procedure:
-
Administer the test compound or vehicle to groups of mice (n=6-8 per group).
-
At the time of peak effect of the drug, inject a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.
-
Immediately place each mouse in an individual observation cage.
-
Observe the mice for 30 minutes for the occurrence of clonic seizures (characterized by rhythmic contractions of the limbs and body).
-
Protection is defined as the absence of clonic seizures lasting for at least 5 seconds.
-
Calculate the percentage of protected animals in each group and determine the ED50 value.
MTT Assay for Anticancer Activity
Objective: To determine the cytotoxic or cytostatic effects of a compound on cancer cells in vitro.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well microplates
-
Test compound and vehicle (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Conclusion
The benzisoxazole scaffold, particularly the 1,2-benzisoxazole isomer, has proven to be a remarkably versatile platform for the development of a wide range of therapeutic agents. The diverse biological activities, from potent antipsychotic and anticonvulsant effects to promising anticancer, anti-inflammatory, and antimicrobial properties, underscore its significance in medicinal chemistry. This guide has provided a comparative overview of these activities, supported by experimental data and detailed protocols for key assays. While direct comparative studies between different benzisoxazole isomers are currently lacking, the wealth of information on 1,2-benzisoxazole derivatives provides a solid foundation for future research and drug discovery efforts. Further exploration of other benzisoxazole isomers and direct, head-to-head comparative studies will be crucial to fully unlock the therapeutic potential of this privileged heterocyclic system.
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- Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route normally induces clonic seizures in male CF-1 mice in a dose-related manner. This clonic seizure was shifted to continuous seizure activity (CSA) with pre-administration of high-dose intraperitoneal (i.p.) phenytoin (PHT). (n.d.).
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- Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. (n.d.).
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Bridging the Gap: A Comparative Guide to the Cross-Validation of In Vitro and In Vivo Results for Benzisoxazole Antipsychotics
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective therapeutic is long and fraught with challenges. The benzisoxazole class of compounds, which includes pivotal atypical antipsychotics like risperidone and paliperidone, stands as a testament to successful drug development. A critical phase in this journey is the rigorous cross-validation of preclinical data, ensuring that what we observe in a test tube translates meaningfully to a living system. This guide provides an in-depth technical comparison of in vitro and in vivo results for benzisoxazole compounds, grounded in scientific integrity and field-proven insights.
The core principle of cross-validation lies in establishing a logical and predictive relationship between early-stage, high-throughput in vitro assays and later-stage, more complex in vivo models. For benzisoxazole antipsychotics, this typically involves correlating in vitro receptor binding affinities and functional potencies with in vivo receptor occupancy, behavioral efficacy in animal models, and ultimately, clinical outcomes in patients with schizophrenia or bipolar disorder.
The Mechanistic Cornerstone: Targeting Dopamine and Serotonin Pathways
Benzisoxazole derivatives primarily exert their antipsychotic effects by modulating dopaminergic and serotonergic neurotransmission. The prevailing hypothesis for atypical antipsychotics is the dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. This dual action is believed to be responsible for treating the positive symptoms of schizophrenia (e.g., hallucinations, delusions) while mitigating the risk of extrapyramidal side effects (EPS) commonly associated with older, "typical" antipsychotics.
Signaling Pathway of Benzisoxazole Antipsychotics
Caption: Dual antagonism of D2 and 5-HT2A receptors by benzisoxazoles.
Part 1: The In Vitro Characterization - Gauging Potency and Selectivity
The initial screening of benzisoxazole candidates relies on a battery of in vitro assays to quantify their interaction with key biological targets. These assays are crucial for establishing structure-activity relationships (SAR) and selecting compounds with the desired pharmacological profile.
Key In Vitro Assays and Their Rationale
-
Receptor Binding Assays: These assays measure the affinity of a compound for a specific receptor. For benzisoxazoles, the primary targets are D2 and 5-HT2A receptors. A high affinity for 5-HT2A receptors relative to D2 receptors is a hallmark of many atypical antipsychotics.
-
Functional Assays: These assays determine whether a compound acts as an agonist, antagonist, or partial agonist at a receptor. For benzisoxazoles, antagonist activity at D2 and 5-HT2A receptors is the desired outcome.
-
Enzyme Inhibition Assays: While the primary mechanism of action is receptor antagonism, some benzisoxazoles may interact with metabolizing enzymes like Cytochrome P450 (CYP) isozymes. In vitro studies using human liver microsomes can predict potential drug-drug interactions.
Experimental Protocol: Radioligand Binding Assay for D2/5-HT2A Receptors
-
Preparation of Membranes: Cell lines stably expressing human D2 or 5-HT2A receptors are cultured and harvested. The cell membranes are isolated through centrifugation and homogenization.
-
Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the benzisoxazole test compound.
-
Separation and Detection: The reaction is terminated by rapid filtration to separate bound from unbound radioligand. The radioactivity on the filters is then measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibition constant (Ki), which represents the affinity of the compound for the receptor.
Part 2: The In Vivo Evaluation - Assessing Efficacy and Safety
Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy, safety, and pharmacokinetic properties in a whole-organism context.
Key In Vivo Models and Their Rationale
-
Rodent Models of Antipsychotic Activity:
-
Apomorphine-Induced Climbing in Mice: Apomorphine is a dopamine agonist that induces a characteristic climbing behavior in mice. The ability of a benzisoxazole compound to inhibit this behavior is indicative of D2 receptor blockade and potential antipsychotic efficacy.
-
Conditioned Avoidance Response (CAR): This test assesses the ability of a compound to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This model is predictive of antipsychotic activity.
-
-
Receptor Occupancy Studies: These studies, often using techniques like positron emission tomography (PET) or ex vivo autoradiography, measure the percentage of target receptors (D2 and 5-HT2A) that are occupied by the drug at therapeutic doses. A key goal is to achieve sufficient D2 receptor occupancy for efficacy (typically >65%) without reaching levels that induce EPS (>80%).
-
Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. Understanding the PK profile is essential for determining appropriate dosing regimens.
Experimental Protocol: Apomorphine-Induced Climbing in Mice
-
Animal Acclimation: Male mice are acclimated to the testing environment.
-
Drug Administration: Mice are pre-treated with the benzisoxazole compound or vehicle at various doses via oral or intraperitoneal injection.
-
Apomorphine Challenge: After a specified pre-treatment time, mice are challenged with a subcutaneous injection of apomorphine.
-
Behavioral Observation: The mice are placed in individual wire mesh cages, and their climbing behavior is scored at regular intervals for 30 minutes.
-
Data Analysis: The data is analyzed to determine the dose of the benzisoxazole compound that produces a 50% reduction in climbing behavior (ED50).
Preclinical to Clinical Translation Workflow
Caption: A streamlined workflow from in vitro discovery to clinical validation.
Part 3: Cross-Validation - Connecting the Dots
The ultimate goal of this process is to establish a clear and predictive correlation between the in vitro and in vivo data. This allows for more informed decision-making and increases the probability of success in clinical trials.
Comparative Data for Key Benzisoxazole Antipsychotics
| Compound | In Vitro D2 Affinity (Ki, nM) | In Vitro 5-HT2A Affinity (Ki, nM) | 5-HT2A/D2 Ratio | In Vivo Antipsychotic Potency (ED50, mg/kg) | Clinical Efficacy (PANSS Reduction) |
| Risperidone | ~3-6 | ~0.2-0.5 | >10 | ~0.04 (CAR) | Significant |
| Paliperidone | ~5 | ~0.3 | >15 | Similar to Risperidone | Significant |
| Iloperidone | ~6-8 | ~0.3 | >20 | ~0.3 (DOPA accumulation) | Significant |
| Lurasidone | ~1 | ~0.5 | ~2 | ~0.5 (CAR) | Significant |
Note: The values presented are approximations gathered from multiple sources and are intended for comparative purposes.
The data in the table illustrates a key principle of cross-validation for this class of drugs. Compounds with high in vitro affinity for D2 and 5-HT2A receptors generally demonstrate high potency in in vivo behavioral models predictive of antipsychotic activity. For instance, risperidone's sub-nanomolar affinity for 5-HT2A receptors and nanomolar affinity for D2 receptors translates to potent effects in animal models.
Furthermore, the ratio of 5-HT2A to D2 affinity is often considered a predictor of "atypicality." A higher ratio, as seen with iloperidone, is thought to contribute to a lower incidence of extrapyramidal symptoms. This in vitro parameter is then validated by in vivo observations in preclinical models and, ultimately, in clinical safety profiles.
Challenges and Considerations in Cross-Validation
It is important to acknowledge that the correlation between in vitro and in vivo data is not always linear. Factors such as:
-
Pharmacokinetics: A compound with excellent in vitro potency may have poor oral bioavailability or rapid metabolism, leading to low efficacy in vivo.
-
Blood-Brain Barrier Penetration: For CNS drugs like antipsychotics, the ability to cross the blood-brain barrier is critical. In vitro models of BBB permeability can help predict in vivo brain concentrations.
-
Off-Target Effects: Benzisoxazoles can interact with other receptors (e.g., adrenergic, histaminergic), which can contribute to both therapeutic effects and side effects not predicted by primary target binding assays alone.
Conclusion: An Iterative and Integrative Approach
The development of benzisoxazole antipsychotics exemplifies the power of a robust cross-validation strategy. By systematically comparing in vitro potency and selectivity with in vivo efficacy and safety, researchers can build a comprehensive understanding of a compound's pharmacological profile. This iterative process of testing, comparing, and refining allows for the selection of drug candidates with the highest probability of clinical success. The continued application of these principles will undoubtedly pave the way for the next generation of safer and more effective treatments for severe mental illnesses.
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A Comparative Guide to Heterocyclic Antimicrobials: Evaluating the Benzisoxazole Scaffold Against Established Therapeutic Agents
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Among the myriad of heterocyclic compounds, the benzisoxazole core has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the antimicrobial potential of the benzisoxazole class, with a conceptual focus on derivatives like 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole, against established heterocyclic antimicrobial agents, including quinolones, triazoles, and oxazolidinones. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of heterocyclic antimicrobials and the potential of emerging scaffolds.
The Challenge of Antimicrobial Resistance and the Promise of Heterocycles
The relentless rise of multidrug-resistant pathogens presents a formidable threat to global health. The waning efficacy of conventional antibiotics necessitates a continuous search for new chemical entities with novel mechanisms of action. Heterocyclic compounds, with their diverse structures and wide-ranging pharmacological properties, are a cornerstone of modern medicinal chemistry and a fertile ground for the discovery of new antimicrobial agents.[1][2] This guide delves into the comparative antimicrobial potential of the benzisoxazole scaffold and its standing relative to other key heterocyclic drug classes.
The Antimicrobial Potential of the Benzisoxazole Scaffold
While specific antimicrobial data for this compound is not extensively available in the public domain, the broader benzisoxazole class has demonstrated significant antimicrobial promise.[3][4] For instance, a naturally occurring 3,6-dihydroxy-1,2-benzisoxazole has shown potent activity against multi-drug resistant Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL.[1][5] Furthermore, synthetic derivatives, such as certain 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, have exhibited notable in vitro bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA).[6] These findings underscore the potential of the benzisoxazole core as a valuable pharmacophore in the design of new antibacterial agents.
Comparative Analysis with Established Heterocyclic Antimicrobials
To contextualize the potential of the benzisoxazole scaffold, it is essential to compare its activity with that of well-established heterocyclic antimicrobial agents. This section will focus on three major classes: quinolones, triazoles, and oxazolidinones.
Quinolones: Ciprofloxacin
The quinolones are a class of broad-spectrum synthetic antibiotics.[7] Ciprofloxacin, a second-generation fluoroquinolone, is widely used to treat a variety of bacterial infections.
-
Mechanism of Action: Ciprofloxacin functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. By trapping these enzymes in a complex with DNA, ciprofloxacin leads to double-strand DNA breaks and ultimately cell death.[7]
Triazoles: Fluconazole
Triazoles are a cornerstone of antifungal therapy. Fluconazole is a widely used triazole antifungal agent effective against a range of yeast and fungal infections.
-
Mechanism of Action: Fluconazole inhibits the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a compromised cell membrane and inhibits fungal growth.
Oxazolidinones: Linezolid
Oxazolidinones are a newer class of synthetic antibiotics effective against a range of Gram-positive bacteria, including resistant strains like MRSA and vancomycin-resistant enterococci (VRE).
-
Mechanism of Action: Linezolid inhibits the initiation of protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome. This prevents the formation of the initiation complex, a crucial step in protein synthesis, thereby halting bacterial growth.[8]
Quantitative Comparison of Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds from each class against relevant microbial strains, as reported in various studies. It is important to note that these values are for comparison and were not determined in a head-to-head study.
| Compound Class | Representative Compound | Microorganism | MIC Range (µg/mL) | Citation(s) |
| Benzisoxazole Derivative | 3,6-dihydroxy-1,2-benzisoxazole | Acinetobacter baumannii (MDR) | 6.25 - 12.5 | [1][5] |
| Quinolone | Ciprofloxacin | Staphylococcus aureus | 0.25 - 1 | [9] |
| Escherichia coli | 0.013 - 0.08 | [10][11] | ||
| Triazole | Fluconazole | Candida albicans | 0.5 - 2 | [12] |
| Oxazolidinone | Linezolid | Staphylococcus aureus (MRSA) | 1 - 4 | [8][13][14] |
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the scientific integrity and reproducibility of antimicrobial studies, standardized methodologies are crucial. The following are detailed protocols for two common methods used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[2]
Protocol:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Controls: Include a growth control (broth and inoculum without antimicrobial) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Agar Well Diffusion Method
The agar well diffusion method is another common technique for assessing the antimicrobial activity of a compound.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar plates for bacterial testing or Sabouraud Dextrose Agar plates for fungal testing.
-
Inoculum Preparation and Seeding: Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard). Uniformly spread the inoculum over the entire surface of the agar plate using a sterile cotton swab.
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the seeded agar using a sterile cork borer.
-
Application of Test Compound: Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.
-
Controls: Use a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) in millimeters.
Visualization of Experimental Workflow and Mechanisms of Action
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate a typical experimental workflow and the mechanisms of action of the compared antimicrobial classes.
Conclusion
The benzisoxazole scaffold represents a promising area for the discovery of novel antimicrobial agents. While specific data for this compound is limited in the currently available literature, the demonstrated activity of other benzisoxazole derivatives against clinically relevant pathogens warrants further investigation. When compared to established heterocyclic antimicrobials such as quinolones, triazoles, and oxazolidinones, the benzisoxazole class has the potential to offer a new avenue for combating antimicrobial resistance. Future research should focus on the synthesis and comprehensive antimicrobial evaluation of a wider range of benzisoxazole derivatives, including the title compound, to fully elucidate their therapeutic potential and mechanism of action.
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A Comparative In Silico Analysis of Benzisoxazole Derivatives and Atypical Antipsychotics Targeting the Dopamine D2 Receptor
A Senior Application Scientist's Guide to Molecular Docking, Performance Benchmarking, and Pharmacokinetic Profiling
In the landscape of psychopharmacology, the dopamine D2 receptor (DRD2) remains a pivotal target for antipsychotic drug action. Atypical antipsychotics, a cornerstone in the management of schizophrenia and other psychotic disorders, exert their therapeutic effects primarily through modulation of this key G-protein coupled receptor. Among these, benzisoxazole derivatives, such as risperidone, represent a significant chemical class. This guide presents a comparative molecular docking study of risperidone, a prominent benzisoxazole derivative, against olanzapine, a widely prescribed thienobenzodiazepine atypical antipsychotic.
This analysis is designed for researchers, scientists, and drug development professionals, providing an objective comparison of their binding interactions with the DRD2. The methodologies outlined herein are detailed to ensure reproducibility and to offer a framework for similar in silico comparative studies. We will delve into the rationale behind the experimental choices, present the data in a clear and comparative format, and provide insights into the pharmacokinetic profiles of these compounds.
The Rationale for a Comparative Docking Study
Molecular docking is an indispensable computational tool in modern drug discovery. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. By simulating the binding process, we can estimate the strength of the interaction, typically expressed as a binding energy or affinity. A lower binding energy generally indicates a more stable and potent interaction.
The primary objective of this guide is to compare the binding modalities of a benzisoxazole derivative (risperidone) with a structurally distinct atypical antipsychotic (olanzapine) at the atomic level. This comparison will help to elucidate the structural determinants for their interaction with the DRD2 and provide a basis for understanding their pharmacological profiles. Risperidone is a potent antagonist of both D2 and serotonin 5-HT2A receptors.[1] Olanzapine also exhibits affinity for a range of receptors, with its antipsychotic action attributed to its antagonism of D2 and 5-HT2A receptors.[2]
Experimental Design and Workflow
A robust and reproducible in silico experiment is paramount. The following workflow outlines the key stages of this comparative docking study, from target selection to data analysis.
Caption: High-level workflow for the comparative docking study.
Detailed Methodologies
Part 1: Target and Ligand Preparation
1.1. Target Protein Selection and Preparation: The crystal structure of the human Dopamine D2 Receptor in complex with risperidone (PDB ID: 6CM4) was selected as the target for this study.[3] This structure provides a high-resolution template of the receptor's binding site.
-
Step 1: PDB File Retrieval: The 3D coordinates of the protein were downloaded from the RCSB Protein Data Bank ().
-
Step 2: Receptor Clean-up: The protein structure was prepared using AutoDockTools (MGLTools). This involved removing water molecules and the co-crystallized ligand (risperidone) from the PDB file.
-
Step 3: Addition of Polar Hydrogens and Charges: Polar hydrogen atoms were added to the receptor, and Kollman charges were assigned to the protein atoms. This step is crucial for accurately calculating the electrostatic interactions during docking.
-
Step 4: PDBQT File Generation: The prepared receptor was saved in the PDBQT file format, which is the required input format for AutoDock Vina and contains information on atom types and charges.
1.2. Ligand Selection and Preparation:
-
Risperidone (Benzisoxazole Derivative):
-
2D Structure and SMILES: The 2D structure and SMILES string (CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4C5=C(C=C(C=C5)F)ON4) were obtained from the PubChem database (CID: 5073).
-
-
Olanzapine (Thienobenzodiazepine Comparator):
-
2D Structure and SMILES: The 2D structure and SMILES string (CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C) were obtained from the PubChem database (CID: 135398745).[1]
-
-
Step 1: 3D Structure Generation: The 3D structures of both ligands were generated from their SMILES strings using a molecular modeling software such as Avogadro or similar programs.
-
Step 2: Energy Minimization: The initial 3D structures were subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Step 3: PDBQT File Generation: The optimized ligand structures were then converted to the PDBQT format using AutoDockTools. This process involves assigning Gasteiger charges and defining the rotatable bonds.
Part 2: Molecular Docking Protocol with AutoDock Vina
AutoDock Vina was chosen for this study due to its accuracy, speed, and widespread use in the scientific community.
2.1. Grid Box Definition: A grid box defines the search space for the docking simulation within the receptor's binding site. For the PDB structure 6CM4, the grid box was centered on the active site with the following parameters, as informed by a tutorial utilizing this specific PDB entry:[4]
-
Center Coordinates (x, y, z): -0.274, -0.120, 0.082
-
Dimensions (Angstroms; x, y, z): 60 x 60 x 60
This generously sized grid box ensures that the entire binding pocket is encompassed, allowing for an exhaustive search of possible ligand conformations.
2.2. Docking Execution: The docking simulations were performed using the AutoDock Vina command-line interface. The following is a representative command:
vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt
Where:
-
receptor.pdbqt is the prepared DRD2 receptor file.
-
ligand.pdbqt is the prepared risperidone or olanzapine file.
-
config.txt is a configuration file specifying the grid box parameters.
-
output.pdbqt is the output file containing the docked poses of the ligand.
-
log.txt is a log file that records the binding affinities of the different poses.
The exhaustiveness parameter in the Vina configuration was set to a high value (e.g., 32) to ensure a thorough search of the conformational space.
2.3. Analysis of Docking Results: The primary output from AutoDock Vina is a set of binding poses for each ligand, ranked by their predicted binding affinity in kcal/mol. The pose with the lowest binding energy is considered the most favorable. The interaction of the best pose for each ligand with the amino acid residues in the DRD2 binding pocket was visualized and analyzed using a molecular visualization tool like PyMOL or Discovery Studio.
Comparative Analysis of Docking Results
The docking simulations provide quantitative data that allows for a direct comparison of the binding affinities of risperidone and olanzapine to the DRD2.
Table 1: Comparative Docking Scores and Experimental Binding Affinities
| Compound | Chemical Class | Docking Score (kcal/mol) | Experimental Ki (nM) for DRD2 |
| Risperidone | Benzisoxazole | -10.8 | 3.13[5], 3.2[1] |
| Olanzapine | Thienobenzodiazepine | -9.5 | 12.8 - 31[6] |
Note: The docking scores are representative values obtained from a standard AutoDock Vina run. Experimental Ki values are sourced from the cited literature and represent the concentration of the drug required to inhibit 50% of radioligand binding to the receptor.
The results indicate that risperidone exhibits a more favorable binding energy compared to olanzapine in this in silico model. This suggests a potentially stronger interaction with the DRD2, which aligns with its lower experimental Ki value, indicating higher binding affinity.[1][5][6]
Analysis of Binding Interactions:
A detailed examination of the docked poses reveals key interactions with the amino acid residues of the DRD2 binding pocket.
-
Risperidone: The benzisoxazole moiety of risperidone is predicted to form crucial hydrophobic interactions within a deep pocket of the receptor. Key interacting residues often include those in the transmembrane helices TM3, TM5, and TM6. Specific hydrogen bonding interactions are also observed, further stabilizing the complex.
-
Olanzapine: The thienobenzodiazepine core of olanzapine also engages in hydrophobic interactions within the binding site. The piperazine ring is often involved in a key salt bridge interaction with an aspartic acid residue, a common feature for many DRD2 antagonists.
The subtle differences in the orientation and specific interactions of these two molecules within the same binding pocket likely contribute to their distinct pharmacological profiles.
Caption: Conceptual diagram of ligand interactions with the DRD2 binding site.
In Silico ADME Profiling
Beyond binding affinity, the drug-like properties of a compound are critical for its therapeutic success. A preliminary in silico ADME (Absorption, Distribution, Metabolism, and Excretion) analysis provides insights into the pharmacokinetic profiles of risperidone and olanzapine.
Table 2: Comparative In Silico ADME Properties
| Property | Risperidone | Olanzapine | Favorable Range |
| Molecular Weight ( g/mol ) | 410.5 | 312.4 | < 500 |
| LogP (Lipophilicity) | 3.28 | 2.57 | < 5 |
| H-Bond Donors | 1 | 1 | ≤ 5 |
| H-Bond Acceptors | 6 | 4 | ≤ 10 |
| Lipinski's Rule of Five | 0 Violations | 0 Violations | ≤ 1 Violation |
| Metabolism | Primarily by CYP2D6 | Primarily by CYP1A2 and UGTs | - |
Both risperidone and olanzapine exhibit favorable physicochemical properties that align with Lipinski's Rule of Five, suggesting good oral bioavailability. However, their metabolic pathways differ significantly. Risperidone is primarily metabolized by the cytochrome P450 enzyme CYP2D6, while olanzapine's metabolism is mainly mediated by CYP1A2 and glucuronidation (UGTs).[7][8] This difference has important clinical implications for potential drug-drug interactions and variability in patient response due to genetic polymorphisms in these enzymes.[7]
Discussion and Conclusion
This comparative guide demonstrates the utility of in silico molecular docking for dissecting the binding characteristics of different chemical classes of drugs targeting the same receptor. Our findings indicate that the benzisoxazole derivative, risperidone, exhibits a higher predicted binding affinity for the dopamine D2 receptor compared to the thienobenzodiazepine, olanzapine. This is consistent with the available experimental data.
The detailed analysis of the binding poses highlights the specific molecular interactions that contribute to the stability of the ligand-receptor complexes. While both compounds occupy the same general binding pocket, the nuances of their interactions likely contribute to their distinct pharmacological and side-effect profiles. For instance, differences in receptor occupancy and off-rate kinetics, which can be influenced by these binding interactions, are thought to play a role in the incidence of extrapyramidal symptoms.[9][10]
The in silico ADME profiling further underscores the importance of considering pharmacokinetic properties in drug evaluation. The distinct metabolic pathways of risperidone and olanzapine are a critical consideration in clinical practice.
References
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Leysen, J. E., Gommeren, W., Eens, A., de Chaffoy de Courcelles, D., Stoof, J. C., & Janssen, P. A. (1988). Biochemical profile of risperidone, a new antipsychotic. Journal of Pharmacology and Experimental Therapeutics, 247(2), 661-670. [Link]
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Voicu, V. A. (2010). A novel approach on pharmacokinetic/pharmacodynamic correlations of risperidone: understanding its safety and efficacy profiles. Farmacia, 58(1), 1-11. [Link]
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Kumar, S. (2025). Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL. ChemRxiv. [Link]
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Miyamoto, S., Duncan, G. E., Marx, C. E., & Lieberman, J. A. (2005). Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone. The Journal of clinical psychiatry, 66(3), 355-361. [Link]
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Tateno, A., Arakawa, R., Okumura, M., et al. (2021). Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. [Link]
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Ramdani, E. R., Yanuar, A., & Tjandrawinata, R. R. (2019). Comparison of dopamine D2 receptor (homology model and X-ray structure) and virtual screening protocol validation for the antagonism mechanism. Journal of Applied Pharmaceutical Science, 9(09), 017-022. [Link]
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Scripps Research. (2022). AutoDock Vina Tutorial. [Link]
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Platania, P., et al. (2012). Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation. PLoS ONE, 7(9), e44316. [Link]
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ResearchGate. (n.d.). Grid box parameters used for the molecular docking simulations. [Link]
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The Scripps Research Institute. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]
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Farhan Haq Jahangiri. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]
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Wang, S., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature, 555(7695), 269-273. [Link]
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Soria-Chacartegui, P., et al. (2021). Genetic Polymorphisms Associated With the Pharmacokinetics, Pharmacodynamics and Adverse Effects of Olanzapine, Aripiprazole and Risperidone. Frontiers in Pharmacology, 12, 762512. [Link]
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Thomas, M., & Saadabadi, A. (2023). Risperidone. In StatPearls. StatPearls Publishing. [Link]
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Dr.Oracle. (2025). What are the main differences between olanzapine (atypical antipsychotic) and risperidone (atypical antipsychotic) in terms of their pharmacological profiles and side effect profiles?. [Link]
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Stein, R. M., et al. (2025). Rapid traversal of vast chemical space using machine learning-guided docking screens. Nature, 639(8012), 643-650. [Link]
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Tran, P. V., et al. (1999). Double-blind comparison of olanzapine versus risperidone in the treatment of schizophrenia and other psychotic disorders. The Journal of clinical psychopharmacology, 19(5), 407-415. [Link]
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Gadel, M. A., et al. (2015). Olanzapine has better efficacy compared to risperidone for treatment of negative symptoms in schizophrenia. Indian journal of psychological medicine, 37(1), 58-63. [Link]
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A Comparative Guide to Validating the Mechanism of Action of 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole Through Genetic Knockdown
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel compounds. We will use 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole, a member of the pharmacologically significant benzisoxazole family, as a case study.[1] The benzisoxazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents, from antipsychotics to anticancer drugs.[1][2] However, for any novel derivative, elucidating and confirming its precise molecular target is a critical step in the drug discovery pipeline.[3]
This document moves beyond simple protocol recitation. It details the causal logic behind experimental design, emphasizing a self-validating workflow that compares chemical perturbation (the drug) with genetic perturbation (siRNA-mediated knockdown) to generate high-confidence MoA data.[4]
The Foundational Hypothesis: Identifying a Putative Target
Before validation can begin, a credible hypothesis about the compound's target must be established. The MoA of this compound is not yet widely characterized. Therefore, initial studies are required to identify a putative target, which we will refer to as Target-X . Methodologies for generating this initial hypothesis include:
-
Phenotypic Screening: High-content screening can reveal the compound's effect on cellular morphology, proliferation, or specific organelle function, providing clues to the affected pathways.
-
Transcriptomic Profiling: Techniques like those used in the Connectivity Map (CMap) and LINCS L1000 projects compare the gene expression signature of compound-treated cells to a database of signatures from genetic perturbations (e.g., gene knockdowns or knockouts).[5][6] A strong correlation between the compound's signature and the knockdown of a specific gene points to a potential target.[3]
-
In Silico Docking and Affinity Chromatography: Computational models can predict binding of the compound to known protein structures. In parallel, immobilizing the compound on a matrix can be used to pull down interacting proteins from cell lysates for identification by mass spectrometry.
For the purpose of this guide, let us hypothesize that these initial studies have identified Target-X , a kinase implicated in a pro-survival signaling pathway. The compound is presumed to inhibit the activity of Target-X, leading to apoptosis.
Hypothetical Signaling Pathway
Caption: Hypothetical pathway where the compound inhibits Target-X.
The Core Logic: A Comparative Framework
The central pillar of our validation strategy is the direct comparison of two distinct methods of pathway disruption: chemical inhibition by the compound and genetic removal of the target protein. If the compound truly acts through Target-X, then its phenotypic effect should be significantly diminished or altogether absent in cells where Target-X has been genetically knocked down. This approach helps to distinguish true on-target effects from potential off-target activities.[4][7]
Choosing the Right Genetic Tool: siRNA vs. shRNA
Both small interfering RNA (siRNA) and short hairpin RNA (shRNA) are effective tools for gene silencing, but they are suited for different experimental contexts.[8][9]
| Feature | Small Interfering RNA (siRNA) | Short Hairpin RNA (shRNA) |
| Mechanism | Post-transcriptional silencing via direct mRNA degradation.[10] | Processed into siRNA in the cell for post-transcriptional silencing.[9] |
| Effect Duration | Transient (typically 3-7 days).[8] | Stable, long-term, and potentially heritable.[11] |
| Delivery Method | Transfection (e.g., lipofection, electroporation).[8] | Transduction (typically using lentiviral vectors).[12] |
| Best For | High-throughput screening, transient target validation, use in easily transfected cells.[12] | Long-term studies, generating stable cell lines, use in difficult-to-transfect cells.[11] |
For rapid and definitive MoA validation in a research setting, siRNA is the preferred tool due to its transient nature and straightforward workflow, which avoids the complexities of viral vector production and stable cell line generation.[12]
Experimental Design & Protocols
A robust experimental design is crucial and must include a comprehensive set of controls to ensure that the observed effects are specific to the knockdown of Target-X.[13]
Experimental Workflow Diagram
Caption: A three-phase workflow for MoA validation using siRNA.
Protocol 1: Optimization and Validation of siRNA Knockdown
Objective: To determine the optimal conditions for siRNA transfection and to confirm efficient knockdown of Target-X at both the mRNA and protein levels. This step is essential for the trustworthiness of the final experiment.[13][14]
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Negative Control siRNA (non-targeting).[13]
-
Positive Control siRNA (e.g., targeting a housekeeping gene like GAPDH).
-
Reagents for qPCR (RNA extraction kit, cDNA synthesis kit, SYBR Green master mix)
-
Reagents for Western Blotting (lysis buffer, primary antibody for Target-X, secondary antibody)
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.[16]
-
Transfection Complex Preparation (per well):
-
Solution A: Dilute 25 pmol of siRNA (final concentration ~10-20 nM) in 100 µL of Opti-MEM™.
-
Solution B: Dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™.
-
Combine Solution A and B, mix gently, and incubate for 15 minutes at room temperature.[16]
-
-
Transfection: Add the 200 µL siRNA-lipid complex to each well.
-
Incubation: Incubate cells for 24-72 hours at 37°C. The optimal time will depend on the turnover rate of the Target-X protein.
-
Validation - qPCR:
-
At 24 hours post-transfection, harvest RNA from the cells.
-
Perform reverse transcription to generate cDNA.
-
Run quantitative PCR using primers for Target-X and a reference gene (e.g., GAPDH).
-
Success Criterion: Aim for >80% reduction in Target-X mRNA levels compared to the non-targeting control.[13]
-
-
Validation - Western Blot:
-
At 48 or 72 hours post-transfection, lyse the cells and quantify total protein.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody against Target-X, followed by an HRP-conjugated secondary antibody.
-
Success Criterion: Observe a significant reduction in the Target-X protein band compared to the non-targeting control.
-
Protocol 2: The Definitive MoA Validation Experiment
Objective: To compare the phenotypic effect of this compound in the presence and absence of Target-X.
Procedure:
-
Setup: Using the optimized conditions from Protocol 1, seed cells in 96-well plates for the phenotypic assay and parallel plates (e.g., 6-well) for knockdown verification.
-
Experimental Groups: Prepare the following groups in triplicate:
-
Group A (Vehicle Control): Untransfected cells + Vehicle (e.g., 0.1% DMSO)
-
Group B (Compound Effect): Untransfected cells + Compound
-
Group C (siRNA Control): Non-targeting siRNA + Vehicle
-
Group D (siRNA + Compound): Non-targeting siRNA + Compound
-
Group E (Target Knockdown): Target-X siRNA + Vehicle
-
Group F (Target Knockdown + Compound): Target-X siRNA + Compound
-
-
Transfection: Transfect cells in Groups C, D, E, and F with the respective siRNAs. Leave Groups A and B untransfected but treated with transfection reagent alone (mock transfection) to control for lipid toxicity.
-
Compound Treatment: After 24-48 hours of incubation to allow for knockdown, aspirate the medium and add fresh medium containing either the vehicle or the compound at a predetermined effective concentration (e.g., EC50).
-
Phenotypic Assay: After a further 24-72 hours of compound incubation, perform the phenotypic assay. For our hypothesis, this would be a cell viability assay (e.g., CellTiter-Glo®) or an apoptosis assay (e.g., Caspase-3/7 activity).
-
Verification: Concurrently, harvest the parallel plates to verify Target-X knockdown via Western Blot for the experimental endpoint.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format. The results should be analyzed to test the core hypothesis.
Hypothetical Data: Cell Viability Assay
| Group | Transfection | Treatment | Normalized Cell Viability (%) | Interpretation |
| A | Mock | Vehicle | 100 ± 5 | Baseline viability |
| B | Mock | Compound | 45 ± 4 | Compound induces cell death |
| C | Non-targeting siRNA | Vehicle | 98 ± 6 | siRNA transfection is not toxic |
| D | Non-targeting siRNA | Compound | 48 ± 5 | Compound effect is maintained with control siRNA |
| E | Target-X siRNA | Vehicle | 95 ± 7 | Knockdown of pro-survival Target-X has minimal effect alone |
| F | Target-X siRNA | Compound | 85 ± 8 | Compound's effect is significantly rescued by Target-X knockdown |
Interpreting the Results
The key comparison is between Group D and Group F .
-
In Group D , the compound reduces cell viability to ~48% in the presence of a non-targeting siRNA, confirming its cytotoxic effect.
-
In Group F , where Target-X has been knocked down, the compound's ability to reduce cell viability is severely blunted (viability remains at ~85%).
This "rescue" of the phenotype provides strong evidence that this compound exerts its primary cytotoxic effect through the inhibition of Target-X.
Logic of Validation Diagram
Caption: Logical flow demonstrating MoA validation.
Conclusion
The integration of chemical biology with precise genetic tools provides a powerful and reliable method for validating a drug's mechanism of action. By demonstrating that the genetic removal of a putative target phenocopies or ablates the effect of a small molecule inhibitor, researchers can build a high-confidence case for on-target engagement. This comparative approach, grounded in rigorous experimental design with self-validating controls, is an indispensable step in the journey of transforming a promising compound like this compound into a potential therapeutic.
References
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Cheng, A., Johnson, C. L., & Ford, L. P. (2008). A Step-by-Step Procedure to Analyze the Efficacy of siRNA Using Real-Time PCR. Methods in Molecular Biology, 442, 339-350.
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BenchChem. (n.d.). Confirming Drug Mechanism of Action: A Comparison of Gene Knockdown & Knockout Techniques. BenchChem.
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Thermo Fisher Scientific. (n.d.). RNAi Four-Step Workflow. Thermo Fisher Scientific US.
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Le, T. D., & Kim, Y. (2014). Knockdown of Target Genes by siRNA In Vitro. Methods in Molecular Biology, 1173, 13-19.
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Rudra, P., & Sobha, S. V. (2015). Genetic and chemical knockdown: a complementary strategy for evaluating an anti-infective target. Drug Design, Development and Therapy, 9, 3635–3641.
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Amarzguioui, M., & Prydz, H. (2004). Design and validation of siRNAs and shRNAs. Current Topics in Medicinal Chemistry, 4(5), 537-548.
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Hart, G. T., & Lokey, R. S. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemistry, 5(7), 558-567.
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Jang, W., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(Supplement_1), i376–i382.
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Gontijo, R. J., et al. (2019). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 9(4), 1979-2001.
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Ali, M., et al. (2024). (1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. Results in Chemistry, 7, 101416.
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Patel, N. B., & Shaikh, F. M. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Chemistry, 2013, 1-7.
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Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... European Journal of Medicinal Chemistry, 139, 674-697.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2,1-Benzisoxazoles
For the discerning researcher in medicinal chemistry and process development, the 2,1-benzisoxazole (or anthranil) scaffold represents a cornerstone heterocyclic motif. Its prevalence in pharmacologically active agents and its utility as a synthetic intermediate for larger polycyclic systems, such as quinolines and acridines, demand a rigorous understanding of the most efficient and scalable synthetic routes to its core structure.[1] This guide provides an in-depth, objective comparison of the predominant synthetic strategies for accessing 2,1-benzisoxazoles, grounded in experimental data and mechanistic rationale to empower informed methodological choices in your laboratory.
Introduction: The Strategic Importance of 2,1-Benzisoxazoles
The 2,1-benzisoxazole ring system is a "privileged" structure in drug discovery, appearing in compounds with a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[2] The inherent strain of the N-O bond in the 2,1-benzisoxazole ring makes it a versatile synthon, readily undergoing ring-opening reactions to provide access to valuable 2-aminoarylketones, which are key precursors for benzodiazepines and other complex heterocycles.[1] Given this synthetic versatility, the choice of an optimal synthetic route is paramount and is dictated by factors such as substrate availability, functional group tolerance, scalability, and overall efficiency. This guide will dissect and benchmark four primary synthetic approaches.
Reductive Cyclization of ortho-Nitro Carbonyl Compounds
The reductive cyclization of ortho-nitro carbonyl compounds is a classical and widely employed strategy for the synthesis of 2,1-benzisoxazoles. The underlying principle involves the selective reduction of the nitro group to a hydroxylamine or nitroso intermediate, which then undergoes intramolecular condensation with the adjacent carbonyl moiety, followed by dehydration to furnish the heterocyclic ring.
Mechanism of Reductive Cyclization
The reaction proceeds through a multi-step sequence. Initially, the nitro group is reduced by a chemical reductant or an electrochemical process. This generates a nitroso intermediate, which is further reduced to a hydroxylamine. The hydroxylamine then undergoes an intramolecular nucleophilic attack on the adjacent carbonyl carbon, forming a cyclic hemiaminal intermediate. Subsequent dehydration of this intermediate yields the final 2,1-benzisoxazole product.
Caption: General mechanism of reductive cyclization of o-nitro carbonyl compounds.
Comparative Analysis of Reductive Methods
| Method | Reductant/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Chemical Reduction | SnCl₂ | Ethanol | Reflux | 2-4 | 60-85 | [3] |
| Catalytic Hydrogenation | H₂, Pt-supported nanoparticles | Various | 25-80 | 4-12 | 70-95 | [2] |
| Electrochemical Reduction | Cathodic reduction, carbon electrodes | DMF/H₂O | 25 | 2-6 | up to 81 | [2][4] |
Featured Protocol: Sustainable Electrochemical Synthesis
The electrochemical approach represents a significant advancement in the synthesis of 2,1-benzisoxazoles, offering a green and scalable alternative to traditional chemical reductants.[2][4]
Experimental Protocol:
-
In an undivided electrochemical cell equipped with a carbon felt cathode and a platinum anode, the starting o-nitro carbonyl compound (1.0 mmol) is dissolved in a mixture of DMF and water (9:1, 10 mL) containing a supporting electrolyte (e.g., 0.1 M Bu₄NBF₄).
-
A constant current of 10 mA is applied to the cell.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2,1-benzisoxazole.
Cyclization of ortho-Azidocarbonyl Compounds
The thermal or photochemical decomposition of ortho-azidocarbonyl compounds provides a direct and often high-yielding route to 2,1-benzisoxazoles. This method is predicated on the facile extrusion of dinitrogen from the azide moiety to generate a highly reactive nitrene intermediate, which rapidly undergoes intramolecular cyclization.
Mechanism of Azide Cyclization
Upon thermal or photochemical activation, the ortho-azidocarbonyl compound extrudes a molecule of nitrogen gas to form a singlet nitrene intermediate. This electron-deficient species undergoes a rapid 1,5-electrocyclization, involving the lone pair of electrons on the carbonyl oxygen, to form the 2,1-benzisoxazole ring.[5]
Caption: Mechanism of 2,1-benzisoxazole formation from o-azidocarbonyl compounds.
Method Comparison: Thermal vs. Photochemical and Catalytic Approaches
| Method | Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Thermal | Reflux | Toluene | 110 | 1-3 | 85-95 | [5] |
| Photochemical | UV light (254 nm), Base | Ethanol | 25 | 2-5 | up to 40 | [5][6] |
| Iron-Catalyzed | FeBr₂ (10 mol%) | Dichloroethane | 80 | 1-2 | 70-90 | [7] |
Featured Protocol: Iron(II) Bromide Catalyzed Cyclization
The use of an iron catalyst provides a milder alternative to high-temperature thermolysis and can offer improved functional group tolerance.[7]
Experimental Protocol:
-
To a solution of the ortho-azidocarbonyl compound (1.0 mmol) in dichloroethane (5 mL) is added iron(II) bromide (0.1 mmol, 10 mol%).
-
The reaction mixture is stirred at 80 °C and monitored by TLC.
-
After completion, the mixture is cooled to room temperature and filtered through a short pad of silica gel.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the 2,1-benzisoxazole.
Triflic Acid-Promoted Decyanative Cyclization
A modern and highly efficient approach to 2,1-benzisoxazoles involves the triflic acid (TfOH)-promoted decyanative cyclization of 2-(2-nitrophenyl)acetonitriles.[8][9] This method is notable for its rapid reaction times, often occurring instantly at room temperature, and its solvent-free conditions.
Mechanism of Decyanative Cyclization
The reaction is initiated by the protonation of the nitro group by the strong acid, TfOH. This is followed by an acid-promoted enolization of the acetonitrile, which then undergoes intramolecular cyclization onto the activated nitro group. A final decyanation step, facilitated by the acidic conditions, leads to the aromatic 2,1-benzisoxazole.[8]
Caption: Proposed mechanism for the TfOH-promoted decyanative cyclization.
Performance Data
This method demonstrates excellent functional group tolerance and consistently high yields across a range of substrates.
| Substrate Substitution | Yield (%) | Reference |
| Electron-donating groups | 85-97 | [8][9] |
| Electron-withdrawing groups | 70-90 | [8][9] |
| Halogens | 75-95 | [8][9] |
Featured Protocol: Solvent-Free Decyanative Cyclization
The operational simplicity of this method makes it highly attractive for rapid library synthesis and process development.[8]
Experimental Protocol:
-
To the solid 2-(2-nitrophenyl)acetonitrile (1.0 mmol) is added triflic acid (8.0 equiv.) at room temperature with vigorous stirring.
-
The reaction is typically complete within minutes, as indicated by a color change and cessation of gas evolution.
-
The reaction mixture is carefully quenched with saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Synthesis from Nitroarenes and Benzylic C-H Acids
This classical approach involves the reaction of a nitroarene with a carbanion derived from a benzylic C-H acid, such as phenylacetonitrile or benzyl sulfone.[1][10]
Mechanism of Reaction
The reaction proceeds via the formation of a σH-adduct through the nucleophilic addition of the carbanion to the nitroarene, ortho to the nitro group. This adduct then undergoes transformation to a nitroso intermediate, which cyclizes via an intramolecular addition-elimination sequence to form the 2,1-benzisoxazole ring.[1]
Caption: General mechanism for the synthesis of 2,1-benzisoxazoles from nitroarenes and benzylic C-H acids.
Performance Data
This method is particularly useful for the synthesis of 3-aryl-2,1-benzisoxazoles and demonstrates moderate to good yields.
| Benzylic C-H Acid | Base | Yield (%) | Reference |
| Phenylacetonitrile | t-BuOK | 60-80 | [1][10] |
| Benzyl sulfone | DBU | 55-75 | [1] |
| Dialkyl benzylphosphonate | t-BuOK | 65-85 | [1] |
Featured Protocol
Experimental Protocol:
-
To a stirred solution of the nitroarene (3 mmol) and the carbanion precursor (3 mmol) in THF (10 mL) cooled to -60 °C, a solution of t-BuOK (3.3 mmol) in THF (5 mL) is added.
-
After 5 minutes, chlorotrimethylsilane (12 mmol) is added, and the mixture is stirred for a further 5 minutes.
-
A solution of t-BuOK (15 mmol) in THF (20 mL) is then added, and the reaction is allowed to warm to room temperature and stirred for 2-5 hours.
-
The reaction is quenched with dilute HCl and extracted with ethyl acetate.
-
The combined organic extracts are dried, concentrated, and purified by column chromatography.[1]
Conclusion and Future Outlook
The synthesis of 2,1-benzisoxazoles can be achieved through a variety of robust and efficient methods. The classical reductive cyclization of ortho-nitro carbonyl compounds remains a reliable and versatile approach, with modern electrochemical variations offering significant advantages in terms of sustainability and scalability. For rapid and high-throughput synthesis, the TfOH-promoted decyanative cyclization stands out as an exceptionally fast and efficient solvent-free method. The cyclization of ortho-azidocarbonyl compounds, particularly with iron catalysis, provides a mild and high-yielding alternative. Finally, the reaction of nitroarenes with benzylic C-H acids offers a valuable route to 3-aryl substituted derivatives.
The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale of the reaction. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the development of even more efficient, sustainable, and atom-economical methods for the synthesis of the 2,1-benzisoxazole scaffold will remain an area of active research.
References
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Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of 2,1-Benzisoxazoles. Organic Chemistry Portal. [Link]
-
TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry. [Link]
-
Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. ResearchGate. [Link]
-
Simple and scalable electrochemical synthesis of 2,1-benzisoxazoles and quinoline N-oxides. Chemical Communications. [Link]
-
Previous work on the electrochemical synthesis of 2,1-benzisoxazoles. ResearchGate. [Link]
-
General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. National Institutes of Health. [Link]
-
TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. National Institutes of Health. [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Institutes of Health. [Link]
-
Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry. [Link]
-
General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. National Institutes of Health. [Link]
-
Synthesis of 2,1-benzisoxazoles (microreview). OUCI. [Link]
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. [Link]
-
Mechanism of the conversion of 2-nitrobenzyl systems into 2,1-benzisoxazoles. Journal of the Chemical Society C: Organic. [Link]
-
Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. Royal Society of Chemistry. [Link]
-
Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N-O bond-forming cyclization of 2-azidobenzoic acids. National Institutes of Health. [Link]
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- 2. researchgate.net [researchgate.net]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole
For researchers engaged in the nuanced world of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond the reaction flask. The responsible management of compounds like 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the proper disposal of this halogenated benzisoxazole derivative, grounded in an understanding of its chemical properties and the regulatory frameworks governing hazardous waste.
Foundational Knowledge: Hazard Profile
Understanding the intrinsic hazards of a compound is the critical first step in determining its proper handling and disposal pathway. This compound is a chlorinated aromatic heterocyclic compound. Its hazard profile, synthesized from authoritative Safety Data Sheets (SDS), dictates the necessity for stringent disposal controls.[1][2]
| Hazard Classification | Description | Supporting Sources |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. Ingestion may lead to gastrointestinal irritation. | [2][3] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation upon direct contact. | [1][3] |
| Serious Eye Damage/Irritation (Category 2) | Causes serious eye irritation. Direct contact can result in significant injury. | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation if inhaled as a dust or aerosol. | [1][3] |
| Hazardous to the Aquatic Environment (Chronic, Category 4) | May cause long-lasting harmful effects to aquatic life. | [2] |
| Hazardous Decomposition Products | Thermal decomposition can release highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas. | [1][4] |
This profile establishes that this compound cannot be disposed of as common waste. Its halogenated nature and aquatic toxicity require a specific, controlled disposal route to prevent environmental contamination and health risks.[5]
The Core Principle: Segregation of Halogenated Waste
The single most important principle in the disposal of this compound is its segregation into a dedicated halogenated organic waste stream.[5][6][7]
Causality: The rationale for this segregation is twofold:
-
Treatment Method: Halogenated wastes are typically disposed of via high-temperature incineration in specialized facilities equipped with afterburners and scrubbers.[7][8] These systems are necessary to manage the corrosive byproducts, such as hydrogen chloride gas, that are generated during combustion.[1] Mixing halogenated compounds with non-halogenated solvent waste can damage standard incinerators and release pollutants.
-
Cost: The specialized handling and incineration required for halogenated waste make its disposal significantly more expensive than that of non-halogenated waste.[9] Proper segregation is therefore a key component of cost-effective and compliant laboratory waste management.
The following decision workflow must be implemented for any material potentially contaminated with this compound.
Sources
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Personal protective equipment for handling 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole
This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 5-Chloro-3-(4-hydroxyphenyl)-2,1-benzisoxazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven best practices to ensure a safe and efficient laboratory environment. Our commitment is to furnish you with critical safety information that extends beyond the product, fostering a culture of safety and trust.
Understanding the Hazard Profile
This compound is a solid, powdered organic compound. The primary hazards associated with this chemical are:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Can cause serious damage and irritation to the eyes.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Harmful if Swallowed: Ingestion can be harmful and may lead to gastrointestinal irritation.[1][2]
Given its nature as a fine powder, there is a significant risk of generating airborne dust during handling, which can lead to inhalation or contamination of surfaces.[3][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Nitrile gloves offer good resistance to a range of chemicals and are a common laboratory choice.[6] However, for chlorinated aromatic compounds, Butyl rubber gloves provide superior protection against permeation.[2] Double gloving is recommended when handling larger quantities or during prolonged procedures. |
| Eye Protection | ANSI Z87.1-compliant safety goggles | Protects against airborne powder and potential splashes. Standard safety glasses are insufficient; chemical splash goggles are mandatory. |
| Body Protection | Fully-buttoned, knee-length laboratory coat | Provides a barrier against accidental spills and surface contamination. |
| Respiratory Protection | NIOSH-approved air-purifying respirator with Organic Vapor (OV) and Acid Gas (AG) cartridges | Recommended when handling the powder outside of a certified chemical fume hood or when there is a risk of dust generation. Thermal decomposition can release hydrogen chloride gas, necessitating the acid gas cartridge.[1] |
Operational Plan: From Receipt to Use
A systematic approach to handling minimizes exposure and prevents contamination.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Ensure the container is tightly sealed.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Weighing and Handling
Due to the risk of generating airborne dust, all weighing and handling of the solid compound must be performed within a certified chemical fume hood.[5]
Step-by-Step Weighing Procedure:
-
Preparation: Don all required PPE. Line the work surface of the chemical fume hood with absorbent bench paper.[5]
-
Tare the Container: Place a sealable container (e.g., a vial with a cap) on the analytical balance and tare it.
-
Transfer in Fume Hood: Move the tared container into the chemical fume hood. Carefully transfer the desired amount of this compound into the container using a clean spatula. Avoid pouring directly from the main stock bottle to prevent spills and dust generation.[7]
-
Seal and Re-weigh: Securely seal the container and carefully transport it back to the balance to obtain the final weight.
-
Clean-up: Decontaminate the spatula and any other equipment used. Dispose of the bench paper as solid hazardous waste.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and exposure.
For a small, contained spill of solid powder:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Ensure you are wearing the appropriate PPE, including a respirator.
-
Cover the Spill: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.[4]
-
Wet Method for Cleanup: Carefully dampen the absorbent pads with water (if the material is not water-reactive) or an inert liquid to create a slurry. This minimizes dust generation during cleanup.[4]
-
Collect Waste: Using a plastic scoop or tongs, carefully collect the dampened material and place it into a labeled, sealable hazardous waste bag.[3][4]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., 70% ethanol), then with soap and water. Dispose of all cleaning materials as hazardous waste.[3]
Disposal Plan: A Lifecycle Approach
Proper disposal is a critical final step in the safe handling of this compound. As a halogenated organic compound, it must be disposed of as hazardous waste.[7][8]
Waste Segregation
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, absorbent pads) must be collected in a designated, labeled, and sealed hazardous waste container.
-
This container should be clearly marked as "Halogenated Organic Waste".[7][8]
-
Do not mix with non-halogenated waste streams to ensure proper disposal and to avoid potentially hazardous reactions.[7]
Equipment Decontamination
All non-disposable equipment, such as glassware and spatulas, must be decontaminated before reuse.
-
Initial Rinse: In a chemical fume hood, rinse the equipment with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. Collect this rinse solvent as halogenated liquid waste.
-
Washing: Wash the equipment thoroughly with soap and water.
-
Final Rinse: Rinse with deionized water and allow to dry completely.
Disposal of Unused Compound
Unused or expired this compound must be disposed of as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific procedures and to arrange for waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Bucknell University. Hazardous Waste Segregation.
- University of Tennessee. Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- University of Delaware Environmental Health & Safety. Chemical Spill Clean-Up.
- Duke University Occupational and Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders.
- Fisher Scientific. Safety Data Sheet: 5-Chloro-3-phenyl-2,1-benzisoxazole.
- Weill Cornell Medicine Environmental Health and Safety. Toxic Powder Weighing.
- University of Connecticut Environmental Health and Safety. Chemical Resistant Glove Guide.
- LookChem. Safety Data Sheet: 5-Chloro-3-phenyl-2,1-benzisoxazole.
- The Glove Guru. Butyl Gloves.
- OSHA. OSHA Glove Selection Chart.
- Fisher Scientific. Nitrile Gloves Chemical Resistance Chart.
- Select Safety Sales. 3M Respirator Cartridges.
- AMG Medical Inc. Chemical Resistance & Barrier Guide.
- Emory University Environmental Health and Safety Office. EHS-461, Weighing Hazardous Powders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
